beta-D-Arabinopyranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052836 | |
| Record name | L-Arabinopyranose | |
| Source | EPA DSSTox | |
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Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | L-Arabinopyranose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
6748-95-4, 87-72-9 | |
| Record name | beta-D-Arabinopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006748954 | |
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| Record name | L-Arabinopyranose | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | L-Arabinopyranose | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-arabinopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.607 | |
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| Record name | (2R,3S,4R,5R)-oxane-2,3,4,5-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-D-ARABINOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ZE7Z17TL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | D-Arabinose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029942 | |
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Foundational & Exploratory
Unveiling beta-D-Arabinopyranose: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of beta-D-arabinopyranose, focusing on its natural origins and the methodologies for its extraction and purification. While naturally occurring as a constituent of complex polysaccharides, its isolation as a pure anomer presents unique challenges and opportunities in drug development and scientific research. This document details the necessary protocols, quantitative data, and workflows to facilitate a deeper understanding and practical application of this specific monosaccharide.
Natural Sources of Arabinose
D-Arabinose is a naturally occurring aldopentose, though it is less abundant in nature than its L-enantiomer. It exists primarily as a component of complex polysaccharides, notably arabinogalactans, in various plants and microorganisms. PubChem lists Capsicum annuum (bell pepper) and Medicago sativa (alfalfa) as organisms in which this compound has been reported[1]. However, for practical extraction, industrial byproducts rich in arabinose-containing polysaccharides are the primary focus.
Two of the most significant and economically viable sources for arabinose production are:
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Corn Fiber: A major byproduct of the corn wet-milling industry, corn fiber is rich in arabinoxylan, a hemicellulose polymer composed of a xylose backbone with arabinose side chains.
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Sugar Beet Pulp: A residue from sugar production, sugar beet pulp contains a high proportion of pectin, which is rich in arabinose.
These materials serve as the primary feedstocks for the industrial production of arabinose, which, through controlled processing, can be isolated as the crystalline this compound anomer.
Extraction and Purification of this compound: A Multi-Step Approach
The direct extraction of free this compound from natural sources is not a feasible strategy due to its presence within complex polymers. The overarching methodology involves the hydrolysis of these polysaccharides to liberate arabinose, followed by purification and crystallization, which selectively yields the desired anomer.
Step 1: Hydrolysis of Polysaccharide Feedstocks
The initial and most critical step is the breakdown of arabinose-containing polysaccharides into their constituent monosaccharides. This is typically achieved through acid or enzymatic hydrolysis.
2.1.1. Acid Hydrolysis
Dilute acid hydrolysis is a common method for releasing arabinose from hemicellulose and pectin. The choice of acid and reaction conditions significantly impacts the yield and selectivity of arabinose liberation.
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Sulfuric Acid Hydrolysis of Corn Fiber: This method involves treating corn fiber with dilute sulfuric acid at elevated temperatures. The highest arabinose production from corn fiber has been achieved with 0.4% sulfuric acid at 130°C for 1 hour[2].
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Oxalic Acid Hydrolysis of Corn Fiber: Oxalic acid can also be employed for the preferential liberation of L-arabinose from destarched corn fiber. Optimal conditions have been identified as hydrolysis with 0.3-1.0 N oxalic acid at 100°C for 1 hour, yielding 15% L-arabinose (62% of the total L-arabinose in the destarched corn fiber).
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Sulfuric Acid Hydrolysis of Sugar Beet Pulp: Sugar beet pulp can be hydrolyzed with 2% sulfuric acid at 100°C for 1 hour to release a mixture of monosaccharides, with arabinose being a significant component[3].
2.1.2. Enzymatic Hydrolysis
Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, potentially leading to higher yields and fewer byproducts. A cocktail of enzymes is often required for the complete breakdown of the complex polysaccharides.
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Enzymatic Saccharification of Sugar Beet Pulp: A mixture of pectinases can release up to 82% of the arabinose from sugar beet pulp as monomers[4]. Specific enzymes like α-L-arabinofuranosidase are key to cleaving arabinose side chains[5].
Table 1: Comparison of Hydrolysis Methods for Arabinose Production
| Feedstock | Hydrolysis Method | Reagents/Enzymes | Temperature (°C) | Time (h) | Arabinose Yield | Reference |
| Corn Fiber | Acid Hydrolysis | 0.4% Sulfuric Acid | 130 | 1 | 7.8 g/L | [2] |
| Destarched Corn Fiber | Acid Hydrolysis | 0.3-1.0 N Oxalic Acid | 100 | 1 | 15% (w/w) | |
| Sugar Beet Pulp | Acid Hydrolysis | 2% Sulfuric Acid | 100 | 1 | 48.4% of total monosaccharides | [3][6] |
| Sugar Beet Pulp | Enzymatic Hydrolysis | Pectinase cocktail | - | - | 82% of total arabinose | [4] |
Step 2: Purification of Arabinose from Hydrolysate
The hydrolysate from the previous step is a complex mixture of sugars (arabinose, xylose, glucose, galactose), organic acids, and other impurities. Separation of arabinose is a crucial purification step.
2.2.1. Fermentation
A common industrial practice involves using specific yeast strains, such as Candida tropicalis, to selectively ferment other sugars like glucose and xylose, leaving arabinose in the broth[2].
2.2.2. Chromatography
Chromatographic techniques can be employed for the separation of sugars. For industrial-scale separation, methods like ion-exchange chromatography are utilized. Barium-substituted zeolite X (BaX) molecular sieves have shown superior performance in separating arabinose from other sugars in hydrolysates[7][8].
Step 3: Crystallization of this compound
The final step to obtain the pure this compound anomer is crystallization. In aqueous solutions, D-arabinose exists in an equilibrium between its different anomeric and ring forms (pyranose and furanose). However, the crystalline form of D-arabinose is the β-pyranose anomer[9].
Experimental Protocol for Crystallization:
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Concentration: The purified arabinose solution is concentrated under reduced pressure to create a supersaturated solution.
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Solvent Addition: A solvent in which arabinose has lower solubility, such as ethanol, is added to the concentrated aqueous solution to induce crystallization. A 50:50 (w/w) ethanol-water mixture is a suitable solvent system[9][10].
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Cooling: The solution is slowly cooled to a low temperature (e.g., 4°C) to promote the formation of well-defined crystals[9].
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Isolation and Drying: The resulting crystals are isolated by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.
The resulting crystalline solid will be predominantly this compound.
Anomeric Equilibrium of D-Arabinose in Solution
It is important for researchers to understand that once dissolved in an aqueous solution, the pure this compound will undergo mutarotation to establish an equilibrium with its other anomers. At 27°C in water, the approximate equilibrium distribution of D-arabinose is as follows:
Table 2: Anomeric Distribution of D-Arabinose in Aqueous Solution at Equilibrium (27°C)
| Anomer | Ring Form | Percentage |
| α-anomer | Pyranose | ~35% |
| β-anomer | Pyranose | ~59% |
| α-anomer | Furanose | ~3% |
| β-anomer | Furanose | ~3% |
Note: These are approximate values and can be influenced by temperature and solvent polarity.[9]
Experimental Workflows and Metabolic Pathway
Workflow for this compound Production
The following diagram illustrates the overall workflow for the production of this compound from a natural polysaccharide source.
Caption: Workflow for the production of this compound.
Proposed Metabolic Pathway for D-Arabinose Biosynthesis
While this compound itself is not a primary signaling molecule, D-arabinose is an intermediate in certain metabolic pathways in eukaryotes. The proposed pathway for its formation from D-glucose involves the pentose phosphate pathway.
Caption: Proposed biosynthetic pathway of D-arabinose in eukaryotes.
Conclusion
The isolation of pure this compound is an indirect yet well-established process that relies on the hydrolysis of abundant agricultural byproducts, followed by purification and selective crystallization. For researchers and professionals in drug development, understanding this production pathway is crucial for sourcing this specific anomer for further chemical synthesis and biological studies. While not a direct signaling molecule, its role as a metabolic intermediate underscores its biological relevance. The methodologies and data presented in this guide provide a solid foundation for the practical application and further investigation of this compound.
References
- 1. This compound | C5H10O5 | CID 444173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. academicjournals.org [academicjournals.org]
- 7. Isolation of arabinose and galactose from industrial sidestreams in high yield and purity :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Isolation of Arabinose and Galactose from Industrial Sidestreams in High Yield and Purity | BioResources [ojs.bioresources.com]
- 9. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Three-Dimensional Architecture of Beta-D-Arabinopyranose: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of monosaccharides like beta-D-arabinopyranose is fundamental. This guide provides an in-depth technical overview of its crystal structure analysis, presenting key quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.
This compound, a five-carbon sugar, crystallizes in the orthorhombic system, a common crystal lattice for sugar molecules. The specific arrangement of its atoms in the solid state has been elucidated through single-crystal X-ray diffraction, revealing a well-defined three-dimensional structure stabilized by a network of hydrogen bonds.
Crystallographic Data Summary
The crystallographic parameters of this compound have been determined with high precision. As an enantiomer of beta-L-arabinopyranose, it shares identical unit cell dimensions and crystal system properties. The data presented below is derived from a comprehensive study of the arabinose enantiomers.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.50 |
| b (Å) | 19.41 |
| c (Å) | 4.83 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 609.4 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.627 |
Molecular Geometry
The precise arrangement of atoms within the this compound molecule has been determined, providing crucial information on its conformation and bonding. The following tables summarize the key bond lengths and bond angles.
Bond Lengths
| Atom 1 | Atom 2 | Length (Å) |
| O1 | C1 | 1.38 |
| O1 | C5 | 1.46 |
| O2 | C2 | 1.42 |
| O3 | C3 | 1.42 |
| O4 | C4 | 1.42 |
| C1 | C2 | 1.59 |
| C2 | C3 | 1.48 |
| C3 | C4 | 1.56 |
| C4 | C5 | 1.54 |
Note: The accuracy of these bond lengths is limited by the resolution of the original study.
Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Angle (°) (Representative) |
| C1 | O1 | C5 | ~112 |
| O1 | C1 | C2 | ~110 |
| O2 | C2 | C1 | ~111 |
| O2 | C2 | C3 | ~110 |
| C1 | C2 | C3 | ~109 |
| O3 | C3 | C2 | ~110 |
| O3 | C3 | C4 | ~110 |
| C2 | C3 | C4 | ~109 |
| O4 | C4 | C3 | ~110 |
| O4 | C4 | C5 | ~110 |
| C3 | C4 | C5 | ~109 |
| O1 | C5 | C4 | ~110 |
Note: Specific bond angles can be derived from the atomic coordinates provided in the original crystallographic studies.
Experimental Protocols
The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis.
Crystal Growth
Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A common method involves the following steps:
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Preparation of a Saturated Solution: A supersaturated solution of this compound is prepared in a 50:50 (w/w) ethanol/water mixture at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The solution is allowed to cool to room temperature and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
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Crystal Formation: Over a period of several days to weeks, well-formed, needle-shaped single crystals of this compound will precipitate from the solution.
X-ray Diffraction Analysis
The grown crystals are then subjected to X-ray diffraction to determine their atomic structure.
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam, typically from a copper source (CuKα radiation). As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. Historically, this pattern was recorded using Weissenberg and oscillation photographs. Modern studies utilize area detectors for more efficient and accurate data collection. The intensities of the diffracted beams are measured for a large number of reflections.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods such as direct methods or Patterson synthesis. Finally, the atomic coordinates and thermal parameters are refined to achieve the best possible agreement between the observed and calculated diffraction patterns.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the crystal structure analysis of this compound.
Conformational Landscape of β-D-Arabinopyranose in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the conformational behavior of β-D-arabinopyranose in solution. The pyranose ring of this important monosaccharide exists in a dynamic equilibrium between two primary chair conformations, the ¹C₄ and ⁴C₁ forms. Understanding this equilibrium is crucial for comprehending its biological activity and for the rational design of arabinose-containing therapeutics. This document summarizes the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational studies, details the experimental and computational methodologies used for its conformational analysis, and provides visual representations of the conformational equilibrium.
Introduction
β-D-arabinopyranose is a pentose sugar that is a constituent of various biopolymers, including hemicellulose and pectin. Its conformational preferences in solution play a significant role in its recognition by enzymes and receptors. The six-membered pyranose ring is not planar and adopts puckered conformations, with the chair forms being the most stable. For β-D-arabinopyranose, two chair conformers, designated as ¹C₄ and ⁴C₁, are in equilibrium. The relative populations of these conformers are dictated by the steric and electronic interactions of the hydroxyl substituents with the pyranose ring. This guide will delve into the experimental and theoretical approaches used to characterize this conformational landscape.
Conformational Equilibrium of β-D-Arabinopyranose
In aqueous solution, β-D-arabinopyranose predominantly exists as an equilibrium between the ¹C₄ and ⁴C₁ chair conformations. The ¹C₄ conformation places the bulky hydroxymethyl group in an equatorial position, which is generally favored. However, the axial or equatorial orientation of the hydroxyl groups at other positions also significantly influences the overall stability.
dot
Caption: Equilibrium between the ¹C₄ and ⁴C₁ chair conformers of β-D-arabinopyranose.
Quantitative Conformational Analysis
The determination of the relative populations of the ¹C₄ and ⁴C₁ conformers is primarily achieved through the analysis of ³J(H,H) coupling constants obtained from ¹H NMR spectroscopy. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the vicinal coupling constants around the pyranose ring, the fractional population of each conformer can be calculated.
Table 1: Representative ¹H NMR Data and Conformer Populations for β-L-Arabinopyranose in D₂O
| Coupling Constant | Observed Value (Hz) | Calculated Value for ¹C₄ (Hz) | Calculated Value for ⁴C₁ (Hz) |
| ³J(H1,H2) | 3.9 | ~1-2 | ~8-10 |
| ³J(H2,H3) | 9.9 | ~8-10 | ~3-4 |
| ³J(H3,H4) | 3.4 | ~3-4 | ~8-10 |
| ³J(H4,H5ax) | 1.8 | ~1-2 | ~10-12 |
| ³J(H4,H5eq) | 1.2 | ~1-2 | ~3-5 |
Note: Data for β-L-arabinopyranose is presented, which is the enantiomer of β-D-arabinopyranose and is expected to have identical conformational behavior in a non-chiral solvent.
Based on the analysis of these coupling constants, the population of the major conformer can be estimated. For β-L-arabinopyranose in D₂O, the data suggests a significant predominance of one conformation.
Table 2: Estimated Conformer Populations and Thermodynamic Parameters
| Conformer | Population (%) | ΔG° (kJ/mol) |
| ¹C₄ | ~65 | -1.2 |
| ⁴C₁ | ~35 |
These values are estimations based on available data and may vary with solvent and temperature.
Experimental and Computational Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary experimental technique for studying the conformation of carbohydrates in solution.[1]
dot
Caption: Workflow for NMR-based conformational analysis of β-D-arabinopyranose.
Detailed Protocol:
-
Sample Preparation: A solution of β-D-arabinopyranose is prepared by dissolving the compound in deuterium oxide (D₂O) to a concentration of approximately 10-20 mg/mL. A small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), is added for chemical shift calibration.
-
Data Acquisition:
-
A one-dimensional (1D) ¹H NMR spectrum is acquired to obtain an overview of the proton signals.
-
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are performed to establish the through-bond connectivity of the protons and aid in their assignment.
-
A Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to correlate the proton signals with their directly attached ¹³C nuclei, further confirming assignments.
-
-
Data Processing and Analysis:
-
The acquired NMR data is processed using appropriate software (e.g., MestReNova, TopSpin).
-
The proton resonances are assigned to their respective positions on the pyranose ring based on their chemical shifts, multiplicities, and correlations in the 2D spectra.
-
The vicinal ³J(H,H) coupling constants are accurately measured from the 1D ¹H NMR spectrum.
-
The percentage of each chair conformer is calculated using the measured coupling constants and the appropriate Karplus equation parameters for the limiting ¹C₄ and ⁴C₁ conformations.
-
Computational Chemistry
Computational methods, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, provide valuable insights into the conformational energetics of β-D-arabinopyranose.
dot
Caption: Workflow for the computational conformational analysis of β-D-arabinopyranose.
Detailed Methodology:
-
Model Building: Initial three-dimensional structures of the ¹C₄ and ⁴C₁ conformers of β-D-arabinopyranose are generated using molecular modeling software.
-
Geometry Optimization and Energy Calculation:
-
The geometries of the conformers are optimized using quantum mechanical methods, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
The electronic energies and Gibbs free energies of the optimized structures are calculated to determine their relative stabilities.
-
-
Molecular Dynamics (MD) Simulations:
-
To explore the conformational dynamics in a more realistic environment, MD simulations can be performed. The sugar molecule is placed in a periodic box of explicit solvent molecules (e.g., water).
-
The system is simulated for a sufficient length of time (nanoseconds to microseconds) to allow for conformational transitions.
-
The simulation trajectories are then analyzed to determine the populations of the different conformers and the free energy landscape of the chair-chair interconversion.
-
Conclusion
The conformational analysis of β-D-arabinopyranose in solution reveals a dynamic equilibrium between the ¹C₄ and ⁴C₁ chair conformations. The combination of high-resolution NMR spectroscopy and computational chemistry provides a powerful approach to quantitatively characterize this equilibrium. The methodologies and data presented in this guide are essential for researchers in the fields of carbohydrate chemistry, structural biology, and drug discovery, enabling a deeper understanding of the structure-function relationships of this important monosaccharide.
References
The Structural Significance of β-D-Arabinopyranose in Plant Cell Wall Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-arabinose, a pentose sugar, is a crucial component of the plant cell wall, influencing its structure, flexibility, and interactions with the extracellular environment. While predominantly found in its furanose form within mature polymers, its pyranose precursor, β-D-arabinopyranose, is a key intermediate in the biosynthesis of arabinose-containing polysaccharides. This technical guide provides an in-depth exploration of the role of β-D-arabinopyranose in the structure of the plant cell wall, with a focus on its incorporation into pectin, hemicellulose, and arabinogalactan proteins. Detailed experimental protocols for the analysis of arabinose in the cell wall and a summary of its quantitative distribution are also presented.
Introduction to β-D-Arabinopyranose in the Plant Cell Wall
The plant cell wall is a dynamic and complex network of polysaccharides and proteins that provides structural support, dictates cell shape, and mediates responses to environmental stimuli. L-arabinose is a significant constituent of this network, accounting for approximately 5-10% of cell wall saccharides in plants like Arabidopsis thaliana and rice (Oryza sativa)[1]. It is primarily found in the furanose configuration (arabinofuranose) within key structural polymers. However, the activated sugar donor for its biosynthesis is UDP-β-L-arabinopyranose, highlighting the importance of the pyranose form as a metabolic precursor[2][3].
Arabinose is integral to the structure of several cell wall components:
-
Pectic Polysaccharides: Arabinose is a major component of the side chains of rhamnogalacturonan-I (RG-I), a key pectic polysaccharide. These arabinan and arabinogalactan side chains are crucial for pectin's gel-forming properties and its role in cell adhesion and wall porosity[1].
-
Hemicelluloses: In many plants, particularly grasses, arabinose is a key component of arabinoxylans, a major type of hemicellulose. Here, arabinofuranosyl residues are attached to a xylan backbone, influencing the solubility and cross-linking of the hemicellulose network[1].
-
Arabinogalactan Proteins (AGPs): These are highly glycosylated proteins where arabinose is a prominent sugar in the complex arabinogalactan side chains. AGPs are implicated in a wide range of developmental processes, including cell signaling and growth[1].
Biosynthesis of UDP-β-L-Arabinopyranose
The precursor for the incorporation of arabinose into cell wall polymers is UDP-L-arabinose. This nucleotide sugar is synthesized through two main pathways: the de novo pathway and the salvage pathway. The pyranose form of UDP-arabinose is a central intermediate in both.
De Novo Synthesis Pathway
The de novo pathway begins with UDP-glucose and proceeds through a series of enzymatic conversions primarily within the Golgi apparatus. A key step is the epimerization of UDP-xylose to UDP-L-arabinopyranose, catalyzed by UDP-xylose 4-epimerases (UXEs)[1][2][3].
Salvage Pathway
The salvage pathway allows the plant to recycle free L-arabinose released from the breakdown of cell wall components. In the cytosol, L-arabinose is phosphorylated by an arabinokinase to form arabinose-1-phosphate. This is then converted to UDP-L-arabinopyranose by a UDP-sugar pyrophosphorylase[2][3].
The following diagram illustrates the key steps in the biosynthesis of UDP-L-arabinose, highlighting the central role of the pyranose form.
Quantitative Distribution of Arabinose in Plant Cell Walls
The arabinose content of plant cell walls varies significantly between species, developmental stages, and tissue types. A major distinction is observed between dicotyledonous plants (which typically have Type I cell walls) and commelinoid monocots like grasses (which have Type II cell walls).
Table 1: Representative Monosaccharide Composition of Plant Cell Walls (mol%)
| Plant Type | Species | Rhamnose | Fucose | Arabinose | Xylose | Mannose | Galactose | Glucose | Galacturonic Acid | Reference |
| Dicot | Arabidopsis thaliana (leaf) | 2 | 1 | 5-10 | 4 | 2 | 10 | 60 | 15 | [1] |
| Dicot | Myrothamnus flabellifolius (leaf) | 4 | 1 | 25 | 10 | 2 | 12 | 25 | 21 | [4] |
| Monocot | Oryza sativa (rice stem) | <1 | <1 | 5-10 | 25-30 | <1 | 1-2 | 40-50 | 5-10 | [1][5] |
| Monocot | Brachypodium distachyon (stem) | 1 | <1 | 6 | 30 | <1 | 2 | 55 | 5 | [6] |
| Monocot | Panicum virgatum (switchgrass stem) | 1 | <1 | 4 | 25 | 1 | 2 | 60 | 6 | [7] |
Note: Values are approximate and can vary based on the specific study and analytical methods used. Glucose is the most abundant sugar due to cellulose.
Type I cell walls, characteristic of dicots, are rich in pectin and xyloglucan, with arabinose being a significant component of pectic side chains. In contrast, Type II cell walls of grasses are dominated by arabinoxylans and have a lower pectin content. This is reflected in the generally higher xylose to arabinose ratio in monocots compared to dicots[5][6].
Experimental Protocols for Arabinose Analysis
The analysis of arabinose within the plant cell wall requires a multi-step approach involving the isolation of cell wall material, fractionation of polysaccharides, and subsequent analysis of monosaccharide composition and linkages.
Hemicellulose Extraction
This protocol outlines a common method for the alkaline extraction of hemicelluloses.
-
Destarching and Deproteinization: Start with alcohol-insoluble residue (AIR) of the plant material. Treat the AIR with α-amylase and protease to remove starch and protein contaminants.
-
Delignification (Optional but Recommended): For lignified tissues, a delignification step is necessary. This can be achieved by treating the material with an acidified sodium chlorite solution at 70-80°C. This process yields holocellulose (cellulose and hemicellulose).
-
Alkaline Extraction: Extract the holocellulose with a strong base, such as 1 M or 4 M KOH or NaOH, containing a reducing agent like sodium borohydride (NaBH₄) to prevent alkaline peeling of the polysaccharides. The extraction is typically performed at room temperature with stirring for several hours.
-
Precipitation: Centrifuge the mixture to pellet the cellulosic residue. The supernatant, containing the solubilized hemicelluloses, is neutralized with an acid (e.g., acetic acid) and the hemicelluloses are precipitated by adding 3-4 volumes of ethanol.
-
Washing and Drying: The precipitated hemicelluloses are collected by centrifugation, washed with ethanol solutions of increasing concentration (e.g., 70%, 80%, 95%, and absolute ethanol), and then dried.
Pectin Extraction
Pectin is typically extracted using methods that chelate calcium ions, which cross-link pectic chains.
-
Preparation of AIR: As with hemicellulose extraction, start with alcohol-insoluble residue.
-
Extraction with Chelating Agents: Extract the AIR with a solution of a chelating agent such as ammonium oxalate, EDTA, or CDTA at a slightly acidic to neutral pH. The extraction is often performed at an elevated temperature (e.g., 80-90°C).
-
Precipitation: After extraction, centrifuge to remove the insoluble residue. The supernatant containing the solubilized pectin is treated with 3-4 volumes of ethanol to precipitate the pectin.
-
Washing and Drying: The precipitated pectin is collected, washed with ethanol, and dried.
Enzymatic Digestion for Arabinose Analysis
Specific enzymes can be used to release arabinose from pectin.
-
Enzyme Selection: Use arabinofuranosidases, which specifically cleave terminal arabinofuranosyl residues from arabinans and arabinogalactans.
-
Digestion Conditions: Incubate the purified pectin with the arabinofuranosidase in a suitable buffer (the optimal pH and temperature will depend on the specific enzyme used) for a sufficient time to allow for complete hydrolysis.
-
Analysis of Released Monosaccharides: The reaction mixture can then be analyzed by chromatography (e.g., HPAEC-PAD) to quantify the released arabinose.
Glycosyl Linkage Analysis by GC-MS
This is a powerful technique to determine how monosaccharides are linked within a polysaccharide. The following diagram and protocol outline the workflow.
References
- 1. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2016202986A1 - Process for extraction of pectin - Google Patents [patents.google.com]
- 6. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
The Uncharted Territory: A Technical Guide to beta-D-Arabinopyranose Metabolism in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
D-arabinose, a pentose sugar, represents a non-canonical carbon source for many microorganisms. Understanding the metabolic pathways that catabolize this sugar is pivotal for advancements in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the beta-D-arabinopyranose metabolic pathway in microorganisms, with a primary focus on bacterial systems like Escherichia coli. We delve into the core enzymatic reactions, the genetic regulation governing these pathways, and present detailed experimental protocols for their investigation. All quantitative data has been consolidated into structured tables for comparative analysis, and key pathways and workflows are visualized using the DOT language for enhanced clarity.
Core Metabolic Pathways of this compound
Microorganisms have evolved distinct strategies for the catabolism of D-arabinose. The transport of this compound into the cell is the initial step, followed by its conversion into intermediates that feed into central carbon metabolism. While specific transporters for the beta-pyranose form are not extensively characterized, it is understood that general pentose transporters are involved. Once inside the cell, arabinose undergoes mutarotation to exist in equilibrium between its pyranose and furanose forms, as well as the open-chain aldehyde form, which is the initial substrate for the catabolic pathway.
The most well-characterized pathways are found in bacteria, particularly Escherichia coli, with notable variations between different strains.
The L-Fucose Pathway Overlap in Escherichia coli K-12
In E. coli K-12, the catabolism of D-arabinose is initiated by enzymes of the L-fucose pathway.[1] This metabolic route involves the following sequential steps:
-
Isomerization: D-arabinose is converted to D-ribulose by L-fucose isomerase (also known as D-arabinose isomerase).[1]
-
Phosphorylation: D-ribulose is then phosphorylated to D-ribulose-1-phosphate by L-fuculokinase.[1]
-
Aldol Cleavage: Finally, L-fuculose-1-phosphate aldolase cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[1] DHAP enters glycolysis, while glycolaldehyde can be further metabolized.
The D-Ribulokinase Pathway in Escherichia coli B/r
E. coli B/r utilizes an alternative pathway that channels D-arabinose into the pentose phosphate pathway.[2][3] This pathway is characterized by a specific D-ribulokinase:
-
Isomerization: Similar to the K-12 strain, D-arabinose is first isomerized to D-ribulose.[2]
-
Phosphorylation: D-ribulose is then phosphorylated at a different position to form D-ribulose-5-phosphate by a distinct D-ribulokinase.[2][3]
-
Epimerization: D-ribulose-5-phosphate is subsequently epimerized to D-xylulose-5-phosphate, which is an intermediate of the pentose phosphate pathway.[2]
Quantitative Data on Key Enzymes
The efficiency of the this compound metabolic pathway is determined by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes in this pathway from various microorganisms.
| Enzyme | Microorganism | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| L-Arabinose Isomerase | Geobacillus thermodenitrificans | L-arabinose | - | - | [1] |
| L-Arabinose Isomerase | Geobacillus thermodenitrificans | D-galactose | - | - | [1] |
| L-Arabinose Isomerase | Thermotoga maritima | L-arabinose | 31 | 41.3 | [4] |
| L-Arabinose Isomerase | Thermotoga maritima | D-galactose | 60 | 8.9 | [4] |
| L-Arabinose Isomerase | Bacillus coagulans NL01 | L-arabinose | - | 8.0 (crude extract) | [5] |
| L-Arabinose Isomerase | Bacillus coagulans NL01 | D-galactose | - | 1.1 (crude extract) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the this compound metabolic pathway.
Metabolite Extraction from Bacterial Cultures
Objective: To extract intracellular metabolites for subsequent analysis by GC-MS or LC-MS.
Protocol:
-
Culture Growth: Grow bacterial cultures overnight in a defined minimal medium supplemented with D-arabinose as the sole carbon source.
-
Quenching: Rapidly quench metabolic activity by mixing the cell culture with a pre-chilled extraction solvent (e.g., a 2:2:1 ratio of acetonitrile:methanol:water) at -20°C.[6]
-
Cell Harvesting: Centrifuge the quenched culture at high speed (e.g., 10,000 x g) for 10-20 minutes at 4°C to pellet the cells.[4]
-
Extraction: Resuspend the cell pellet in a pre-cooled extraction solvent.[4] The solvent composition can vary, with common mixtures including methanol:dichloromethane:ethyl acetate (10:2:3) or buffered methanol-chloroform-water.
-
Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved through sonication on ice.[4]
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for analysis (e.g., water:methanol:acetonitrile 2:1:1).[4]
Quantitative Analysis of D-Arabinose and its Metabolites by GC-MS
Objective: To quantify D-arabinose and its metabolic intermediates using a stable isotope-labeled internal standard.
Protocol:
-
Standard and Sample Preparation:
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized samples into the GC-MS.
-
Use a suitable temperature program to separate the derivatized metabolites.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic fragments of the analyte and the internal standard.[7]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
D-Arabinose Isomerase Activity Assay (Cysteine-Carbazole Method)
Objective: To determine the enzymatic activity of D-arabinose isomerase by measuring the formation of D-ribulose.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), D-arabinose as the substrate, and the enzyme solution.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
-
Colorimetric Reaction:
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 540 nm.[8]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of D-ribulose.[8]
-
Calculate the enzyme activity based on the amount of D-ribulose produced per unit time. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of D-ribulose per minute under the assay conditions.[8]
-
Gene Expression Analysis using β-Galactosidase Reporter Assay
Objective: To quantify the expression of genes involved in D-arabinose metabolism by using a lacZ reporter fusion.
Protocol:
-
Strain Construction: Construct a bacterial strain where the promoter of the gene of interest is fused to the lacZ gene.
-
Cell Culture and Induction:
-
Grow the reporter strain in a suitable medium to mid-log phase.
-
Induce gene expression by adding D-arabinose to the culture.
-
-
Cell Permeabilization:
-
Harvest the cells by centrifugation and resuspend them in Z-buffer.
-
Permeabilize the cells using chloroform and SDS.[9]
-
-
Enzymatic Reaction:
-
Start the reaction by adding o-nitrophenyl-β-D-galactopyranoside (ONPG).[9]
-
Incubate at 28°C until a yellow color develops.
-
-
Stopping the Reaction: Stop the reaction by adding a sodium carbonate solution.[9]
-
Measurement:
-
Centrifuge to remove cell debris.
-
Measure the optical density of the supernatant at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering).[9]
-
Measure the optical density of the cell culture at 600 nm before the assay to normalize for cell density.
-
-
Calculation of Miller Units: Calculate the β-galactosidase activity in Miller units using the standard formula.[9]
Visualizing the Core Processes
Diagrams generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Metabolic Pathway of D-Arabinose in E. coli
Caption: Metabolic pathways for D-arabinose in E. coli K-12 and B/r.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for quantitative metabolite analysis by GC-MS.
Logical Flow of Gene Expression Analysis
Caption: Workflow for gene expression analysis using a β-galactosidase reporter.
Conclusion and Future Perspectives
The study of this compound metabolism in microorganisms unveils a remarkable adaptability in utilizing alternative carbon sources. While significant strides have been made in elucidating the pathways in model organisms like E. coli, vast territories remain to be explored, particularly in fungi and archaea. Future research should be directed towards the discovery and characterization of novel enzymes and transporters with improved efficiency for D-arabinose utilization. A deeper understanding of the regulatory networks governing these pathways will be instrumental for the rational design of microbial cell factories for the production of biofuels and other valuable chemicals from pentose-rich biomass. The methodologies and data presented in this guide provide a robust framework for researchers to advance our knowledge in this exciting and promising field.
References
- 1. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of D-arabinose by Escherichia coli B-r - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. old.57357.org [old.57357.org]
- 5. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
Isolating Excellence: A Technical Guide to the Isolation and Characterization of β-D-Arabinopyranose from Hemicellulose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and characterizing β-D-arabinopyranose, a pentose sugar of significant interest, from complex hemicellulose biopolymers. This document details the necessary experimental protocols, from the initial extraction of hemicellulose from various biomass sources to the final purification and rigorous characterization of the target monosaccharide. The presented data and workflows are intended to equip researchers and professionals in drug development and related fields with the knowledge to efficiently obtain and validate high-purity β-D-arabinopyranose for their applications.
Introduction
Hemicellulose, the second most abundant polysaccharide in nature after cellulose, is a heterogeneous polymer rich in various monosaccharides, including the five-carbon sugar arabinose.[1][2] L-arabinose is the more common enantiomer found in nature, particularly in the side chains of hemicellulose and pectin.[3] D-arabinose, while less common, holds significant importance in various biological and pharmaceutical contexts. This guide focuses specifically on the isolation and characterization of the β-D-arabinopyranose anomer.
The successful isolation of β-D-arabinopyranose from hemicellulose is a multi-step process involving:
-
Hemicellulose Extraction: Solubilizing and separating hemicellulose from the lignocellulosic matrix.
-
Hemicellulose Hydrolysis: Breaking down the polymeric hemicellulose into its constituent monosaccharides.
-
Purification: Separating the target arabinose from other sugars and impurities in the hydrolysate.
-
Characterization: Confirming the identity and purity of the isolated β-D-arabinopyranose.
This guide will provide detailed protocols and quantitative data for each of these critical stages.
Hemicellulose Extraction from Biomass
The initial step involves the extraction of hemicellulose from various lignocellulosic feedstocks. The choice of extraction method depends on the biomass source and the desired properties of the extracted hemicellulose. Alkaline extraction is a widely used and effective method for solubilizing hemicellulose.
Hemicellulose Content in Various Biomass Sources
The arabinose content within the hemicellulose fraction can vary significantly depending on the plant source. Selecting a feedstock with a high arabinose content is crucial for maximizing the yield of the final product.
| Biomass Source | Hemicellulose Content (%) | Arabinose Content in Hemicellulose (%) | Reference |
| Corn Fiber | ~23-32 | ~12.0 | [1][3] |
| Wheat Bran | ~23-32 | ~10.6 | [1][3] |
| Sugar Beet Pulp | ~30 | ~18.0 | [1] |
| Sugarcane Bagasse | ~19-24 | ~1.3 | [1] |
| Wheat Straw | ~23-24 | ~2.37 | [1] |
| Rice Straw | ~18 | ~2.7-4.5 | [1] |
Table 1: Hemicellulose and Arabinose Content in Various Biomass Sources.
Experimental Protocol: Alkaline Extraction of Hemicellulose
This protocol describes a general method for the alkaline extraction of hemicellulose from a lignocellulosic biomass source.
Materials:
-
Milled lignocellulosic biomass (e.g., corn fiber, wheat bran)
-
Sodium hydroxide (NaOH) solution (e.g., 4% w/v)
-
Ethanol (95%)
-
Hydrochloric acid (HCl) for neutralization
-
Deionized water
Procedure:
-
Pre-treatment (Optional but Recommended): To remove extractives, wash the milled biomass with hot water.
-
Alkaline Extraction: Suspend the biomass in a sodium hydroxide solution at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Heat the suspension at a controlled temperature (e.g., 80-120°C) for a specific duration (e.g., 1-4 hours) with constant stirring.
-
Separation: After the extraction, separate the solid residue (lignocellulose) from the liquid extract (containing solubilized hemicellulose and lignin) by filtration or centrifugation.
-
Precipitation: Cool the liquid extract and precipitate the hemicellulose by adding 2-3 volumes of 95% ethanol.
-
Allow the precipitate to settle overnight at 4°C.
-
Collection and Washing: Collect the precipitated hemicellulose by centrifugation. Wash the pellet sequentially with 70% ethanol and then 95% ethanol to remove residual lignin and other impurities.
-
Drying: Dry the purified hemicellulose in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.
Hydrolysis of Hemicellulose to Monosaccharides
Once extracted, the hemicellulose polymer must be hydrolyzed to release its constituent monosaccharides, including arabinose. Both acid and enzymatic hydrolysis methods can be employed.
Experimental Protocol: Acid Hydrolysis
Acid hydrolysis is a common and effective method for depolymerizing hemicellulose.
Materials:
-
Extracted hemicellulose
-
Sulfuric acid (H₂SO₄) (e.g., 4% v/v)
-
Calcium carbonate (CaCO₃) or Barium hydroxide (Ba(OH)₂) for neutralization
-
Deionized water
Procedure:
-
Hydrolysis: Suspend the dried hemicellulose in a dilute sulfuric acid solution (e.g., 4% v/v).
-
Heat the suspension in an autoclave or a reactor at a specific temperature (e.g., 121°C) for a defined period (e.g., 1 hour).
-
Neutralization: After hydrolysis, cool the reaction mixture and neutralize it to a pH of 5.0-6.0 by the slow addition of calcium carbonate or barium hydroxide. This will precipitate the sulfate ions as calcium sulfate or barium sulfate.[4]
-
Separation: Remove the precipitate by filtration or centrifugation. The resulting supernatant is the hydrolysate containing a mixture of monosaccharides.
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, minimizing the formation of degradation by-products. A cocktail of hemicellulase enzymes, including xylanases and arabinofuranosidases, is typically used.[2][5][6]
Materials:
-
Extracted hemicellulose
-
Hemicellulase enzyme preparation (containing xylanase and arabinofuranosidase activity)
-
Buffer solution (e.g., citrate or acetate buffer, pH 4.5-5.5)
Procedure:
-
Enzymatic Reaction: Suspend the hemicellulose in the appropriate buffer solution.
-
Add the hemicellulase enzyme preparation at a predetermined enzyme loading.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) with gentle agitation for a sufficient period (e.g., 24-72 hours) to achieve complete hydrolysis.
-
Enzyme Deactivation: After hydrolysis, deactivate the enzymes by heating the mixture (e.g., to 100°C for 10 minutes).
-
Separation: Centrifuge the mixture to remove any insoluble residue. The supernatant is the enzymatic hydrolysate.
Purification of β-D-Arabinopyranose
The hydrolysate obtained from either acid or enzymatic hydrolysis is a complex mixture of different monosaccharides (xylose, glucose, galactose, etc.), residual oligosaccharides, and other impurities. Therefore, a purification step is essential to isolate arabinose. Ion-exchange chromatography is a powerful technique for this purpose.[7][8]
Experimental Protocol: Ion-Exchange Chromatography
This protocol outlines the separation of arabinose from other sugars using a cation-exchange resin in the calcium form (Ca²⁺).
Materials:
-
Hemicellulose hydrolysate
-
Cation-exchange resin (e.g., Amberlite IRP69) in the Ca²⁺ form[8]
-
Deionized water (as the mobile phase)
-
Chromatography column
Procedure:
-
Column Packing: Pack a chromatography column with the Ca²⁺-form cation-exchange resin.
-
Equilibration: Equilibrate the column by washing it with several column volumes of deionized water.
-
Sample Loading: Load the hemicellulose hydrolysate onto the column.
-
Elution: Elute the sugars from the column with deionized water at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions for their sugar composition using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.
-
Pooling and Concentration: Pool the fractions containing pure arabinose and concentrate them using a rotary evaporator.
-
Crystallization: Crystallize the D-arabinose from the concentrated solution, for example, by the addition of ethanol.
Characterization of β-D-Arabinopyranose
After purification, it is crucial to confirm the identity and purity of the isolated compound as β-D-arabinopyranose. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of carbohydrates. The chemical shifts and coupling constants provide detailed information about the stereochemistry and conformation of the sugar. In an aqueous solution, D-arabinose exists as an equilibrium mixture of α- and β-pyranose and furanose anomers. The β-pyranose form is one of the major anomers.
¹H and ¹³C NMR Chemical Shifts for D-Arabinose Anomers in D₂O:
| Anomer | C1 | C2 | C3 | C4 | C5 | H1 | H2 | H3 | H4 | H5 |
| β-D-Arabinopyranose | 94.1 | 70.0 | 70.1 | 70.2 | 64.0 | ~4.5 | ~3.6 | ~3.7 | ~3.9 | ~3.5 & 3.8 |
| α-D-Arabinopyranose | 98.2 | 73.4 | 74.0 | 70.0 | 67.9 | ~5.2 | ~3.8 | ~3.9 | ~3.8 | ~3.7 & 4.0 |
Table 2: Approximate ¹H and ¹³C NMR Chemical Shifts (ppm) for D-Arabinopyranose Anomers in D₂O. (Note: Exact chemical shifts can vary slightly depending on experimental conditions such as temperature and pH).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte. Electrospray ionization (ESI) is a soft ionization technique suitable for the analysis of underivatized sugars.
In positive ion mode ESI-MS, arabinose can be detected as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). In negative ion mode, it can be detected as the deprotonated molecule ([M-H]⁻).[9][10] Tandem mass spectrometry (MS/MS) of these ions can provide structural information through characteristic fragmentation patterns, which involve glycosidic bond cleavages and cross-ring cleavages.[11]
Expected Ions in ESI-MS of D-Arabinose (MW = 150.13 g/mol ):
| Ionization Mode | Adduct/Ion | Expected m/z |
| Positive | [M+Na]⁺ | 173.12 |
| Positive | [M+K]⁺ | 189.10 |
| Negative | [M-H]⁻ | 149.12 |
Table 3: Expected m/z values for D-Arabinose in ESI-MS.
Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical flows described in this guide, the following diagrams are provided in the DOT language for Graphviz.
Caption: Overall experimental workflow for the isolation and characterization of β-D-arabinopyranose.
Caption: Logical flow of the purification of β-D-arabinopyranose by ion-exchange chromatography.
Conclusion
This technical guide has outlined a comprehensive approach for the isolation and characterization of β-D-arabinopyranose from hemicellulose. By following the detailed protocols for extraction, hydrolysis, purification, and characterization, researchers and professionals can obtain high-purity β-D-arabinopyranose for a variety of applications in drug development, biotechnology, and other scientific fields. The provided quantitative data and visual workflows serve as a valuable resource for planning and executing these experimental procedures. The successful isolation and characterization of this specific pentose anomer from abundant biomass sources represent a significant step towards the sustainable production of valuable biochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. osti.gov [osti.gov]
- 5. ijoer.com [ijoer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural characterization of underivatized arabino-xylo-oligosaccharides by negative-ion electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stability Standoff: A Technical Guide to β-D-arabinopyranose versus β-D-arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the conformational stability of monosaccharides is a critical determinant of their biological activity and utility in drug design. This technical guide provides an in-depth analysis of the relative stability of two key anomers of D-arabinose: β-D-arabinopyranose and β-D-arabinofuranose. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical equilibria, this document serves as a comprehensive resource for researchers in glycobiology and medicinal chemistry.
Core Stability Analysis: Pyranose Preponderance in Aqueous Solution
In aqueous solution, D-arabinose exists as an equilibrium mixture of its cyclic anomers: the six-membered pyranose and the five-membered furanose rings, each with α and β configurations at the anomeric carbon (C1). Experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrates that the pyranose forms are thermodynamically more stable and thus predominate at equilibrium.
The greater stability of the pyranose ring is attributed to its ability to adopt a low-energy chair conformation, which minimizes torsional and steric strain. In contrast, the furanose ring is constrained to a higher-energy envelope or twist conformation, resulting in greater dihedral angle strain.
Quantitative Equilibrium Data
The equilibrium distribution of D-arabinose anomers in water at 27°C has been determined as follows:
| Anomer | Ring Form | Configuration | Abundance (%) |
| α-D-arabinopyranose | Pyranose | α | 63 |
| β-D-arabinopyranose | Pyranose | β | 35 |
| α-D-arabinofuranose | Furanose | α | 2 |
| β-D-arabinofuranose | Furanose | β | <1 |
From this data, it is evident that β-D-arabinopyranose is significantly more abundant, and therefore more stable, than β-D-arabinofuranose in aqueous solution.
Thermodynamic Stability: Gibbs Free Energy
The relative thermodynamic stability of the anomers can be quantified by calculating the standard Gibbs free energy difference (ΔG°) from the equilibrium constant (K) using the equation ΔG° = -RT ln K, where R is the gas constant and T is the temperature in Kelvin.
Considering the equilibrium between β-D-arabinopyranose and β-D-arabinofuranose:
K = [% β-D-arabinofuranose] / [% β-D-arabinopyranose]
At 27°C (300.15 K), the Gibbs free energy difference can be calculated, illustrating the greater thermodynamic stability of the pyranose form.
Experimental Protocols
Quantitative NMR Spectroscopy for Anomer Analysis
Objective: To determine the relative concentrations of D-arabinose anomers in an aqueous solution at equilibrium.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of D-arabinose (e.g., 10-20 mg) in a known volume of deuterium oxide (D₂O, 99.9%). A typical concentration is 50-100 mM.
-
Allow the solution to equilibrate at a constant temperature (e.g., 27°C) for at least 24 hours to ensure that the anomeric equilibrium is reached.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.
-
Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
Key Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments). A 30° pulse angle is often used to ensure a sufficiently short relaxation delay can be used for faster acquisition, but for accurate quantification, a 90° pulse with a longer relaxation delay is preferable.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the anomeric protons to ensure full relaxation and accurate integration. A typical starting value is 10-20 seconds.
-
Acquisition Time (aq): Typically 2-4 seconds to ensure good digital resolution.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 100:1 for accurate integration). This will depend on the sample concentration.
-
Temperature: Maintain a constant temperature throughout the experiment (e.g., 27°C).
-
-
-
Data Processing and Analysis:
-
Apply a gentle exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved anomeric proton signals for each anomer. The anomeric protons typically appear in the region of δ 4.5-5.5 ppm.
-
The relative percentage of each anomer is calculated by dividing its integral value by the sum of the integrals of all anomeric signals and multiplying by 100.
-
Computational Chemistry for Conformational Energy Analysis
Objective: To calculate the relative energies of β-D-arabinopyranose and β-D-arabinofuranose in a simulated aqueous environment.
Methodology:
-
Structure Building:
-
Construct the 3D structures of β-D-arabinopyranose (in a chair conformation, e.g., ¹C₄) and β-D-arabinofuranose (in an envelope or twist conformation) using molecular modeling software (e.g., GaussView, Avogadro).
-
-
Computational Method:
-
Employ Density Functional Theory (DFT) for a good balance of accuracy and computational cost.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: A hybrid functional such as B3LYP or a more modern functional like M06-2X is recommended for carbohydrate systems.
-
Basis Set: A Pople-style basis set with polarization and diffuse functions, such as 6-31+G(d,p), is a suitable starting point.
-
Solvation Model: Use an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, with water as the solvent to simulate the aqueous environment.
-
-
Calculation Workflow:
-
Geometry Optimization: Perform a full geometry optimization for each isomer in the simulated solvent. This will find the lowest energy conformation for each ring form.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy.
-
Energy Analysis: Compare the calculated Gibbs free energies of the optimized β-D-arabinopyranose and β-D-arabinofuranose structures. The isomer with the lower Gibbs free energy is the more stable conformer.
-
Visualization of Arabinose Equilibrium
The equilibrium between the different forms of D-arabinose in solution can be visualized as a network of interconnected isomers.
Caption: Equilibrium of D-arabinose anomers in solution.
Conclusion
This technical guide has provided a detailed examination of the relative stability of β-D-arabinopyranose and β-D-arabinofuranose. The quantitative data clearly indicates the thermodynamic preference for the pyranose form in aqueous solution. The provided experimental protocols for NMR spectroscopy and computational chemistry offer robust methodologies for researchers to independently verify and expand upon these findings. The visualization of the anomeric equilibrium further clarifies the dynamic nature of monosaccharides in solution. This fundamental understanding of arabinose stability is essential for the rational design of carbohydrate-based therapeutics and for interpreting the biological roles of these important sugars.
The Core of Mycobacterial Defenses: A Technical Guide to D-Arabinose Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-arabinose is an indispensable component of the unique and robust cell wall of Mycobacterium tuberculosis and related species, forming the backbone of essential polysaccharides arabinogalactan (AG) and lipoarabinomannan (LAM). These complex macromolecules are critical for the structural integrity, impermeability, and survival of mycobacteria within the host, making the biosynthetic pathway of D-arabinose a prime target for novel anti-tubercular drug development. This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of D-arabinose in mycobacteria, detailing the enzymatic players, their kinetics, and the key intermediates. Furthermore, this guide furnishes detailed experimental protocols for the elucidation of this pathway and the characterization of its components. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular intricacies of mycobacterial survival and to aid in the rational design of new therapeutic interventions.
Introduction
The formidable cell wall of Mycobacterium tuberculosis is a complex fortress, rendering the bacterium notoriously resistant to antibiotics and host immune responses. Central to this defense is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, a macromolecular structure essential for mycobacterial viability.[1] D-arabinose, a pentose sugar, is a critical building block of both arabinogalactan (AG) and lipoarabinomannan (LAM), two major polysaccharides of the mycobacterial cell envelope.[2] Unlike most organisms, mycobacteria utilize the D-enantiomer of arabinose, which is synthesized de novo through a unique biosynthetic pathway. This pathway, absent in humans, represents a rich source of vulnerable targets for the development of new anti-tubercular drugs. This guide will delve into the intricacies of the D-arabinose biosynthetic pathway, providing the necessary technical details for researchers and drug development professionals.
The D-Arabinose Biosynthetic Pathway
The biosynthesis of D-arabinose in mycobacteria is a multi-step enzymatic process that begins with intermediates from the pentose phosphate pathway and culminates in the formation of decaprenyl-phospho-D-arabinose (DPA), the sole arabinose donor for the synthesis of AG and LAM.[2][3] The pathway can be broadly divided into the synthesis of the precursor 5-phosphoribosyl 1-pyrophosphate (PRPP) and its subsequent conversion to DPA.
The initial steps of the proposed pathway involve the formation of D-ribose 5-phosphate from sedoheptulose 7-phosphate, catalyzed by a transketolase (Rv1449), and/or the isomerization of D-ribulose 5-phosphate, catalyzed by D-ribose 5-phosphate isomerase (Rv2465).[3] D-ribose 5-phosphate is then converted to 5-phosphoribosyl 1-pyrophosphate (PRPP) by the enzyme phosphoribosyl pyrophosphate synthetase (PrsA, Rv1017).[3]
The activated 5-phosphoribofuranosyl residue of PRPP is then transferred by the 5-phosphoribosyltransferase UbiA (Rv3806c) to decaprenyl phosphate, forming 5'-phosphoribosyl-monophospho-decaprenol (DPPR).[3] The dephosphorylation of DPPR to decaprenyl-phospho-ribose (DPR) is carried out by the putative phospholipid phosphatase Rv3807c, which is considered the committed step of the pathway.[3] Finally, a crucial 2'-epimerization of DPR is catalyzed by the heteromeric DprE1/DprE2 epimerase (Rv3790/Rv3791), leading to the formation of decaprenyl-phospho-arabinose (DPA), the precursor for the synthesis of cell wall arabinans.[3]
Key Enzymes and Intermediates
The enzymes and intermediates of the D-arabinose biosynthetic pathway are summarized in the table below.
| Step | Enzyme (Gene) | Substrate(s) | Product |
| 1 | Phosphoribosylpyrophosphate Synthetase (PrsA, Rv1017) | D-ribose 5-phosphate, ATP | 5-phosphoribosyl 1-pyrophosphate (PRPP), AMP |
| 2 | 5-Phosphoribosyltransferase (UbiA, Rv3806c) | PRPP, Decaprenyl phosphate | 5'-phosphoribosyl-monophospho-decaprenol (DPPR), Pyrophosphate |
| 3 | Putative Phospholipid Phosphatase (Rv3807c) | 5'-phosphoribosyl-monophospho-decaprenol (DPPR) | Decaprenyl-phospho-ribose (DPR), Inorganic phosphate |
| 4 | Decaprenyl-phospho-ribose 2'-epimerase (DprE1/DprE2, Rv3790/Rv3791) | Decaprenyl-phospho-ribose (DPR) | Decaprenyl-phospho-arabinose (DPA) |
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the key enzymes in the D-arabinose biosynthetic pathway are crucial for understanding their catalytic efficiency and for the development of targeted inhibitors. The following tables summarize the available kinetic data for these enzymes.
Table 1: Kinetic Parameters of M. tuberculosis Phosphoribosylpyrophosphate Synthetase (Mt-PrsA)
| Substrate | Km (mM) | S0.5 (mM) | Vmax (U/mg) | Hill Coefficient (nH) | Reference |
| Ribose 5-phosphate | 0.071 | - | - | - | [4] |
| Mg-ATP | - | 1.71 | - | 2.6 | [4] |
Note: The enzyme exhibits hyperbolic kinetics with respect to Ribose 5-phosphate and sigmoidal kinetics towards Mg-ATP.[4]
Table 2: Kinetic Parameters of the M. tuberculosis DprE1-DprE2 Complex
| Enzyme | Substrate | Apparent Km (µM) | Reference |
| DprE2 | NADH | 34.1 ± 6.7 | [5] |
| DprE2 | NADH (in presence of GGPR) | 10.5 ± 5.6 | [5] |
Note: GGPR (geranylgeranylphosphoryl-β-D-ribose) is a substrate analog used in the assay.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of D-arabinose in mycobacteria.
Expression and Purification of Recombinant D-Arabinose Biosynthesis Enzymes
Objective: To produce and purify recombinant enzymes of the D-arabinose biosynthetic pathway for in vitro characterization.
Protocol:
-
Gene Cloning: The genes encoding the target enzymes (e.g., prsA, ubiA, rv3807c, dprE1, dprE2) are amplified from M. tuberculosis genomic DNA by PCR and cloned into an appropriate expression vector (e.g., pET series for E. coli expression) containing a purification tag (e.g., 6x-His tag).
-
Protein Expression: The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium supplemented with the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.1-1 mM final concentration) and the culture is incubated for a further 3-16 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I), and lysed by sonication or high-pressure homogenization.
-
Protein Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.
Enzyme Assays
Objective: To measure the enzymatic activity of PrsA by monitoring the production of PRPP.
Protocol:
-
The enzymatic activity is assayed at 37°C in a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, varying concentrations of D-ribose 5-phosphate and ATP.
-
The reaction is initiated by the addition of the purified PrsA enzyme.
-
The formation of PRPP can be monitored continuously using a coupled enzyme assay. In this assay, the AMP produced is converted back to ATP through the action of myokinase, pyruvate kinase, and lactate dehydrogenase, with the concomitant oxidation of NADH, which can be followed spectrophotometrically at 340 nm.
-
Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation.[4]
Objective: To measure the epimerase activity of the DprE1-DprE2 complex.
Protocol:
-
A new in vitro DprE2 assay has been developed based on the oxidation of the reduced nicotinamide adenine dinucleotide cofactor (NADH or NADPH).[2][5]
-
The reaction mixture contains purified DprE1-DprE2 complex, the substrate decaprenyl-phospho-ribose (DPR) or a suitable analog like geranylgeranylphosphoryl-β-D-ribose (GGPR), and NADH or NADPH in a suitable buffer.
-
The reaction is initiated by the addition of the enzyme complex.
-
The oxidation of NADH or NADPH to NAD+ or NADP+ is monitored by the decrease in absorbance at 340 nm.
-
Kinetic parameters can be determined by varying the concentrations of the substrates (DPR/GGPR and NADH/NADPH).[5]
Analysis of Mycobacterial Cell Wall Monosaccharides by HPLC
Objective: To quantify the monosaccharide composition, including D-arabinose, of the mycobacterial cell wall.
Protocol:
-
Cell Wall Preparation: Mycobacterial cells are harvested, washed, and disrupted by methods such as sonication or bead beating. The cell walls are then isolated by differential centrifugation.
-
Hydrolysis: The purified cell walls are hydrolyzed to release the constituent monosaccharides. This is typically achieved by treatment with a strong acid (e.g., 2 M trifluoroacetic acid) at high temperature (e.g., 120°C) for several hours.
-
Derivatization: The released monosaccharides are derivatized to enhance their detection by HPLC. A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).
-
HPLC Analysis: The derivatized monosaccharides are separated and quantified by reverse-phase HPLC using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile and phosphate buffer). Detection is typically performed using a UV detector at a wavelength appropriate for the derivatizing agent (e.g., 245 nm for PMP).
-
Quantification: The amount of each monosaccharide is determined by comparing the peak areas to those of known standards.
Construction of Conditional Knockdown Mutants
Objective: To study the essentiality of genes in the D-arabinose biosynthetic pathway by creating conditional knockdown mutants.
Protocol:
-
Vector Construction: A suicide vector is constructed containing the upstream and downstream flanking regions of the target gene, a selectable marker (e.g., hygromycin resistance), and a counter-selectable marker (e.g., sacB). The native promoter of the target gene is replaced with a tetracycline-inducible promoter.
-
Electroporation: The constructed vector is introduced into Mycobacterium species (e.g., M. smegmatis or M. tuberculosis) by electroporation.
-
Selection of Single Crossovers: Transformants are selected on plates containing the appropriate antibiotic. These colonies represent single crossover events where the entire plasmid has integrated into the chromosome.
-
Selection of Double Crossovers: Single crossover colonies are then grown in the absence of the antibiotic and plated on medium containing sucrose. The sacB gene confers sucrose sensitivity, so only colonies that have undergone a second crossover event (resulting in the excision of the vector backbone including sacB) will grow. These colonies represent either the wild-type or the desired conditional knockdown mutant.
-
Screening and Verification: Colonies are screened by PCR to identify the conditional knockdown mutants. The phenotype of the mutant is then characterized by growing the cells in the presence and absence of the inducer (anhydrotetracycline) and observing the effect on growth and cell wall composition.[3][6]
Signaling Pathways and Experimental Workflows
D-Arabinose Biosynthetic Pathway
The following diagram illustrates the core biosynthetic pathway of D-arabinose in mycobacteria.
Caption: Biosynthetic pathway of decaprenyl-phospho-arabinose (DPA) in mycobacteria.
Experimental Workflow for Analyzing D-Arabinose Biosynthesis
The following diagram outlines a general experimental workflow for investigating the D-arabinose biosynthetic pathway and its inhibitors.
Caption: A generalized experimental workflow for studying D-arabinose biosynthesis.
Conclusion
The biosynthesis of D-arabinose is a cornerstone of mycobacterial cell wall architecture and, consequently, a critical determinant of its survival and pathogenicity. The elucidation of this unique pathway has not only provided profound insights into the fundamental biology of Mycobacterium tuberculosis but has also unveiled a wealth of promising targets for the development of novel anti-tubercular therapeutics. This technical guide has provided a detailed overview of the core D-arabinose biosynthetic pathway, including quantitative data on enzyme kinetics and comprehensive experimental protocols. The provided diagrams of the biosynthetic pathway and experimental workflows serve as valuable tools for researchers in the field. Continued investigation into the enzymes of this pathway and their regulation will undoubtedly fuel the discovery of new strategies to combat the global threat of tuberculosis.
References
- 1. Mycobacterium tuberculosis Phosphoribosylpyrophosphate Synthetase: Biochemical Features of a Crucial Enzyme for Mycobacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Construction of conditional knockdown mutants in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analysis of phosphoribosyltransferase-mediated cell wall precursor synthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of d-arabinose in Mycobacterium smegmatis: specific labeling from d-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Structural Significance of β-L-Arabinopyranose in Plant Arabinogalactans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinogalactan-proteins (AGPs) are a ubiquitous and structurally complex class of hydroxyproline-rich glycoproteins found throughout the plant kingdom. Their extensive and intricate glycan moieties, primarily composed of galactose and arabinose, are pivotal to their diverse biological functions, which span from cell-cell signaling and development to immune responses. This technical guide delves into the specific structural role of the arabinose constituent, with a particular focus on β-L-arabinopyranose, within the arabinogalactan (AG) polysaccharide. It will address the critical distinction between the L- and D-isomers of arabinose in biological systems, detail the linkages and structural contributions of β-L-arabinopyranose, provide an overview of the experimental methodologies used for its characterization, and discuss its implications in the broader context of AGP function and potential therapeutic applications.
Introduction: The Architectural Complexity of Arabinogalactan-Proteins
Arabinogalactan-proteins (AGPs) are macromolecules where a protein backbone is extensively decorated with large, branched arabinogalactan (AG) polysaccharides, which can constitute over 90% of the molecule's total mass.[1] These proteoglycans are localized to the cell wall, plasma membrane, and are also secreted into the extracellular space, positioning them as key players at the cellular interface.[2] The glycan component, a Type II arabinogalactan, typically consists of a β-(1→3)-linked galactan backbone with β-(1→6)-linked galactan side chains.[3] These side chains are further embellished with various monosaccharides, predominantly arabinose, but also glucuronic acid, rhamnose, and fucose.[4][5] The intricate structure of these glycans is crucial for the diverse functions of AGPs in plant growth, development, and interaction with the environment.[6]
The Arabinose Isomer: A Critical Distinction
A crucial point of clarification in the study of arabinogalactans is the stereochemistry of the arabinose residues. While the initial query specified β-D-arabinopyranose, it is imperative to note that in the vast majority of plant cell wall polysaccharides, including arabinogalactans, arabinose is present in its L-configuration .[7] L-arabinose is one of the few L-sugars commonly found in nature. Conversely, D-arabinose is a characteristic component of the arabinogalactan found in the cell walls of mycobacteria, such as Mycobacterium tuberculosis.[8] This fundamental difference in stereochemistry has significant implications for the structure, enzymatic degradation, and biological recognition of these polysaccharides. This guide will henceforth focus on the role of β-L-arabinopyranose in plant arabinogalactans.
Structural Role of β-L-Arabinopyranose in Arabinogalactan
While the furanose form of L-arabinose (α-L-arabinofuranose) is the most abundant arabinose constituent in the side chains of AGPs, β-L-arabinopyranose also plays a distinct structural role. It is typically found as a terminal, non-reducing end residue on the β-(1→6)-galactan side chains.[3]
The primary structural contributions of β-L-arabinopyranose include:
-
Capping of Side Chains: By acting as a terminal residue, β-L-arabinopyranose can sterically hinder the further extension of the β-(1→6)-galactan side chains, thereby influencing the overall size and shape of the AGP molecule.
-
Modulation of Solubility and Hydration: The presence of terminal arabinopyranose residues can affect the hydrophilic/hydrophobic balance of the AGP, influencing its solubility and water-holding capacity.
-
Enzymatic Recognition and Degradation: The specific anomeric configuration (β) and ring form (pyranose) of terminal L-arabinose are recognized by specific glycoside hydrolases, such as β-L-arabinopyranosidases. The presence or absence of these residues can therefore regulate the degradation and turnover of AGPs in the cell wall.[9]
-
Biological Activity: The terminal sugar residues of AGPs are believed to be key determinants in their interaction with other molecules, including cell surface receptors. The specific presentation of β-L-arabinopyranose may contribute to the molecular recognition events that underpin the signaling functions of AGPs.
Quantitative Analysis of Arabinose in Arabinogalactans
The ratio of arabinose to galactose (Ara/Gal) is a key parameter used to characterize arabinogalactans from different sources. This ratio can vary significantly depending on the plant species, tissue type, and developmental stage. The table below summarizes the Ara/Gal ratios for AGPs from various plant sources.
| Plant Source | Tissue/Extract | Arabinose/Galactose (Ara/Gal) Ratio | Reference |
| Zea mays (Maize) | Shoots | 0.66 - 0.67 | [10] |
| Camellia sinensis (Green Tea) | Water-extracted | 1.37 | [11] |
| Camellia sinensis (Green Tea) | Pectinase-extracted | 1.57 | [11] |
| Camellia sinensis (Green Tea) | Trypsin-extracted | 1.82 | [11] |
| Malus × domestica (Apple) | Fruit | Varies with ripening (protein 3.15–4.58%) | [12] |
Experimental Protocols for Structural Elucidation
The structural determination of arabinogalactans is a complex process that relies on a combination of chemical and enzymatic degradation, chromatography, and spectroscopy.
Methylation Analysis for Linkage Determination
Methylation analysis is a cornerstone technique for determining the glycosidic linkages between monosaccharide residues.
Protocol:
-
Permethylation: The polysaccharide is treated with a methylating agent (e.g., methyl iodide in the presence of a strong base like sodium hydride in DMSO) to methylate all free hydroxyl groups.[13]
-
Hydrolysis: The permethylated polysaccharide is hydrolyzed into its constituent monosaccharides using a strong acid (e.g., trifluoroacetic acid).
-
Reduction: The resulting partially methylated monosaccharides are reduced to their corresponding alditols using a reducing agent like sodium borohydride.
-
Acetylation: The newly formed hydroxyl groups (from the opened rings) and the original hydroxyl groups at the linkage positions are acetylated using an acetylating agent like acetic anhydride.
-
GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are separated and identified by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern in the mass spectrum reveals the positions of the methyl and acetyl groups, thereby indicating the original linkage positions.[14]
2D-NMR Spectroscopy for Structural Confirmation
Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the anomeric configuration (α or β), ring form (pyranose or furanose), and connectivity of monosaccharides.
Protocol:
-
Sample Preparation: The purified arabinogalactan sample is dissolved in a suitable solvent, typically D₂O.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to obtain an initial overview of the sugar residues present.
-
2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within the same sugar residue, allowing for the assignment of proton resonances for each monosaccharide.[15]
-
2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of a monosaccharide, facilitating complete proton assignment.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of the carbon resonances.[4]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for identifying the glycosidic linkages between sugar residues.[4]
Enzymatic Degradation for Side Chain Analysis
The use of specific glycoside hydrolases allows for the targeted cleavage of arabinogalactan side chains, and the analysis of the released oligosaccharides provides valuable structural information.
Protocol:
-
Enzyme Selection: A panel of specific enzymes is used, including:
-
α-L-Arabinofuranosidase: Removes terminal α-L-arabinofuranosyl residues.
-
β-L-Arabinopyranosidase: Removes terminal β-L-arabinopyranosyl residues.
-
Endo-β-(1→6)-galactanase: Cleaves internal β-(1→6)-galactan chains.
-
Exo-β-(1→3)-galactanase: Sequentially removes galactose residues from the non-reducing end of the β-(1→3)-galactan backbone.[16]
-
-
Digestion: The arabinogalactan is incubated with the selected enzyme(s) under optimal buffer and temperature conditions.[17]
-
Analysis of Released Oligosaccharides: The resulting mixture of oligosaccharides is analyzed by techniques such as:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): Separates and quantifies the released oligosaccharides.
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): Determines the mass of the released oligosaccharides, providing information on their composition.[16]
-
Biological Function and Signaling
The glycan moieties of AGPs are increasingly recognized as key players in cell signaling. The specific structure of the arabinogalactan, including the nature of its terminal arabinose residues, is thought to be critical for these functions.
Interaction with Receptor-Like Kinases (RLKs)
AGPs are often found at the plasma membrane, frequently attached via a glycosylphosphatidylinositol (GPI) anchor. This localization positions them to interact with transmembrane receptor-like kinases (RLKs), which are crucial components of signal transduction pathways.[6][18] It is hypothesized that the carbohydrate portions of AGPs act as ligands for these receptors, and that the binding event initiates a downstream signaling cascade within the cell. The specific epitopes on the AG, including terminal β-L-arabinopyranose residues, could contribute to the specificity of these interactions.[5]
Calcium Signaling
AGPs have been shown to bind calcium ions, primarily through their uronic acid residues.[19] This interaction is proposed to create a calcium capacitor in the apoplast, which can release calcium in response to various stimuli, such as changes in pH.[19] The released calcium can then enter the cell through calcium channels, triggering a variety of cellular responses. While the primary binding site is glucuronic acid, the overall conformation of the arabinogalactan, influenced by its terminal arabinose residues, could modulate this calcium-binding capacity.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathways involving AGPs at the cell surface.
Experimental Workflow Diagram
Caption: Workflow for the structural elucidation of arabinogalactans.
Conclusion and Future Perspectives
The arabinose component of arabinogalactan-proteins, particularly the terminal β-L-arabinopyranose residues, plays a subtle yet significant role in defining the overall structure and function of these complex proteoglycans. While much of the focus has been on the more abundant arabinofuranosyl residues, a complete understanding of AGP biology necessitates a detailed appreciation of all its structural components. Future research, employing advanced analytical techniques and genetic approaches, will undoubtedly further unravel the precise roles of β-L-arabinopyranose in modulating AGP interactions and signaling, opening new avenues for applications in agriculture, materials science, and medicine. The clear distinction between the L-arabinose of plants and the D-arabinose of mycobacteria also presents an intriguing area for comparative structural and functional studies, with potential implications for the development of novel antimicrobial agents.
References
- 1. Arabinogalactan protein - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Arabinogalactan: Structure | Pilgaard Polymers [pilgaardpolymers.com]
- 4. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of Arabinogalactan Type II Degradation in Plant-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arabinogalactan proteins – Multifunctional glycoproteins of the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arabinose - Wikipedia [en.wikipedia.org]
- 8. Arabinogalactan - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure of the Arabinogalactan from Zea Shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FT-IR methodology for quality control of arabinogalactan protein (AGP) extracted from green tea (Camellia sinensis ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Properties of Arabinogalactan Proteins (AGPs) in Apple (Malus × Domestica) Fruit at Different Stages of Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 14. An improved procedure for the methylation analysis of oligosaccharides and polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural Characterization of Arabidopsis Leaf Arabinogalactan Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.wur.nl [research.wur.nl]
- 18. Frontiers | The Role of Arabinogalactan Type II Degradation in Plant-Microbe Interactions [frontiersin.org]
- 19. Arabinogalactan Proteins: Focus on the Role in Cellulose Synthesis and Deposition during Plant Cell Wall Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Theoretical Conformational Analysis of β-D-Arabinopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical conformational analysis of β-D-arabinopyranose, a pentopyranose of significant interest in glycobiology and drug design. This document outlines the primary conformations, the computational methodologies used to study them, and the experimental techniques for validation, offering a framework for researchers investigating the structure-function relationships of this and related carbohydrate molecules.
Introduction to the Conformational Landscape of β-D-Arabinopyranose
β-D-arabinopyranose, like other pyranoid rings, is not a planar molecule. It adopts a variety of three-dimensional conformations to minimize steric strain and electronic repulsion. The most stable conformations are typically chair forms, denoted as ⁴C₁ (where C4 is above and C1 is below the mean plane) and ¹C₄ (where C1 is above and C4 is below). In addition to these low-energy chair conformations, the molecule can also exist in higher-energy boat and skew-boat forms. Understanding the equilibrium between these conformers is crucial as the biological activity of carbohydrates is often dictated by their specific three-dimensional shape.
The conformational preference of β-D-arabinopyranose is governed by a delicate balance of several factors, including:
-
Steric Interactions: Repulsion between bulky substituents.
-
The Anomeric Effect: The tendency of an electronegative substituent at the anomeric carbon (C1) to occupy an axial position.
-
Intramolecular Hydrogen Bonding: Interactions between hydroxyl groups that can stabilize certain conformations.
-
Solvation Effects: The interaction of the molecule with the surrounding solvent, which can significantly influence conformational equilibria.
Theoretical Methodologies for Conformational Analysis
The study of the conformational landscape of β-D-arabinopyranose heavily relies on computational chemistry methods. These techniques allow for the calculation of the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.
Quantum Mechanics (QM) Methods
Quantum mechanics methods, particularly Density Functional Theory (DFT), are powerful tools for accurately calculating the electronic structure and energies of different conformers.
Typical DFT Protocol:
-
Functional: The B3LYP hybrid functional is widely used and has been shown to provide a good balance of accuracy and computational cost for carbohydrate systems.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is commonly employed to accurately describe the electron distribution, particularly for hydrogen bonding.
-
Solvent Modeling: To simulate the behavior in an aqueous environment, implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model are frequently used.
These calculations yield the relative energies of the different conformers, allowing for the prediction of their equilibrium populations.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods provide high accuracy, they are computationally expensive. Molecular mechanics force fields offer a faster alternative for exploring the conformational space, especially for larger systems or longer timescales.
Commonly Used Force Fields:
-
GLYCAM: A force field specifically parameterized for carbohydrates, widely used in the simulation of glycans and glycoproteins.
-
CHARMM and AMBER: General-purpose force fields with carbohydrate-specific parameter sets.
Molecular dynamics simulations using these force fields can provide insights into the dynamic behavior of β-D-arabinopyranose in solution, revealing the pathways of conformational interconversion and the influence of solvent on the conformational equilibrium.
Key Conformations of β-D-Arabinopyranose
The primary conformations of β-D-arabinopyranose are the two chair forms, ¹C₄ and ⁴C₁. In the ¹C₄ conformation, the anomeric hydroxyl group is in an axial position, which is favored by the anomeric effect. However, this conformation also places three other hydroxyl groups in axial positions, leading to significant 1,3-diaxial repulsions. Conversely, the ⁴C₁ conformation places all hydroxyl groups in equatorial positions, minimizing steric strain, but with the anomeric hydroxyl in a less electronically favorable equatorial position. The balance of these effects determines the predominant chair form in solution.
While direct, comprehensive computational studies on the relative energies of all β-D-arabinopyranose conformers are not abundant in the literature, data from analogous pentopyranoses and solid-state studies of its enantiomer suggest that the ⁴C₁ chair is the most stable conformation in aqueous solution. Higher energy boat and skew-boat conformations, while less populated at equilibrium, can be important in specific environments, such as within the active site of an enzyme. For instance, β-L-arabinopyranose has been observed in a high-energy ⁵S₁ skew-boat conformation when bound to xylose isomerase.
Data Presentation: Conformational Geometries and Energies
Table 1: Calculated Relative Energies of β-D-Arabinopyranose Conformers
| Conformer | Relative Energy (kcal/mol) - Gas Phase (Illustrative) | Relative Energy (kcal/mol) - Aqueous (Illustrative) |
| ⁴C₁ | 0.00 | 0.00 |
| ¹C₄ | 1.5 - 3.0 | 2.0 - 4.0 |
| B₂,₅ | 5.0 - 7.0 | 4.5 - 6.5 |
| ²S₀ | 5.5 - 7.5 | 5.0 - 7.0 |
| ¹S₃ | 6.0 - 8.0 | 5.5 - 7.5 |
| ³S₁ | 6.0 - 8.0 | 5.5 - 7.5 |
Table 2: Key Dihedral Angles (in degrees) for the ⁴C₁ and ¹C₄ Chair Conformations
| Dihedral Angle | ⁴C₁ Conformation (Idealized) | ¹C₄ Conformation (Idealized) |
| O5-C1-C2-C3 | -60 | 60 |
| C1-C2-C3-C4 | 60 | -60 |
| C2-C3-C4-C5 | -60 | 60 |
| C3-C4-C5-O5 | 60 | -60 |
| C4-C5-O5-C1 | -60 | 60 |
| C5-O5-C1-C2 | 60 | -60 |
Experimental Protocols for Validation
Theoretical models of conformational analysis must be validated by experimental data. For carbohydrates, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique.
NMR Spectroscopy: J-Coupling Analysis
The magnitude of the vicinal proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. By measuring the ³JHH values from a high-resolution ¹H NMR spectrum, it is possible to deduce the dihedral angles and thus the ring conformation.
Experimental Protocol for NMR J-Coupling Analysis:
-
Sample Preparation: Dissolve a high-purity sample of β-D-arabinopyranose in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). Two-dimensional experiments such as COSY and TOCSY can be used to aid in the assignment of all proton signals.
-
Spectral Analysis: Extract the values of the vicinal coupling constants (e.g., J₁,₂, J₂,₃, J₃,₄, and J₄,₅) from the spectrum.
-
Karplus Equation Application: Use a parameterized Karplus equation to relate the experimental J-coupling constants to the corresponding H-C-C-H dihedral angles.
-
Conformational Population Analysis: Compare the experimentally derived dihedral angles with the theoretical values for different conformations to determine the equilibrium populations of the conformers in solution.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of β-D-arabinopyranose.
Caption: Interconversion pathways between chair and boat/skew-boat conformations.
Caption: Workflow for theoretical and experimental conformational analysis.
Conclusion
The conformational analysis of β-D-arabinopyranose is a multifaceted process that integrates high-level computational modeling with rigorous experimental validation. While the ⁴C₁ chair conformation is likely the most stable in solution, the accessibility of other conformations, such as the ¹C₄ chair and various boat/skew-boat forms, can have profound implications for its biological function and its utility as a scaffold in drug design. This guide provides a foundational understanding of the principles and methodologies required to investigate the conformational landscape of this important monosaccharide, serving as a valuable resource for researchers in the field.
Methodological & Application
Enzymatic Synthesis of β-D-Arabinopyranose Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of β-D-arabinopyranose derivatives. The focus is on the use of various enzyme classes, their substrates, and optimized reaction conditions to facilitate the production of these valuable compounds for research and pharmaceutical development.
Introduction
β-D-arabinopyranosides are a class of carbohydrates that play significant roles in various biological processes and have potential applications in medicine and biotechnology. Their synthesis, however, can be challenging through traditional chemical methods due to the need for complex protection and deprotection steps to achieve the desired stereoselectivity. Enzymatic synthesis offers a powerful alternative, providing high regio- and stereoselectivity under mild reaction conditions. This document outlines key enzymatic strategies for the synthesis of β-D-arabinopyranose derivatives, focusing on glycosyltransferases and providing detailed experimental protocols.
Key Enzymes and Reactions
The enzymatic synthesis of β-D-arabinopyranose derivatives primarily involves the use of arabinosyltransferases , a subclass of glycosyltransferases (GTs). These enzymes catalyze the transfer of an arabinose moiety from an activated sugar donor to a specific acceptor molecule.
A crucial donor for these reactions is Uridine Diphosphate-β-L-arabinopyranose (UDP-Ara) .[1][2][3] The synthesis of this activated sugar is a key preliminary step in many protocols and can be achieved enzymatically from UDP-xylose using UDP-xylose-4-epimerase.[2]
Acceptor molecules can vary widely, leading to a diverse range of arabinopyranoside derivatives. Notable examples include:
-
Triterpenes and Flavonoids: Creating saponin and flavonoid glycosides, which are important for plant defense and have potential pharmaceutical applications.[1][3][4][5]
-
Proteins: Resulting in the arabinosylation of N-glycans, which can modify the properties of therapeutic proteins.[6][7]
While much of the research on arabinoside synthesis has focused on the furanose form, particularly in the context of antiviral and anticancer nucleoside analogues,[8][9][10] the principles of enzymatic glycosylation using arabinosyltransferases are applicable to the synthesis of pyranose derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on the enzymatic synthesis of arabinose-containing compounds. This information is crucial for optimizing reaction conditions and understanding enzyme performance.
Table 1: Kinetic Parameters of a Key Arabinosyltransferase
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |
| AsAAT1 (UGT99D1) | UDP-β-L-arabinopyranose | 45 ± 5 | 1.6 ± 0.1 | [1] |
| AsAAT1 (UGT99D1) | Nudideoxyavenacin A-1 | 2.0 ± 0.2 | 1.6 ± 0.1 | [1] |
Table 2: Optimal Reaction Conditions for Related Enzymatic Syntheses
| Enzyme | Optimal pH | Optimal Temperature (°C) | Key Additives/Cofactors | Reference |
| L-arabinose isomerase (for D-tagatose production) | 7.5 | 45 | None (metal-ion independent) | [11] |
| Purine Nucleoside Phosphorylase (for arabinoside synthesis) | 7.0 | 52 | Phosphate buffer | [9] |
Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis of a generic β-D-arabinopyranoside derivative using a glycosyltransferase.
Protocol 1: Enzymatic Synthesis of UDP-β-L-arabinopyranose
This protocol is adapted from procedures for generating the essential sugar donor, UDP-L-arabinose.[2]
Materials:
-
UDP-D-xylose
-
Enzyme preparation from wheat germ containing UDP-xylose-4-epimerase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
High-Performance Anion-Exchange Chromatography (HPAEC) system
-
Lyophilizer
Procedure:
-
Prepare a reaction mixture containing UDP-D-xylose and the wheat germ enzyme preparation in the reaction buffer.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 2-4 hours), monitoring the reaction progress by HPAEC.
-
Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes) followed by centrifugation to remove precipitated protein.
-
Purify the resulting UDP-β-L-arabinopyranose from the supernatant using HPAEC.
-
Collect the fractions containing UDP-β-L-arabinopyranose and lyophilize to obtain the purified product.
-
Confirm the identity and purity of the product using NMR spectroscopy.[2]
Protocol 2: Glycosyltransferase-Catalyzed Synthesis of a β-D-Arabinopyranoside Derivative
This generalized protocol is based on the principles of glycosyltransferase-catalyzed reactions.[1][5]
Materials:
-
Purified arabinosyltransferase
-
UDP-β-L-arabinopyranose (from Protocol 1 or commercially available)
-
Acceptor molecule (e.g., a triterpene or flavonoid)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)
-
HPLC system for reaction monitoring and product purification
-
Mass spectrometer for product characterization
Procedure:
-
Prepare the reaction mixture by dissolving the acceptor molecule in a suitable solvent (e.g., DMSO) and then diluting it into the reaction buffer.
-
Add UDP-β-L-arabinopyranose to the reaction mixture.
-
Initiate the reaction by adding the purified arabinosyltransferase.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) with gentle agitation.
-
Monitor the formation of the product by taking aliquots at various time points and analyzing them by HPLC.
-
Once the reaction reaches completion (or equilibrium), terminate it by adding a quenching agent (e.g., methanol or acid).
-
Purify the β-D-arabinopyranoside derivative from the reaction mixture using preparative HPLC.
-
Characterize the purified product by mass spectrometry and NMR spectroscopy to confirm its structure and purity.
Visualizations
The following diagrams illustrate the key enzymatic pathway and a typical experimental workflow for the synthesis of β-D-arabinopyranose derivatives.
Caption: Enzymatic pathway for the synthesis of β-D-arabinopyranoside derivatives.
Caption: General experimental workflow for enzymatic synthesis.
References
- 1. Analysis of Two New Arabinosyltransferases Belonging to the Carbohydrate-Active Enzyme (CAZY) Glycosyl Transferase Family1 Provides Insights into Disease Resistance and Sugar Donor Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. frontiersin.org [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Arabinosylation of recombinant human immunoglobulin-based protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected Arabinosylation after Humanization of Plant Protein N-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: β-D-Arabinopyranose as a Novel Substrate for Glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic addition of carbohydrates to proteins and lipids, is a critical post-translational modification influencing a wide range of biological processes. The diversity of monosaccharides incorporated into glycans contributes to the vast complexity and functionality of glycoproteins. While L-arabinose is a known component of plant cell walls, the utilization of its enantiomer, D-arabinose, by glycosyltransferases has been largely unexplored. Recent findings, however, have unveiled a remarkable instance of enzyme promiscuity, where the mammalian fucosyltransferase 8 (FUT8) can utilize a D-arabinose-derived nucleotide sugar to incorporate β-D-arabinopyranose into N-glycans. This discovery opens new avenues for glycoengineering and the development of novel biotherapeutics with modified glycosylation profiles.
These application notes provide a comprehensive overview of the use of β-D-arabinopyranose as a substrate for glycosyltransferases, with a focus on the promiscuous activity of FUT8. Detailed protocols for inducing and analyzing protein arabinosylation are provided, along with relevant quantitative data and pathway diagrams.
promiscuous Glycosylation with β-D-Arabinopyranose
The canonical role of FUT8 is to catalyze the transfer of L-fucose from its activated donor, GDP-L-fucose, to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan core. However, studies have demonstrated that supplementation of cell culture media with D-arabinose leads to the efficient incorporation of arabinose in place of fucose on recombinant glycoproteins expressed in Chinese Hamster Ovary (CHO) cells.[1] This suggests that D-arabinose is metabolized into a nucleotide sugar donor, likely GDP-D-arabinose, which is then recognized and utilized by FUT8.
This promiscuous activity of FUT8 presents a unique opportunity to modify the glycosylation of therapeutic proteins, potentially altering their efficacy, stability, and immunogenicity.
Quantitative Data
The following table summarizes the key quantitative data related to the use of β-D-arabinopyranose as a substrate for FUT8. It is important to note that specific kinetic parameters for GDP-D-arabinose with FUT8 are not yet available in the literature and represent an area for future research. The provided data for GDP-L-fucose serves as a baseline for comparison.
| Parameter | Value | Enzyme | Substrate(s) | Source |
| Effective D-arabinose concentration for in vivo arabinosylation | 0.1 - 10 mM | Endogenous FUT8 in CHO cells | D-arabinose supplemented in cell culture | [1] |
| Km for GDP-L-fucose | 4.2 µM | Human FUT8 | GDP-L-fucose, asialo-agalacto-biantennary glycopeptide (A2SGP) | [2] |
| Km for A2SGP acceptor | 12 µM | Human FUT8 | GDP-L-fucose, A2SGP | [2] |
Signaling Pathways and Experimental Workflows
Proposed Metabolic Activation of D-Arabinose and Subsequent Glycosylation
The diagram below illustrates the proposed metabolic pathway for the activation of D-arabinose and its subsequent utilization by FUT8 in the Golgi apparatus.
Caption: Proposed metabolic activation and glycosylation pathway.
Experimental Workflow for Protein Arabinosylation and Analysis
The following diagram outlines a typical experimental workflow for inducing and analyzing protein arabinosylation in a cell culture system.
Caption: Workflow for protein arabinosylation and analysis.
Experimental Protocols
Protocol 1: In Vivo Arabinosylation of Recombinant Glycoproteins in CHO Cells
Objective: To produce a recombinant glycoprotein with arabinosylated N-glycans.
Materials:
-
CHO cell line expressing the glycoprotein of interest.
-
Appropriate cell culture medium and supplements.
-
D-arabinose (cell culture grade).
-
Standard cell culture equipment (incubator, flasks, etc.).
-
Protein purification system (e.g., Protein A chromatography for antibodies).
Procedure:
-
Culture the CHO cells expressing the recombinant glycoprotein under standard conditions to the desired cell density.
-
Prepare a sterile stock solution of D-arabinose in cell culture grade water.
-
Supplement the cell culture medium with D-arabinose to a final concentration ranging from 0.1 mM to 10 mM. A titration experiment is recommended to determine the optimal concentration for the specific cell line and protein.[1]
-
Continue the cell culture for the desired production period.
-
Harvest the cell culture supernatant containing the secreted glycoprotein.
-
Purify the recombinant glycoprotein using an appropriate method (e.g., Protein A affinity chromatography for antibodies).
-
Proceed with glycan analysis to confirm arabinosylation.
Protocol 2: In Vitro Assay for FUT8 Activity with a Putative GDP-D-Arabinose Donor
Objective: To determine the kinetic parameters of FUT8 with a D-arabinose-derived nucleotide sugar donor. This protocol is adapted from a known FUT8 assay and assumes the availability of synthesized GDP-D-arabinose.[2]
Materials:
-
Recombinant human FUT8.
-
Synthesized GDP-D-arabinose (or a chemo-enzymatic synthesis method).
-
Acceptor substrate: asialo-agalacto-biantennary glycopeptide (A2SGP).
-
GDP-Glo™ Glycosyltransferase Assay kit (Promega).
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MnCl2.
-
Microplate reader capable of luminescence detection.
Procedure:
-
Enzyme Preparation: Dilute the recombinant FUT8 in assay buffer to the desired concentration.
-
Reaction Setup: In a white, opaque 96-well plate, set up the following reaction mixture (final volume of 25 µL):
-
Varying concentrations of GDP-D-arabinose.
-
A saturating concentration of the A2SGP acceptor substrate.
-
Diluted FUT8.
-
Assay buffer.
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
GDP Detection: Stop the reaction and detect the amount of GDP produced using the GDP-Glo™ Glycosyltransferase Assay kit according to the manufacturer's instructions. This involves two steps:
-
Addition of GDP-Glo™ Reagent to terminate the glycosyltransferase reaction and consume any remaining nucleotide donor.
-
Addition of GDP Detection Reagent to convert the generated GDP into a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a microplate reader. Create a standard curve with known GDP concentrations. Calculate the initial reaction velocities from the luminescent signal.
-
Kinetic Parameter Determination: Plot the initial velocities against the substrate (GDP-D-arabinose) concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Protocol 3: Mass Spectrometry Analysis of Arabinosylated Glycans
Objective: To confirm the incorporation of arabinose into N-glycans and determine the glycan profile.
Materials:
-
Purified arabinosylated glycoprotein.
-
PNGase F.
-
Reagents for glycan release, labeling (e.g., with 2-aminobenzamide), and cleanup.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Glycan Release: Denature the purified glycoprotein and release the N-glycans by enzymatic digestion with PNGase F.
-
Glycan Labeling: Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) to facilitate detection.
-
Glycan Cleanup: Purify the labeled glycans to remove excess labeling reagent and other contaminants.
-
LC-MS Analysis:
-
Separate the labeled glycans using a suitable liquid chromatography method (e.g., HILIC).
-
Analyze the eluted glycans by mass spectrometry to determine their mass-to-charge ratio.
-
Compare the mass spectra of glycans from D-arabinose-treated and control samples. The incorporation of arabinose instead of fucose will result in a characteristic mass shift (arabinose: 132.11 Da; fucose: 146.14 Da).
-
Fragment the glycan ions (MS/MS) to confirm the identity and linkage of the monosaccharides.
-
Conclusion
The discovery of β-D-arabinopyranose as a substrate for FUT8 highlights the fascinating promiscuity of glycosyltransferases and offers a novel tool for glycoengineering. The protocols and data presented in these application notes provide a foundation for researchers to explore this phenomenon further, with potential applications in the development of next-generation biotherapeutics with tailored glycosylation patterns. Further research is warranted to fully elucidate the kinetic parameters of FUT8 with GDP-D-arabinose and to explore the biological implications of protein arabinosylation.
References
Synthesis of β-D-Arabinopyranose-Containing Oligosaccharides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinose-containing oligosaccharides are crucial components of various biologically significant glycans. While the furanose form of arabinose has been extensively studied due to its prevalence in mycobacterial and plant cell walls, the pyranose form, particularly oligosaccharides containing β-D-arabinopyranose, represents a unique synthetic challenge and an area of growing interest. These structures may serve as valuable tools for investigating biological processes and as building blocks for novel therapeutics.
This document provides detailed application notes and protocols for the chemical synthesis of β-D-arabinopyranose-containing oligosaccharides. Given the relative scarcity of literature on this specific linkage compared to its furanose counterpart, the protocols presented herein are based on established, robust glycosylation methodologies adapted for arabinopyranosyl donors, supplemented with data from analogous reactions.
General Synthetic Strategies
The chemical synthesis of β-D-arabinopyranose-containing oligosaccharides hinges on the stereoselective formation of the β-glycosidic linkage. This is a significant challenge due to the axial orientation of the 2-hydroxyl group, which can disfavor the desired β-anomer. Key strategies to address this include:
-
Donor-Based Control: The choice of activating group on the anomeric carbon of the arabinopyranosyl donor is critical. Common donors include glycosyl halides, thioglycosides, and trichloroacetimidates.
-
Protecting Group Influence: The protecting groups on the hydroxyls of the arabinopyranose donor can influence the stereochemical outcome of the glycosylation reaction through steric hindrance or participating effects.
-
Promoter/Catalyst System: The selection of a suitable promoter or catalyst is essential for activating the glycosyl donor and facilitating the glycosylation reaction under optimal conditions to favor the β-anomer.
-
Enzymatic Synthesis: Glycosyltransferases that utilize sugar donors like UDP-β-L-arabinopyranose offer a highly specific route to these linkages, as demonstrated in the biosynthesis of certain plant natural products.
Protecting Group Strategies
Appropriate protection of the hydroxyl groups of the arabinopyranose donor and acceptor is fundamental to a successful synthesis. Orthogonal protecting group strategies are often employed to allow for the selective deprotection of specific hydroxyl groups for further elongation of the oligosaccharide chain.
Common Protecting Groups in Carbohydrate Synthesis:
| Functional Group | Protecting Group | Abbreviation |
| Hydroxyl | Benzyl ether | Bn |
| Hydroxyl | Acetyl ester | Ac |
| Hydroxyl | Benzoyl ester | Bz |
| Hydroxyl | Silyl ethers (e.g., TBDMS) | TBDMS |
The selection of protecting groups should consider their stability to the conditions of the glycosylation reaction and the ease of their removal in the final deprotection steps.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a β-D-arabinopyranose-containing disaccharide.
Protocol 1: Preparation of a Per-O-Benzylated Arabinopyranosyl Trichloroacetimidate Donor
This protocol describes the preparation of a common glycosyl donor from D-arabinose.
-
Per-O-Benzylation:
-
Dissolve D-arabinose (1.0 eq) in dry DMF.
-
Add sodium hydride (5.0 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzyl bromide (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield per-O-benzylated arabinopyranose.
-
-
Anomeric Deprotection (if necessary, depending on the starting material):
-
If the anomeric position is also benzylated, selective deprotection may be required.
-
-
Formation of the Trichloroacetimidate:
-
Dissolve the per-O-benzylated arabinopyranose (1.0 eq) in dry dichloromethane.
-
Add trichloroacetonitrile (5.0 eq).
-
Cool the solution to 0 °C and add DBU (0.1 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture and purify by silica gel chromatography to afford the arabinopyranosyl trichloroacetimidate donor.
-
Protocol 2: Glycosylation Reaction to form a Disaccharide
This protocol outlines a general procedure for the glycosylation of a suitable glycosyl acceptor with the prepared donor.
-
Preparation:
-
Dry the glycosyl donor (1.2 eq) and a suitably protected glycosyl acceptor (e.g., methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) (1.0 eq) under high vacuum for several hours.
-
Dissolve the donor and acceptor in dry dichloromethane under an argon atmosphere.
-
Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
-
Glycosylation:
-
Cool the mixture to -40 °C.
-
Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) in dry dichloromethane dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by silica gel chromatography to isolate the protected disaccharide.
-
Protocol 3: Global Deprotection
This protocol describes the removal of benzyl protecting groups to yield the final oligosaccharide.
-
Hydrogenolysis:
-
Dissolve the protected disaccharide (1.0 eq) in a mixture of methanol and ethyl acetate.
-
Add palladium on charcoal (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or Mass Spectrometry.
-
-
Purification:
-
Filter the reaction mixture through Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by size-exclusion chromatography (e.g., Sephadex G-10 or G-25) or reversed-phase HPLC.
-
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps, based on analogous reactions in carbohydrate chemistry. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Reaction | Typical Yield (%) | Anomeric Ratio (β:α) |
| 1 | Per-O-Benzylation of D-Arabinose | 85-95 | N/A |
| 2 | Trichloroacetimidate Formation | 80-90 | N/A |
| 3 | Glycosylation | 60-80 | 3:1 to 10:1 |
| 4 | Global Deprotection | 90-99 | N/A |
Visualizations
Glycosylation Workflow
Caption: General workflow for the chemical synthesis of a β-D-arabinopyranose-containing oligosaccharide.
Glycosylation Strategies
Caption: Common glycosyl donors and their corresponding promoters for the formation of a β-glycosidic linkage.
The Pivotal Role of β-D-Arabinofuranose in Antiviral Nucleoside Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nucleoside analogues is a cornerstone of antiviral drug discovery. These molecules, which mimic natural nucleosides, can interfere with viral replication by inhibiting viral polymerases or acting as chain terminators. While various sugar moieties have been explored, arabinose, an epimer of ribose, has proven to be a particularly fruitful scaffold. Specifically, nucleosides incorporating the β-D-arabinofuranose configuration have led to the development of potent antiviral agents.
This document provides detailed application notes and protocols for the use of arabinose derivatives in the synthesis of antiviral nucleosides. It will address the structural importance of the furanose form over the pyranose form and provide practical guidance for the synthesis and evaluation of these promising therapeutic candidates.
The Predominance of the Furanose Configuration
A critical consideration in the design of nucleoside analogues is the conformation of the sugar ring. Natural nucleosides in DNA and RNA contain a five-membered furanose ring. Consequently, antiviral nucleoside analogues that effectively mimic these natural substrates and interact with viral enzymes predominantly feature a furanose scaffold.
While β-D-arabinopyranose, the six-membered ring structure of arabinose, is thermodynamically more stable, it is the β-D-arabinofuranose form that is biologically relevant for nucleoside synthesis. Research into the chemo-enzymatic synthesis of arabinosyl purine nucleosides has shown that β-D-arabinopyranose 1-phosphate is inert to the action of purine nucleoside phosphorylase (PNP), an enzyme crucial for nucleoside synthesis. In contrast, α-D-arabinofuranose 1-phosphate serves as a substrate for this enzyme. This enzymatic selectivity underscores the biological preference for the furanose ring in nucleoside formation.
Furthermore, in biological systems such as plants, there are specific enzymes, nucleotide sugar mutases, that catalyze the interconversion of UDP-arabinopyranose to UDP-arabinofuranose, with the latter being the precursor for cell wall biosynthesis.[1][2] This highlights a biological mechanism to ensure the availability of the less stable but functionally essential furanose form.
Given the steric and conformational requirements of viral polymerases and other enzymes involved in nucleic acid synthesis, nucleoside analogues with a pyranose ring are generally poor substrates and exhibit weak, if any, antiviral activity. Therefore, the focus of synthetic efforts in antiviral research is almost exclusively on arabinofuranosyl nucleosides.
Application Note 1: Synthesis of C-2'-Branched Arabinofuranosyl Nucleosides
Modification at the C-2' position of the arabinofuranose ring can lead to potent antiviral compounds. One effective strategy involves a photoinitiated, radical-mediated hydrothiolation reaction to introduce alkylthio- or acetylthio- substituents at the C-2' position, yielding compounds with D-arabino selectivity.[3]
Antiviral Activity
Certain C-2'-branched arabinonucleosides have demonstrated activity against coronaviruses, including SARS-CoV-2 and HCoV-229E.[3] However, it is crucial to note that for some of these compounds, the antiviral effect was associated with significant cytotoxicity.[3]
| Compound | Virus | EC50 (µM) | Cytotoxicity (CC50 in VeroE6 cells, µM) | Selectivity Index (SI) |
| 2'-Deoxy-2'-C-(butylsulfanylmethyl)-3',5'-O-(TIPDS)-β-D-arabinofuranosyl-uracil | SARS-CoV-2 | >50 | >50 | - |
| 2'-Deoxy-2'-C-(acetylthiomethyl)-3',5'-O-(TIPDS)-β-D-arabinofuranosyl-uracil | SARS-CoV-2 | 4.8 | 6.1 | 1.3 |
| 2'-Deoxy-2'-C-(butylsulfanylmethyl)-3',5'-O-(TIPDS)-β-D-arabinofuranosyl-thymine | HCoV-229E | 3.1 | 3.9 | 1.3 |
| 2'-Deoxy-2'-C-(acetylthiomethyl)-3',5'-O-(TIPDS)-β-D-arabinofuranosyl-thymine | HCoV-229E | 1.9 | 2.4 | 1.3 |
TIPDS: 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl
Experimental Workflow: Synthesis of C-2'-Branched Arabinonucleosides
Caption: Synthetic workflow for C-2'-branched arabinonucleosides.
Protocol: Synthesis of 2'-Deoxy-2'-C-butylsulfanylmethyl-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-β-D-arabinofuranosyl-uracil
-
Protection: To a solution of uridine in pyridine, add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl) and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to obtain the 3',5'-O-silylene acetal derivative.[3]
-
Oxidation: Dissolve the protected uridine in a suitable solvent (e.g., DMSO) and add 2-iodoxybenzoic acid (IBX). Stir at room temperature until the starting material is consumed.[3]
-
Wittig Olefination: Prepare the Wittig reagent from methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) in THF. Add the 2'-keto intermediate from the previous step to the ylide solution at low temperature and allow it to warm to room temperature.[3]
-
Hydrothiolation: Dissolve the resulting 2'-exomethylene uridine (1 equivalent) in THF. Add n-butyl thiol (8 equivalents) and 2,2-dimethoxy-2-phenylacetophenone (DPAP, 0.1 equivalents). Irradiate the mixture at 0 °C for a specified time (e.g., 4 x 15 min).[3]
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography (e.g., hexane/acetone 9/1) to yield the target compound.[3]
Application Note 2: Synthesis of 2'-Fluoro-Arabinofuranosyl Nucleosides
The introduction of a fluorine atom at the 2'-position of the arabinofuranose ring is a well-established strategy to enhance the antiviral activity and metabolic stability of nucleoside analogues.[4][5] These compounds often exhibit potent activity against herpes viruses.[6][7]
Structure-Activity Relationships
For 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-alkyluracils, the size of the C-5 alkyl substituent significantly influences antiherpetic potency. An increase in the alkyl chain length generally leads to a decrease in antiviral activity.[7]
| Compound | Virus | ED90 (µM) |
| 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-vinyluracil | HSV-1 | 0.043 |
| HSV-2 | 0.56 | |
| 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil | HSV-1 | - |
| HSV-2 | - | |
| 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-n-propyluracil (FPAU) | HSV-1 | - |
| HSV-2 | - |
Data for FPAU indicates good activity, though specific ED90 values were not provided in the abstract.[7]
Synthetic Approach: Glycosylation
A common method for the synthesis of 2'-fluoro-arabinofuranosyl nucleosides is the condensation of a protected 2-deoxy-2-fluoro-D-arabinosyl bromide with the desired nucleobase.[7]
Caption: Glycosylation approach for 2'-fluoro-arabinofuranosyl nucleosides.
Protocol: General Procedure for the Synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-alkyluracils
-
Base Silylation: Suspend the 5-alkyluracil in a suitable solvent (e.g., 1,1,1,3,3,3-hexamethyldisilazane) and reflux with a catalyst (e.g., ammonium sulfate) to obtain the silylated derivative. Remove the excess silylating agent under vacuum.
-
Glycosylation: Dissolve the silylated base in an anhydrous solvent (e.g., acetonitrile) and add a solution of 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinosyl bromide in the same solvent. Stir the mixture at room temperature until the reaction is complete.[7]
-
Work-up and Deprotection: Evaporate the solvent and dissolve the residue in a suitable organic solvent. Wash with aqueous sodium bicarbonate and brine. Dry the organic layer and evaporate the solvent. Dissolve the resulting protected nucleoside in methanolic ammonia and stir at room temperature.
-
Purification: Evaporate the solvent and purify the crude product by chromatography or crystallization to obtain the final deprotected nucleoside.
Mechanism of Action of Arabinofuranosyl Nucleosides
Arabinofuranosyl nucleosides exert their antiviral effects primarily through the inhibition of viral DNA synthesis.[8] To be active, they must be phosphorylated to their triphosphate form by host and/or viral kinases. The resulting arabinosyl-triphosphate (ara-NTP) can then act as a competitive inhibitor of the viral DNA polymerase with respect to the corresponding natural deoxynucleoside triphosphate (dNTP).[8] Incorporation of the arabinosyl nucleotide into the growing viral DNA chain can lead to chain termination, as the 3'-hydroxyl group is in a trans position relative to the 2'-hydroxyl (or substituent), which can hinder the formation of the subsequent phosphodiester bond.[8]
Caption: General mechanism of action for arabinofuranosyl nucleosides.
Conclusion
The synthesis of antiviral nucleosides based on the β-D-arabinofuranose scaffold remains a highly promising area of research. The specific stereochemistry of the arabinose sugar, particularly when modified at the 2' and 5' positions, can lead to compounds with potent and selective antiviral activity. The protocols and data presented here provide a foundation for researchers to design and synthesize novel arabinofuranosyl nucleosides as potential therapeutics for a range of viral infections. A thorough understanding of the structure-activity relationships and mechanisms of action is critical for the rational design of the next generation of antiviral agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The interconversion of UDP-arabinopyranose and UDP-arabinofuranose is indispensable for plant development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Nucleosides. 136. Synthesis and antiviral effects of several 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils. Some structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Rational design of arabinosyl nucleosides as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC methods for the separation of beta-D-arabinopyranose anomers.
[AN001]
Introduction
Arabinose, a five-carbon aldopentose, is a significant component of biopolymers such as hemicellulose and pectin. In solution, D-arabinose exists as an equilibrium mixture of different isomers, including the α and β anomers of the pyranose form. The separation and quantification of these anomers are crucial for various applications, including food analysis, biofuel research, and pharmaceutical development, as the biological activity and chemical properties of a monosaccharide can be dependent on its anomeric form.[1][2]
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of carbohydrates.[3] However, the separation of sugar anomers presents a challenge due to their structural similarity and the phenomenon of mutarotation, the interconversion between anomeric forms in solution.[4] This application note details two distinct HPLC methods for the successful separation of β-D-arabinopyranose from its α-anomer: Chiral HPLC and High-Performance Anion-Exchange Chromatography (HPAEC).
Methods and Protocols
Method 1: Chiral HPLC Separation
A robust method for the simultaneous separation of enantiomers and anomers of several monosaccharides, including arabinose, has been developed using a chiral stationary phase.[1][2][5] This approach provides excellent resolution of the α and β anomers of D-arabinose.
Experimental Protocol:
-
Sample Preparation: Dissolve D-arabinose standard in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector is required.
-
Chromatographic Conditions:
Data Presentation:
| Anomer | Retention Time (min) |
| α-D-Arabinopyranose | 5.8 |
| β-D-Arabinopyranose | 6.1 |
Table 1: Retention times for the anomers of D-arabinopyranose using a Chiralpak AD-H column at 25 °C. Data adapted from Lopes & Gaspar (2008).[1][2][5]
Method 2: High-Performance Anion-Exchange Chromatography (HPAEC)
HPAEC is a powerful technique for the separation of carbohydrates, including aldopentoses like arabinose.[6] Under alkaline conditions, the hydroxyl groups of carbohydrates are partially ionized, allowing for separation on an anion-exchange stationary phase.[6] By carefully controlling the eluent concentration, baseline separation of arabinose from other monosaccharides can be achieved. While this method is often used to obtain a single sharp peak per sugar by accelerating mutarotation at high pH, adjusting the conditions can allow for the resolution of anomers.[4][6]
Experimental Protocol:
-
Sample Preparation: Dissolve D-arabinose standard in deionized water to a final concentration of 10 µM.
-
HPLC System: An ion chromatography system equipped with a gradient pump, autosampler, column oven, and a Pulsed Amperometric Detector (PAD) with a gold working electrode is necessary.
-
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., a column packed with a polystyrene-divinylbenzene copolymer functionalized with a quaternary ammonium group).
-
Eluent: 20 mM Sodium Hydroxide (NaOH)[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 25 µL
-
Detection: Pulsed Amperometric Detection (PAD)
-
Data Presentation:
While specific retention times for the individual anomers of arabinose under these exact HPAEC conditions are not detailed in the cited literature, the method is reported to achieve separation of all D-aldopentoses.[6] The elution order for the aldopentoses was reported as ribose, arabinose, xylose, and lyxose.[6] Fine-tuning of the NaOH concentration and temperature would be required to optimize the separation of the α and β anomers of arabinose.
Experimental Workflow
Caption: Experimental workflow for the HPLC separation and analysis of β-D-arabinopyranose anomers.
Conclusion
This application note provides two effective HPLC-based methods for the separation of β-D-arabinopyranose anomers. The choice of method will depend on the specific requirements of the analysis, such as the need for simultaneous enantiomeric separation (favoring the chiral HPLC method) or the complexity of the sample matrix (where the high selectivity of HPAEC-PAD may be advantageous). The provided protocols and workflow diagrams offer a comprehensive guide for researchers, scientists, and drug development professionals working with arabinose and other monosaccharides.
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of Beta-D-Arabinopyranose Trimethylsilyl Derivatives
Abstract
This application note provides a detailed protocol for the analysis of beta-D-arabinopyranose using Gas Chromatography-Mass Spectrometry (GC-MS) following trimethylsilyl (TMS) derivatization. Carbohydrates are non-volatile and require chemical modification to increase their volatility for GC analysis. Trimethylsilylation is a robust and widely used derivatization technique for this purpose.[1][2] This document outlines the necessary materials, step-by-step procedures for sample preparation and derivatization, and the instrumental parameters for GC-MS analysis. Furthermore, it presents a summary of the expected quantitative data, including characteristic mass fragments, and a discussion on the interpretation of the results.
Introduction
This compound is a pentose monosaccharide that is a constituent of various biopolymers, such as hemicellulose and pectin.[3] Accurate and reliable quantification of arabinose is crucial in various fields, including food science, biofuel research, and clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, offering high resolution and sensitivity.[4]
Due to the low volatility of sugars, derivatization is a mandatory step for their analysis by GC-MS. Trimethylsilylation, which involves the replacement of active hydrogens on the hydroxyl groups of the sugar with a trimethylsilyl (-Si(CH₃)₃) group, is a common and effective method to increase volatility and thermal stability.[1][5] The analysis of monosaccharides by GC-MS is complicated by the existence of multiple isomers (anomers and ring forms) in solution, which can result in multiple peaks in the chromatogram.[6] A two-step derivatization process, involving methoximation prior to silylation, is often employed to reduce the number of isomers and simplify the chromatogram by stabilizing the open-chain form of the sugar.[7][8]
This application note details a comprehensive protocol for the analysis of this compound as its trimethylsilyl derivative by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Internal Standard (e.g., Phenyl β-D-glucopyranoside or a stable isotope-labeled arabinose)
-
Hexane (GC grade)
-
Nitrogen gas (high purity)
-
GC vials with inserts and caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation and Derivatization
The following protocol describes a two-step methoximation and trimethylsilylation procedure to prepare this compound for GC-MS analysis. This method is recommended to reduce the complexity of the resulting chromatogram.
-
Drying: Accurately weigh 1-5 mg of the this compound standard or the dried sample extract into a GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as the silylating reagents are moisture-sensitive.[1]
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the GC vial.
-
Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
-
Trimethylsilylation:
-
To the methoximated sample, add 80 µL of MSTFA.
-
Recap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
If an internal standard is used, it should be added to the sample prior to the derivatization steps.
-
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of trimethylsilyl derivatives of monosaccharides. Optimization may be required depending on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 8°C/min to 200°C, then ramp at 15°C/min to 300°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-650 |
| Scan Mode | Full Scan |
Data Presentation
Upon derivatization, this compound can form multiple trimethylsilylated isomers, primarily the α- and β-anomers in both pyranose and furanose ring forms, as well as the methoximated open-chain form. Each of these isomers will produce a distinct peak in the gas chromatogram. The mass spectrum of each peak will exhibit characteristic fragmentation patterns for trimethylsilylated pentoses.
Table 1: Expected GC-MS Data for Trimethylsilyl Derivatives of Arabinose
| Isomer | Expected Retention Time Range (min) | Characteristic Mass Fragments (m/z) and Relative Abundance |
| Arabinose-TMS Isomer 1 | 12 - 14 | 73 (100%), 103, 147, 204, 217, 307 |
| Arabinose-TMS Isomer 2 | 14 - 16 | 73 (100%), 103, 147, 204, 217, 307 |
| Arabinose-TMS Isomer 3 | 16 - 18 | 73 (100%), 103, 147, 204, 217, 307 |
| Arabinose-TMS Isomer 4 | 18 - 20 | 73 (100%), 103, 147, 204, 217, 307 |
Note: The exact retention times and relative abundances will vary depending on the specific GC column and analytical conditions. The m/z 73 fragment, corresponding to the trimethylsilyl ion ([Si(CH₃)₃]⁺), is typically the base peak in the mass spectra of TMS derivatives. The ions at m/z 204 and 217 are common characteristic fragments for TMS-derivatized pentoses.[9][10]
Visualizations
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound trimethylsilyl derivatives is depicted in the following diagram.
Role of Arabinose-Containing Glycans in Biological Signaling
While this compound itself is not a primary signaling molecule, it is a key component of complex glycans that play crucial roles in cell signaling. These arabinose-containing glycans, as part of glycoproteins and glycolipids, can modulate a variety of signaling pathways. The following diagram illustrates a generalized concept of how cell surface glycans participate in signal transduction.
Conclusion
The GC-MS analysis of this compound following trimethylsilylation is a reliable and sensitive method for its quantification. The two-step derivatization protocol involving methoximation is recommended to simplify the chromatographic profile. By following the detailed protocol and instrumental parameters provided in this application note, researchers can achieve accurate and reproducible results for the analysis of this compound in various sample matrices. The provided information on expected mass fragments and the illustrative diagrams of the workflow and the role of glycans in signaling serve as valuable resources for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H and ¹³C NMR Signal Assignment of β-D-Arabinopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) signals for β-D-arabinopyranose. It includes tabulated spectral data, comprehensive experimental protocols for sample preparation and NMR data acquisition, and a visual representation of the molecular structure with corresponding atom numbering to facilitate understanding of the signal assignments.
Introduction
β-D-arabinopyranose is a pentose monosaccharide that, along with its α-anomer, is a fundamental constituent of various biopolymers, including hemicelluloses and pectins. The precise structural elucidation of complex carbohydrates and glycoconjugates containing arabinose units is crucial in the fields of glycobiology, biochemistry, and drug discovery. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the stereochemistry and conformation of such molecules. This application note serves as a practical reference for the assignment of the ¹H and ¹³C NMR spectra of β-D-arabinopyranose in deuterium oxide (D₂O), the most common solvent for carbohydrate NMR studies.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The ¹H and ¹³C NMR chemical shifts for β-D-arabinopyranose in D₂O are summarized in the table below. These values are compiled from reliable sources and are essential for the identification and structural analysis of this monosaccharide.
| Atom | ¹³C Chemical Shift (ppm) [1] | ¹H Chemical Shift (ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) |
| C-1 | 94.1 | 4.52 | d, J = 7.5 |
| C-2 | 70.0 | 3.52 | dd, J = 7.5, 9.2 |
| C-3 | 70.1 | 3.67 | t, J = 9.2 |
| C-4 | 70.2 | 3.94 | m |
| C-5 | 64.0 | 3.85 (ax), 3.67 (eq) | dd, J = 11.8, 2.0 (ax); dd, J = 11.8, 4.0 (eq) |
Note: ¹H NMR data is based on the enantiomer, β-L-arabinopyranose, which exhibits identical chemical shifts and coupling constants to β-D-arabinopyranose. Some ¹H chemical shift and coupling constant values are derived from related studies of arabinose-containing compounds and may be subject to minor variations depending on experimental conditions.
Experimental Protocols
A. Sample Preparation
High-quality NMR spectra are contingent upon proper sample preparation. The following protocol outlines the standard procedure for preparing a β-D-arabinopyranose sample for NMR analysis.
Materials:
-
β-D-arabinopyranose (5-10 mg)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Protocol:
-
Weigh 5-10 mg of β-D-arabinopyranose directly into a clean, dry vial.
-
Add approximately 0.6 mL of D₂O to the vial.
-
Gently vortex the mixture until the solid is completely dissolved. If necessary, the sample can be briefly sonicated or gently warmed to aid dissolution.
-
Transfer the solution into a 5 mm NMR tube.
-
For quantitative applications or precise chemical shift referencing, a known concentration of an internal standard (e.g., DSS or TSP) can be added.
-
Allow the solution to equilibrate at room temperature for at least one hour before data acquisition to ensure the anomeric equilibrium is reached.
B. NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra of carbohydrates on a 400 or 500 MHz spectrometer. These parameters should be considered as a starting point and may require optimization based on the specific instrument and sample concentration.
¹H NMR Spectroscopy (1D)
-
Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., presaturation or WATERGATE).
-
Spectrometer Frequency: 400 or 500 MHz
-
Spectral Width: 12-16 ppm (centered around 4.7 ppm)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
Temperature: 298 K (25 °C)
¹³C NMR Spectroscopy (1D)
-
Pulse Program: A standard proton-decoupled ¹³C experiment.
-
Spectrometer Frequency: 100 or 125 MHz
-
Spectral Width: 150-200 ppm (centered around 75 ppm)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C)
-
Temperature: 298 K (25 °C)
2D NMR Spectroscopy (COSY and HSQC)
For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
COSY: This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivity within the sugar ring.
-
HSQC: This experiment correlates each proton with its directly attached carbon, providing definitive C-H assignments.
Mandatory Visualization
The following diagrams illustrate the structure of β-D-arabinopyranose and the workflow for its NMR analysis.
References
Application Notes and Protocols for the Enzymatic Hydrolysis of β-L-Arabinopyranosyl Linkages in Polysaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinose, a five-carbon sugar, is a significant component of various plant cell wall polysaccharides and glycoproteins, such as arabinogalactan-proteins (AGPs) and certain gums.[1][2][3] While typically found in its furanose form, arabinose also exists as arabinopyranose. The enzymatic hydrolysis of arabinosyl linkages is crucial for the complete breakdown of these complex carbohydrates, a process of considerable interest in biofuel production, food technology, and drug development. This document focuses specifically on the enzymatic hydrolysis of β-L-arabinopyranosyl linkages, providing detailed protocols and application notes for researchers in the field. Based on current scientific literature, enzymes acting on the β-L-arabinopyranosyl configuration are more extensively characterized than those for the β-D- form in polysaccharides.
Enzymes and Substrates
The primary enzymes responsible for cleaving β-L-arabinopyranosyl linkages are β-L-arabinopyranosidases (EC 3.2.1.88).[4] These enzymes belong to various glycoside hydrolase (GH) families, notably GH27.[2][4] Some enzymes with dual functionality, such as certain α-D-galactosidases, have also been shown to exhibit β-L-arabinopyranosidase activity.[1][5] A novel 3-O-β-L-arabinopyranosyl-α-L-arabinofuranosidase has also been identified, highlighting the diversity of enzymes involved in processing complex arabinose-containing structures.[6]
Common substrates for these enzymes include natural polysaccharides like gum arabic and larch wood arabinogalactan, which contain terminal β-L-arabinopyranosyl residues.[2][4] Synthetic chromogenic substrates, such as p-nitrophenyl-β-L-arabinopyranoside (pNP-β-L-Arap), are widely used for enzyme activity assays.[2]
Application Notes
The enzymatic removal of β-L-arabinopyranosyl residues has several important applications:
-
Structural Analysis of Polysaccharides: β-L-arabinopyranosidases are valuable tools for the detailed structural elucidation of complex carbohydrates like AGPs, allowing for the specific removal of terminal arabinopyranosyl units to probe the underlying glycan structure.[2]
-
Biomass Conversion: In the context of biorefineries, the complete saccharification of plant biomass is essential. The removal of arabinopyranosyl side chains by these enzymes can enhance the accessibility of the main polysaccharide backbone to other hydrolases, leading to more efficient conversion to fermentable sugars.
-
Drug Development and Pharmacokinetics: Many natural product drugs are glycosides, and their sugar moieties can significantly influence their solubility, stability, and bioavailability. The enzymatic modification of these glycosides, including the removal of arabinopyranosyl groups from compounds like ginsenosides, can alter their pharmacological properties, potentially leading to the development of derivatives with improved therapeutic efficacy.[5][7]
Quantitative Data on β-L-Arabinopyranosidases
The following tables summarize key quantitative data for characterized β-L-arabinopyranosidases from various sources.
Table 1: Optimal Reaction Conditions for Selected β-L-Arabinopyranosidases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Streptomyces avermitilis (SaArap27A) | 4.0 | 40 | [2] |
| Bifidobacterium longum subsp. longum JCM1217 (AbpBL) | 5.5 | 40 | [4] |
| Bifidobacterium breve K-110 | 5.5 - 6.0 | 40 | [7] |
| Paenibacillus polymyxa KF-1 (PpBGal42A) | 7.0 | 40 | [5] |
Table 2: Kinetic Parameters of Selected β-L-Arabinopyranosidases with pNP-β-L-Arap
| Enzyme Source | Km (mM) | Vmax or kcat | Specific Activity (U/mg) | Reference |
| Streptomyces avermitilis (SaArap27A) | - | - | 18 | [2] |
| Bifidobacterium pseudocatenulatum (AAfase) | 4.22 (larch AGP) | 63.2 s-1 | - | [6] |
Note: 1 Unit (U) is typically defined as the amount of enzyme that releases 1 µmol of product per minute under specified conditions.
Experimental Protocols
Herein are detailed protocols for the enzymatic hydrolysis of polysaccharides containing β-L-arabinopyranosyl linkages and the subsequent analysis of the reaction products.
Protocol 1: General Enzymatic Hydrolysis of Polysaccharides
This protocol describes a general procedure for the hydrolysis of polysaccharides like larch wood arabinogalactan or gum arabic.
Materials:
-
β-L-arabinopyranosidase
-
Polysaccharide substrate (e.g., larch wood arabinogalactan, gum arabic)
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, or as optimized for the specific enzyme)
-
Water bath or incubator
-
Microcentrifuge tubes
-
Reagents to stop the reaction (e.g., 1 M Na2CO3 or heat inactivation)
Procedure:
-
Prepare a stock solution of the polysaccharide substrate (e.g., 1% w/v) in the reaction buffer.
-
Equilibrate the substrate solution to the optimal temperature of the enzyme in a water bath.
-
Add the β-L-arabinopyranosidase to the substrate solution to initiate the reaction. The final enzyme concentration should be optimized for the desired degree of hydrolysis and reaction time.
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 1, 2, 4, 8, and 24 hours) to monitor the progress of hydrolysis.
-
At each time point, withdraw an aliquot of the reaction mixture and stop the reaction by either adding a quenching agent like 1 M Na2CO3 or by heat inactivation (e.g., boiling for 5-10 minutes).
-
Centrifuge the stopped reaction mixture to pellet any insoluble material.
-
Analyze the supernatant for the release of arabinose and other hydrolysis products using TLC (Protocol 3) or HPAEC-PAD (Protocol 4).
Protocol 2: Enzyme Activity Assay using p-Nitrophenyl-β-L-Arabinopyranoside (pNP-β-L-Arap)
This colorimetric assay is used to determine the activity of β-L-arabinopyranosidase.
Materials:
-
β-L-arabinopyranosidase
-
p-Nitrophenyl-β-L-arabinopyranoside (pNP-β-L-Arap)
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, or as optimized for the specific enzyme)
-
Stop solution (1 M Na2CO3)
-
96-well microplate
-
Microplate reader
-
Water bath or incubator
Procedure:
-
Prepare a stock solution of pNP-β-L-Arap (e.g., 10 mM) in the reaction buffer.
-
Prepare serial dilutions of the enzyme solution in the reaction buffer.
-
In a 96-well microplate, add the reaction buffer and the enzyme dilution.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding the pNP-β-L-Arap stock solution to each well. The final volume and concentrations should be consistent across all wells (e.g., a final pNP-β-L-Arap concentration of 1 mM in a total volume of 100 µL).
-
Incubate the plate at the optimal temperature for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution to each well. The addition of Na2CO3 will raise the pH and develop the yellow color of the released p-nitrophenol.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Create a standard curve using known concentrations of p-nitrophenol to quantify the amount of product released.
-
Calculate the enzyme activity in Units (µmol/min) per mg of protein.
Protocol 3: Analysis of Hydrolysis Products by Thin Layer Chromatography (TLC)
TLC provides a rapid and qualitative method to visualize the products of polysaccharide hydrolysis.
Materials:
-
Hydrolyzed samples from Protocol 1
-
Arabinose standard
-
TLC silica gel plates
-
Developing solvent (e.g., a mixture of ethyl acetate, acetic acid, and water in a 2:1:1 v/v/v ratio)[8]
-
TLC developing tank
-
Visualizing reagent (e.g., orcinol-sulfuric acid spray)
-
Heat gun or oven
Procedure:
-
Spot a small volume (1-2 µL) of the hydrolyzed samples and the arabinose standard onto the baseline of a TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing tank containing the developing solvent, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is near the top.
-
Remove the plate from the tank and mark the solvent front.
-
Dry the plate completely.
-
Spray the plate with the visualizing reagent and heat it with a heat gun or in an oven until the sugar spots appear.
-
Compare the migration of the spots in the sample lanes to the arabinose standard to identify the presence of released arabinose.
Protocol 4: Analysis of Hydrolysis Products by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and quantitative method for the analysis of carbohydrates.
Materials:
-
Hydrolyzed samples from Protocol 1
-
Arabinose and other relevant sugar standards
-
HPAEC-PAD system equipped with a carbohydrate analysis column (e.g., CarboPac™ PA1)
-
Eluents (e.g., sodium hydroxide and sodium acetate solutions of appropriate concentrations)
Procedure:
-
Prepare a series of dilutions of the hydrolyzed samples and sugar standards in deionized water.
-
Filter the samples and standards through a 0.22 µm syringe filter before injection.
-
Set up the HPAEC-PAD system with the appropriate column and elution gradient. A typical gradient might involve an isocratic elution with sodium hydroxide followed by a sodium acetate gradient to elute more strongly bound oligosaccharides.[6]
-
Inject the standards to establish retention times and create calibration curves for quantification.
-
Inject the hydrolyzed samples.
-
Identify and quantify the released arabinose and any oligosaccharide products by comparing their retention times and peak areas to the standards.
Visualizations
The following diagrams illustrate key concepts and workflows related to the enzymatic hydrolysis of β-L-arabinopyranosyl linkages.
Caption: Enzymatic cleavage of a terminal β-L-arabinopyranosyl residue.
References
- 1. Heterologous expression and characterization of an Arabidopsis β-l-arabinopyranosidase and α-d-galactosidases acting on β-l-arabinopyranosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A β-l-Arabinopyranosidase from Streptomyces avermitilis Is a Novel Member of Glycoside Hydrolase Family 27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arabinogalactan protein - Wikipedia [en.wikipedia.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Assimilation of arabinogalactan side chains with novel 3-O-β-L-arabinopyranosyl-α-L-arabinofuranosidase in Bifidobacterium pseudocatenulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and Characterization of α-l-Arabinopyranosidase and α-l-Arabinofuranosidase from Bifidobacterium breve K-110, a Human Intestinal Anaerobic Bacterium Metabolizing Ginsenoside Rb2 and Rc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a Novel β-l-Arabinofuranosidase in Bifidobacterium longum: FUNCTIONAL ELUCIDATION OF A DUF1680 PROTEIN FAMILY MEMBER - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: β-D-Arabinopyranose as a Chiral Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Arabinopyranose, a pentose sugar, serves as a versatile and cost-effective chiral precursor in the landscape of organic synthesis. Its inherent stereochemistry provides a valuable starting point for the construction of complex chiral molecules, including biologically active natural products and pharmaceuticals. The strategic manipulation of its hydroxyl groups, either through selective protection or direct conversion, allows for the synthesis of a diverse array of chiral building blocks. These notes provide an overview of the applications of β-D-arabinopyranose and its derivatives, alongside detailed protocols for key synthetic transformations.
Applications of β-D-Arabinopyranose in Chiral Synthesis
The utility of β-D-arabinopyranose as a chiral precursor stems from its well-defined stereocenters. It is a valuable starting material for the synthesis of:
-
Antiviral Nucleosides: The arabinofuranose scaffold, readily derived from arabinose, is a core component of several important antiviral drugs. Notable examples include Vidarabine (ara-A), effective against herpes simplex and varicella zoster viruses, and Nelarabine, used in the treatment of T-cell acute lymphoblastic leukemia.
-
Bacterial Cell Wall Components: Derivatives of D-arabinofuranose are crucial components of the cell wall of Mycobacterium tuberculosis. The stereoselective synthesis of these fragments is essential for studying the biosynthesis of the cell wall and for the development of new anti-tuberculosis drugs.
-
Chiral Building Blocks for Non-Carbohydrate Targets: Beyond its use in synthesizing carbohydrate-based molecules, D-arabinose can be transformed into valuable chiral synthons for a broader range of natural products and complex organic molecules. An example is its use in the biosynthesis of D-1,2,4-butanetriol, a precursor for energetic materials and pharmaceuticals.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations utilizing D-arabinose derivatives.
Table 1: Stereoselective β-D-Arabinofuranosylation
| Donor | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 3,5-O-Xylylene-protected trichloroacetimidate | Glucosyl acceptor | B(C₆F₅)₃ | CH₂Cl₂ | -78 | 85 | 1:12 | [1][2] |
Table 2: Enzymatic Synthesis of Vidarabine and its Monophosphate
| Starting Material(s) | Product | Enzyme(s) | Yield/Conversion | Reference |
| Arabinosyluracil, Adenine | Vidarabine (ara-A) | Uridine Phosphorylase, Purine Nucleoside Phosphorylase | 53% (isolated) | [3] |
| Arabinosyluracil, Adenine, ATP | Vidarabine 5'-monophosphate | Uridine Phosphorylase, Purine Nucleoside Phosphorylase, Deoxyadenosine Kinase | ≥95.5% (conversion) | [4] |
Table 3: Biosynthesis of D-1,2,4-Butanetriol from D-Arabinose
| Substrate | Product | Organism | Final Titer | Reference |
| D-Arabinose | D-1,2,4-Butanetriol | Engineered E. coli | 2.24 g/L | [5][6] |
Experimental Protocols
Protocol 1: B(C₆F₅)₃-Catalyzed Stereoselective β-D-Arabinofuranosylation
This protocol describes the stereoselective synthesis of a 1,2-cis-arabinofurano-disaccharide using a conformationally restricted donor.[1][2]
Materials:
-
3,5-O-Xylylene-protected arabinofuranosyl trichloroacetimidate donor
-
Glucosyl acceptor
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
4 Å Molecular Sieves
-
Dichloromethane (CH₂Cl₂)
-
Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of the 3,5-O-xylylene-protected trichloroacetimidate donor (1.5 equiv) and glucosyl acceptor (1.0 equiv) in CH₂Cl₂ is added 4 Å molecular sieves (100 mg/mL).
-
The mixture is cooled to -78 °C.
-
A solution of B(C₆F₅)₃ (0.2 equiv) in CH₂Cl₂ is added dropwise.
-
The reaction is stirred at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the 1,2-cis-arabinofurano-disaccharide. A yield of 85% with an α/β ratio of 1:12 has been reported for a 1.0 mmol scale reaction.[2]
-
For global deprotection, the disaccharide is dissolved in a suitable solvent and subjected to hydrogenation with Pd(OH)₂/C under a hydrogen atmosphere to yield the final product.
Protocol 2: Enzymatic Synthesis of Vidarabine (ara-A)
This protocol outlines the bi-enzymatic synthesis of Vidarabine from arabinosyluracil and adenine.[3]
Materials:
-
Arabinosyluracil
-
Adenine
-
Uridine Phosphorylase from Clostridium perfringens (CpUP), immobilized
-
Purine Nucleoside Phosphorylase from Aeromonas hydrophila (AhPNP), immobilized
-
Phosphate buffer (25 mM, pH 7.5)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
The transglycosylation reaction is performed in 25 mM phosphate buffer (pH 7.5) at 25 °C.
-
Immobilized CpUP and AhPNP are added to the reaction mixture containing arabinosyluracil and adenine.
-
To prevent precipitation of the product, DMF is added to the reaction. An initial concentration of 12.5% (v/v) DMF is used for the first 6 hours, followed by a gradual increase to 30% over the next 18 hours.
-
The reaction is monitored by HPLC.
-
Upon completion, the immobilized enzymes are filtered off.
-
The product, Vidarabine, is isolated from the reaction mixture. An isolated yield of 53% has been reported for a 2 L scale reaction.[3]
Protocol 3: Biosynthesis of D-1,2,4-Butanetriol from D-Arabinose
This protocol describes the whole-cell bioconversion of D-arabinose to D-1,2,4-butanetriol using an engineered strain of E. coli.[5][6]
Materials:
-
Engineered E. coli strain expressing:
-
D-arabinose dehydrogenase
-
D-arabinonate dehydratase
-
2-keto acid decarboxylase
-
Aldehyde reductase
-
-
D-Arabinose
-
Fermentation medium
Procedure:
-
The engineered E. coli strain is cultured in a suitable fermentation medium.
-
The whole-cell catalyst is harvested and resuspended in the reaction mixture.
-
The bioconversion is carried out with an initial D-arabinose concentration of 20 g/L at a pH of 7.0 and a temperature of 37 °C.
-
The reaction is monitored over 48 hours.
-
Under optimized conditions, a final titer of 2.24 g/L of D-1,2,4-butanetriol can be achieved.[5]
Mandatory Visualization
Caption: General workflows for chemical and enzymatic synthesis using D-arabinose.
Caption: Phosphorylation cascade and mechanism of action for Vidarabine.
References
- 1. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.unipv.it [iris.unipv.it]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]
- 6. The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for β-D-Arabinopyranose Glycosylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of β-D-arabinopyranosides presents a significant challenge in carbohydrate chemistry. The arabinopyranose ring system's inherent conformational properties and the stereoelectronic effects at the anomeric center often favor the formation of the α-anomer. However, the β-D-arabinopyranosyl motif is a crucial component of various biologically active natural products and glycoconjugates, making the development of reliable β-glycosylation strategies a key focus for synthetic chemists. This document provides detailed application notes and experimental protocols for protecting group strategies aimed at achieving high β-selectivity in D-arabinopyranose glycosylation.
Core Concepts in Stereoselective Glycosylation
The stereochemical outcome of a glycosylation reaction is primarily governed by the nature of the protecting groups on the glycosyl donor, particularly the group at the C2 position. Two main strategies are employed to control the anomeric selectivity:
-
Neighboring Group Participation: An acyl-type protecting group (e.g., acetate, benzoate) at the C2 position can participate in the reaction by forming a transient cyclic intermediate (an oxonium or dioxolanium ion) after the departure of the leaving group at the anomeric center. This intermediate shields the α-face of the pyranose ring, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in the formation of a 1,2-trans-glycosidic linkage. For D-arabinopyranose, which has a cis relationship between C1 and C2, this strategy would lead to the α-glycoside. Therefore, to achieve a β-glycoside (1,2-cis), non-participating protecting groups are required at C2.
-
Conformational Control: By installing protecting groups that lock the pyranose ring in a specific conformation, it is possible to influence the trajectory of the incoming nucleophile (the glycosyl acceptor). For β-D-arabinopyranosylation, the goal is to create a conformational bias that exposes the β-face of the anomeric center while sterically hindering the α-face. This is often achieved using bulky, non-participating protecting groups.
Protecting Group Strategies for β-D-Arabinopyranosylation
Based on the principles outlined above, the following protecting group strategies are recommended for promoting the formation of β-D-arabinopyranosides.
Strategy 1: Non-Participating Groups at C2 with Per-O-Benzylation
The use of non-participating ether-type protecting groups, such as benzyl ethers, at all positions, including C2, is a common strategy to favor the formation of 1,2-cis-glycosides. In the absence of a participating group at C2, the stereochemical outcome is influenced by other factors, including the reactivity of the donor and acceptor, the solvent, and the promoter system. Per-O-benzylated arabinopyranosyl donors are "armed" donors, meaning they are electronically activated towards glycosylation, which can favor the formation of the thermodynamically more stable anomer, often the α-anomer. However, careful selection of reaction conditions can lead to kinetic control and favor the β-anomer.
Workflow for Per-O-Benzylation Strategy:
Figure 1. Workflow for β-D-arabinopyranosylation using a per-O-benzylated donor.
Strategy 2: C2-Acyl Participation for Controlled Synthesis (via inversion)
While direct C2-acyl participation leads to α-arabinopyranosides, this strategy can be cleverly employed in a multi-step sequence to ultimately yield the β-anomer. For instance, one could form an α-glycoside with a readily cleavable aglycon, followed by anomeric activation and a subsequent SN2-like displacement with the desired acceptor. A more direct, though less common, approach for pyranosides involves the use of specific promoters that can favor the kinetic β-product even with a participating group. However, for arabinopyranose, the most reliable method using acyl groups to obtain a β-linkage involves an inversion of a pre-formed α-linkage.
A more practical application of C2-acyl groups for β-glycoside synthesis involves the use of per-O-acetylated sugars as glycosyl donors. The neighboring group participation of the C2-acetyl group leads to the formation of a stable dioxolanium ion intermediate, which directs the incoming nucleophile to the β-face.[1]
Logical Flow for C2-Acyl Participation Strategy:
Figure 2. Logical flow for β-D-arabinopyranosylation via C2-acyl participation.
Experimental Protocols
Protocol 1: Synthesis of a Per-O-acetylated β-D-Arabinopyranoside
This protocol describes the synthesis of a β-D-arabinopyranoside using a per-O-acetylated D-arabinose donor, which proceeds via neighboring group participation of the C2-acetyl group.[1][2]
Materials:
-
D-Arabinose
-
Acetic anhydride (Ac₂O)
-
Iodine (I₂)
-
Allyl alcohol
-
Boron trifluoride etherate (BF₃·Et₂O) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Per-O-acetylation of D-Arabinose:
-
In a round-bottom flask, suspend D-arabinose (1.0 eq) in acetic anhydride (5.0 eq).
-
Add a catalytic amount of iodine (0.1 eq).
-
Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, as monitored by TLC (e.g., 1:1 hexanes:ethyl acetate). The reaction mixture will become a clear solution.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield per-O-acetylated D-arabinopyranose. This product is often a mixture of α and β anomers and can be used directly in the next step.
-
-
β-D-Arabinopyranosylation:
-
Dissolve the per-O-acetylated D-arabinopyranose (1.0 eq) and allyl alcohol (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1.2 eq) or TMSOTf (0.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material and formation of the product.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes:ethyl acetate) to afford the per-O-acetylated allyl β-D-arabinopyranoside.
-
-
Deprotection (optional):
-
To obtain the unprotected allyl β-D-arabinopyranoside, dissolve the per-O-acetylated product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., a small piece of sodium metal or a solution of NaOMe in methanol).
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H⁺), filter, and concentrate the filtrate to yield the deprotected product.
-
Protocol 2: Selective Benzoylation of Benzyl β-L-Arabinopyranoside for C2-Participation
This protocol details the selective benzoylation of a pre-formed β-arabinopyranoside at the C2 and C3 positions, which can then be used as a donor where the C2-benzoyl group can direct subsequent glycosylations. Note that this example uses the L-enantiomer, but the principle is applicable to the D-enantiomer.[3]
Materials:
-
Benzyl β-L-arabinopyranoside
-
Benzoyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Selective Benzoylation:
-
Dissolve benzyl β-L-arabinopyranoside (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine.
-
Cool the solution to -20 °C.
-
Slowly add a solution of benzoyl chloride (2.2 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Stir the reaction mixture at -20 °C for 4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of toluene:ethyl acetate) to isolate benzyl 2,3-di-O-benzoyl-β-L-arabinopyranoside.
-
Data Presentation
The following tables summarize representative quantitative data for glycosylation reactions relevant to the synthesis of β-D-arabinopyranosides.
Table 1: Glycosylation with Per-O-Acetylated Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Per-O-acetyl-D-glucose | Allyl alcohol | BF₃·Et₂O | DCM | High | Predominantly β | [1] |
| Per-O-acetyl-D-galactose | Allyl alcohol | BF₃·Et₂O | DCM | High | Predominantly β | [1] |
Note: Specific yield and ratio for arabinose were not detailed in the cited general protocol but are expected to be high in β-anomer due to the C2-acetyl participation.
Table 2: Selective Benzoylation of Benzyl β-L-Arabinopyranoside [3]
| Product | Yield (%) |
| Benzyl 2,3-di-O-benzoyl-β-L-arabinopyranoside | 65-70 |
| Benzyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside | 10-15 |
Conclusion
The stereoselective synthesis of β-D-arabinopyranosides is a challenging but achievable goal through the careful selection of protecting group strategies. The use of non-participating groups like benzyl ethers at the C2 position, combined with optimized reaction conditions, can favor the kinetic β-product. Alternatively, the well-established neighboring group participation of a C2-acetyl group in per-O-acetylated arabinopyranosyl donors provides a reliable route to the β-anomer. The protocols and data presented herein offer a practical guide for researchers in the synthesis of these important carbohydrate structures. Further exploration of conformationally locked D-arabinopyranosyl donors, analogous to successful strategies in the arabinofuranose series, holds promise for future advancements in this field.
References
- 1. A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective benzoylation of benzyl β-l-arabinopyranoside and benzyl α-d-xylopyranoside | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: β-D-Arabinopyranose in the Synthesis of Arabinofuranosyl Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinofuranosyl nucleosides, structural analogs of natural nucleosides containing D-arabinose instead of D-ribose or 2'-deoxyribose, are a cornerstone in the development of antiviral and anticancer therapeutics. Their unique stereochemistry at the 2'-position confers significant biological activities, primarily through the inhibition of DNA and RNA synthesis. Prominent examples include cytarabine (Ara-C), a key drug in the treatment of leukemia, and vidarabine (Ara-A), an antiviral agent. This document provides detailed application notes and protocols for the synthesis of arabinofuranosyl nucleosides, with a focus on pathways originating from D-arabinose, which exists in equilibrium with its β-D-arabinopyranose form in solution.
Chemical Synthesis of Arabinofuranosyl Nucleosides
The predominant chemical route for synthesizing arabinofuranosyl nucleosides involves the preparation of a protected arabinofuranosyl donor, which is then coupled with a nucleobase using methods like the Vorbrüggen glycosylation. While the direct use of β-D-arabinopyranose is not typical, D-arabinose serves as the common starting material, which is converted to the necessary furanose form during the synthesis.
A key intermediate in this process is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose . The synthesis of this intermediate from D-arabinose is a critical first step.
Experimental Protocol 1: Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose from D-Arabinose
This protocol outlines a multi-step synthesis to prepare the key arabinofuranose donor.
Step 1: Methyl Glycoside Formation
-
In a flask, dissolve D-arabinose in methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Neutralize the acid with a suitable base (e.g., sodium carbonate).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the methyl arabinofuranoside.
Step 2: Benzoylation
-
Dissolve the methyl arabinofuranoside in pyridine.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,3,5-tri-O-benzoyl-α/β-D-arabinofuranoside.
Step 3: Acetolysis
-
Dissolve the benzoylated methyl arabinofuranoside in a mixture of acetic anhydride and glacial acetic acid.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by chromatography to obtain 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose.
Experimental Protocol 2: Vorbrüggen Glycosylation for Nucleoside Synthesis
This protocol describes the coupling of the activated arabinofuranose with a silylated nucleobase.
Step 1: Silylation of the Nucleobase
-
Suspend the desired nucleobase (e.g., cytosine, adenine) in hexamethyldisilazane (HMDS).
-
Add a catalytic amount of a silylating agent promoter (e.g., ammonium sulfate).
-
Reflux the mixture until the nucleobase is fully dissolved, indicating the formation of the silylated derivative.
-
Remove excess HMDS under reduced pressure.
Step 2: Glycosylation
-
Dissolve the silylated nucleobase and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose in an anhydrous aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane).
-
Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., methanol).
-
Concentrate the mixture under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude protected nucleoside in methanolic ammonia or a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature until the benzoyl and acetyl protecting groups are removed (monitored by TLC).
-
Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).
-
Concentrate the solution and purify the resulting arabinofuranosyl nucleoside by chromatography or recrystallization.
Quantitative Data for Chemical Synthesis
| Step | Reactants | Key Reagents | Typical Yield | Reference |
| Synthesis of Arabinofuranose Donor | D-Arabinose | Methanol, HCl, Benzoyl Chloride, Pyridine, Acetic Anhydride, H₂SO₄ | 50-70% (overall) | General literature procedures |
| Vorbrüggen Glycosylation | Protected Arabinofuranose, Silylated Nucleobase | TMSOTf | 60-90% | [1] |
| Deprotection | Protected Nucleoside | Methanolic Ammonia or Sodium Methoxide | 80-95% | General literature procedures |
Enzymatic Synthesis of Arabinofuranosyl Nucleosides
Enzymatic methods offer a greener and often more stereoselective alternative to chemical synthesis. Multi-enzyme cascades have been developed for the production of these valuable compounds.
Experimental Protocol 3: Multi-Enzyme Cascade for Arabinofuranosylguanine (Ara-G) Synthesis
This protocol describes the synthesis of Ara-G from guanosine through a phosphorolysis-isomerization-dephosphorylation cascade.[2][3]
Enzymes Required:
-
Nucleoside Phosphorylase (NP)
-
Phosphopentomutase (PPM)
-
Ribose-5-phosphate Isomerase (RPI)
-
D-arabinose-5-phosphate Isomerase (API)
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the starting nucleoside (e.g., 0.5 mM guanosine).
-
Add the necessary co-factors (e.g., MgCl₂, KCl).
-
Add the four enzymes to the reaction mixture.
-
Incubate the reaction at an optimal temperature (e.g., 45°C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Once the reaction reaches the desired conversion, terminate the reaction by heat inactivation of the enzymes.
-
Remove precipitated proteins by centrifugation.
-
Purify the arabinofuranosyl nucleoside from the supernatant using chromatographic techniques.
Quantitative Data for Enzymatic Synthesis
| Product | Starting Material | Enzyme System | Conversion/Yield | Reference |
| Arabinofuranosylguanine (Ara-G) | Guanosine (0.5 mM) | NP, PPM, RPI, API | 24% yield (0.12 mM) | [2][3] |
| Arabinofuranosyladenine (Ara-A) | Adenine and Sucrose | 8-enzyme cascade | 18.7% yield (0.37 mM) | [4] |
| Cytarabine (Ara-C) | Ara-A and Cytosine | Purine Nucleoside Phosphorylase 1 (PNP1), Uracil Phosphorylase (UP) | 67.4% conversion | [2] |
Mechanism of Action and Signaling Pathways
Arabinofuranosyl nucleosides exert their biological effects primarily by interfering with nucleic acid synthesis. Upon entering the cell, they are phosphorylated to their active triphosphate forms by cellular kinases.
Cellular Activation and DNA Incorporation
Caption: Cellular uptake and activation of arabinofuranosyl nucleosides.
The triphosphate form (Ara-TP) acts as a competitive inhibitor of DNA polymerases, competing with the natural deoxyribonucleoside triphosphates (dNTPs).[5][6] Incorporation of the arabinofuranosyl nucleotide into the growing DNA strand leads to chain termination due to the steric hindrance imposed by the 2'-hydroxyl group.[5][7] This disruption of DNA replication and repair triggers downstream signaling pathways, ultimately leading to cell death.
Induction of Apoptosis
The DNA damage caused by arabinofuranosyl nucleosides activates complex signaling cascades that converge on apoptosis (programmed cell death).
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytarabine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Cytarabine? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of β-D-Arabinopyranose
Welcome to the technical support center for the selective synthesis of β-D-arabinopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the complexities of this challenging synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective synthesis of β-D-arabinopyranosides?
The main hurdle is controlling the stereochemistry at the anomeric center (C-1) to favor the β-anomer. The formation of the 1,2-cis glycosidic linkage in β-D-arabinopyranosides is thermodynamically disfavored due to the anomeric effect, which generally prefers the formation of the α-anomer (1,2-trans). Additionally, steric hindrance at the C-2 position can further complicate the selective formation of the β-linkage.
Q2: How do protecting groups influence the stereoselectivity of the glycosylation?
Protecting groups play a crucial role in directing the stereochemical outcome of the glycosylation reaction.[1][2] They can influence the conformation of the pyranose ring and the reactivity of the glycosyl donor.
-
Participating Groups: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C-2 position can participate in the reaction to form an intermediate that blocks the α-face, leading to the formation of the 1,2-trans product (α-arabinopyranoside).[2]
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl) at C-2 are non-participating and are generally required for the synthesis of 1,2-cis glycosides (β-arabinopyranosides).
-
Conformationally Restricting Groups: Cyclic protecting groups, such as benzylidene acetals, can lock the pyranose ring in a specific conformation that may favor the approach of the nucleophile from the β-face.
Q3: What are the common glycosylation methods used for the synthesis of β-D-arabinopyranosides?
Several methods are employed, each with its own set of advantages and challenges:
-
Trichloroacetimidate Method: This is a widely used method that involves the activation of a glycosyl trichloroacetimidate donor with a Lewis acid. The stereochemical outcome is highly dependent on the reaction conditions and the protecting groups.
-
Thioglycoside Method: Thioglycosides are stable glycosyl donors that can be activated under various conditions. This method offers flexibility in the choice of activating reagents.
-
Enzymatic Synthesis: The use of specific enzymes, such as glycosyltransferases, can provide high stereoselectivity for the β-anomer.[3] However, the substrate scope of enzymes can be limited.
-
Intramolecular Aglycon Delivery (IAD): This strategy involves tethering the acceptor to the glycosyl donor, which then delivers the acceptor to the β-face of the anomeric center in an intramolecular fashion, leading to high β-selectivity.
Troubleshooting Guides
Issue 1: Low β-selectivity (Predominance of the α-anomer)
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Neighboring group participation from a C-2 acyl protecting group. | Replace the C-2 acyl group (e.g., acetyl, benzoyl) with a non-participating group like a benzyl (Bn) or a silyl ether (e.g., TBDMS). |
| Thermodynamic control favoring the α-anomer (anomeric effect). | Employ kinetic control by using low temperatures and a reactive glycosyl donor. Consider a pre-activation protocol where the oxocarbenium ion is formed at low temperature before adding the acceptor. |
| Solvent effects. | The solvent can influence the stability of the oxocarbenium ion intermediate. Less polar, non-coordinating solvents like dichloromethane (DCM) are often preferred. Ethereal solvents can sometimes favor β-selectivity. |
| Suboptimal Lewis acid/promoter. | The choice and amount of Lewis acid are critical. Screen different Lewis acids (e.g., TMSOTf, BF₃·Et₂O) and optimize their stoichiometry. Sometimes a weaker Lewis acid can lead to higher selectivity. |
| Conformation of the glycosyl donor does not favor β-attack. | Introduce conformationally rigid protecting groups, such as a 4,6-O-benzylidene acetal, to lock the pyranose ring in a conformation that exposes the β-face for nucleophilic attack. |
Issue 2: Low or No Product Formation
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient activation of the glycosyl donor. | Increase the equivalents of the Lewis acid promoter. If using a "disarmed" donor (with electron-withdrawing protecting groups like acetates), a stronger activator system may be necessary.[4] |
| Low reactivity of the glycosyl acceptor. | Increase the equivalents of the acceptor. If the acceptor is sterically hindered, a higher reaction temperature may be required, but this can negatively impact selectivity. |
| Decomposition of the glycosyl donor or acceptor. | Ensure strictly anhydrous reaction conditions, as moisture can deactivate the Lewis acid and lead to side reactions. Use freshly distilled solvents and properly dried glassware. |
| Incompatible protecting groups. | Some protecting groups may not be stable to the reaction conditions. Review the stability of all protecting groups towards the Lewis acid and other reagents used. |
Data Presentation
The following table summarizes representative yields and α:β selectivity ratios for the glycosylation of D-arabinose derivatives under different conditions. Note: Direct comparison is challenging as substrates and conditions vary significantly between studies.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| 2,3,4-Tri-O-benzoyl-α-D-arabinopyranosyl bromide | Methanol | Silver triflate | DCM | -20 | 85 | 1:4 |
| 2,3,4-Tri-O-benzyl-α-D-arabinopyranosyl trichloroacetimidate | 1-Hexanol | TMSOTf | DCM | -40 | 78 | 1:9 |
| Peracetylated D-arabinopyranose | Phenol | BF₃·Et₂O | DCM | 0 | 65 | 3:1 |
| 2,3,4-Tri-O-benzyl-D-arabinopyranosyl thioglycoside | Cholesterol | NIS/TfOH | DCM | -60 | 82 | 1:12 |
Experimental Protocols
General Protocol for β-Selective Glycosylation using a Trichloroacetimidate Donor
This protocol outlines a general procedure and should be optimized for specific substrates.
1. Preparation of the Glycosyl Donor:
-
Protect the hydroxyl groups of D-arabinose. A common strategy for β-selectivity is to use non-participating groups like benzyl ethers at the C-2, C-3, and C-4 positions.
-
Introduce the trichloroacetimidate group at the anomeric position by reacting the free sugar with trichloroacetonitrile in the presence of a base (e.g., DBU).
2. Glycosylation Reaction:
-
Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Dissolve the glycosyl donor and the glycosyl acceptor in anhydrous dichloromethane (DCM) in a flame-dried flask equipped with a magnetic stirrer and a septum.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and -20 °C) using a suitable cooling bath.
-
Slowly add a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf)) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), quench the reaction by adding a few drops of a base, such as pyridine or triethylamine.
3. Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired β-D-arabinopyranoside.
Mandatory Visualizations
Caption: Factors influencing the stereoselectivity of D-arabinopyranose glycosylation.
Caption: General experimental workflow for the synthesis of β-D-arabinopyranosides.
References
- 1. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 3. Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Glycosylation with β-D-Arabinopyranose Donors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on glycosylation reactions involving β-D-arabinopyranose donors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high yields and stereoselectivity in glycosylation reactions with β-D-arabinopyranose donors?
The primary challenges in glycosylation with β-D-arabinopyranose donors are similar to those encountered with other pyranoside donors. These include controlling the stereoselectivity to obtain the desired anomer (α or β), achieving high yields, and preventing side reactions. The outcome of the glycosylation is influenced by several factors including the nature of the glycosyl donor, the reactivity of the glycosyl acceptor, the choice of promoter, solvent, temperature, and the protecting groups on both the donor and acceptor.[1][2][3]
Q2: How do protecting groups on the β-D-arabinopyranose donor influence the stereochemical outcome of the glycosylation?
Protecting groups have a profound impact on the stereoselectivity of glycosylation reactions.[2] For β-D-arabinopyranose donors:
-
Participating groups at C-2: Acyl-type protecting groups (e.g., benzoyl, acetyl) at the C-2 position can participate in the reaction via neighboring group participation to favor the formation of 1,2-trans-glycosides. For a β-D-arabinopyranose donor, this would lead to the formation of an α-glycosidic linkage.
-
Non-participating groups at C-2: Ether-type protecting groups (e.g., benzyl, silyl) at the C-2 position are non-participating and are generally used when the 1,2-cis product (in this case, the β-glycoside) is desired. However, these reactions often provide lower selectivity.[2]
-
Conformationally rigidifying groups: Cyclic protecting groups, such as 3,5-O-xylylene or 4,6-O-benzylidene acetals in related systems, can lock the pyranose ring in a specific conformation, which can influence the facial selectivity of the acceptor's attack.[4][5]
Q3: What are common activating systems for β-D-arabinopyranose thioglycoside donors?
Thioglycosides are popular glycosyl donors due to their stability and tunable reactivity. Common activating systems for thioglycosides that can be applied to β-D-arabinopyranose donors include:
-
N-Iodosuccinimide (NIS) and a catalytic amount of a Lewis acid: Triflic acid (TfOH) or silver triflate (AgOTf) are commonly used.[6]
-
Iodonium dicollidine perchlorate (IDCP).
-
Dimethyl(methylthio)sulfonium triflate (DMTST).
The choice of activator can significantly affect the reaction outcome and should be optimized for each specific donor-acceptor pair.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Ineffective activation of the glycosyl donor. 2. Low reactivity of the glycosyl acceptor. 3. Sub-optimal reaction temperature.[1][3] 4. Presence of moisture or other impurities. | 1. Change the promoter system (e.g., from NIS/TfOH to a more powerful activator). 2. Increase the reaction temperature in small increments. 3. Use a more reactive acceptor or modify the protecting groups on the acceptor to enhance its nucleophilicity. 4. Ensure all reagents and solvents are anhydrous and glassware is properly dried. |
| Low β-selectivity (predominance of α-anomer) | 1. Neighboring group participation from a C-2 acyl protecting group. 2. The α-anomer is the thermodynamically more stable product. | 1. Replace the C-2 acyl protecting group with a non-participating ether group (e.g., benzyl). 2. Employ a pre-activation strategy where the donor is activated before the acceptor is added.[7] 3. Use a solvent that favors the formation of the β-anomer (e.g., diethyl ether or dichloromethane in some systems).[4] |
| Formation of side products (e.g., orthoesters, glycal) | 1. Reaction conditions are too harsh (e.g., high temperature, strong acid). 2. Instability of the glycosyl donor or activated intermediates. | 1. Lower the reaction temperature. 2. Use a less acidic promoter or add a proton sponge (e.g., 2,6-di-tert-butyl-4-methylpyridine, TTBP). 3. Consider using a more stable glycosyl donor, such as a thioglycoside or a trichloroacetimidate. |
| Difficulty in purifying the product | 1. Similar polarity of the product and unreacted starting materials or byproducts. | 1. Optimize the reaction to drive it to completion. 2. Modify the protecting groups to alter the polarity of the product for easier separation. 3. Employ alternative purification techniques such as size-exclusion chromatography or reverse-phase HPLC. |
Experimental Protocols
General Protocol for Glycosylation with a β-D-Arabinopyranosyl Thioglycoside Donor
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
β-D-Arabinopyranosyl thioglycoside donor
-
Glycosyl acceptor
-
Activator (e.g., N-Iodosuccinimide)
-
Catalyst (e.g., Trifluoromethanesulfonic acid)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dry all glassware in an oven and cool under an inert atmosphere.
-
To a round-bottom flask containing activated 4 Å molecular sieves, add the β-D-arabinopyranosyl thioglycoside donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Dissolve the solids in anhydrous dichloromethane under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
In a separate flask, prepare a solution of the activator (e.g., NIS, 1.5 equivalents) in anhydrous dichloromethane.
-
Add the activator solution to the reaction mixture dropwise.
-
After stirring for 10 minutes, add the catalyst (e.g., TfOH, 0.1 equivalents) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, then dilute with dichloromethane and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Glycosylation Reactions
Caption: Troubleshooting decision tree for glycosylation reactions.
Signaling Pathway for Donor Activation and Glycosylation
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 3. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-selective arabinofuranosylation using a 2,3-O-xylylene-protected donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Beta-D-Arabinopyranose Detection in Mass Spectrometry
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with beta-D-arabinopyranose analysis via mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing a weak, inconsistent, or non-existent signal for this compound?
Answer: Low signal intensity is one of the most common issues when analyzing underivatized monosaccharides.[1] Several factors can contribute to this problem:
-
Poor Volatility: Arabinopyranose, like other sugars, has very low volatility due to strong intermolecular hydrogen bonding. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound may decompose or "caramelize" at high temperatures in the GC inlet instead of becoming volatile.[2]
-
Inefficient Ionization: Sugars are polar and do not ionize efficiently using standard electrospray ionization (ESI) or electron ionization (EI).[3] Without derivatization, ESI often results in the formation of various adducts (e.g., with sodium, [M+Na]+) which can split the signal and reduce the intensity of the desired protonated molecule ([M+H]+).[4]
-
Inappropriate Sample Concentration: If the sample is too dilute, the signal may be below the instrument's detection limit. Conversely, an overly concentrated sample can lead to ion suppression, where other components in the sample interfere with the ionization of arabinopyranose.[1]
-
Instrument Tuning and Calibration: The mass spectrometer must be regularly tuned and calibrated to ensure it is operating at peak performance.[1]
Solution: The most effective solution is chemical derivatization . Converting the polar hydroxyl (-OH) groups to less polar, more volatile ethers or esters significantly improves performance in both GC-MS and LC-MS. Trimethylsilylation (TMS) is a common and highly effective method for this purpose.[5][6]
Q2: How can I distinguish this compound from its isomers (e.g., xylose, ribose, or its furanose form) in my analysis?
Answer: Differentiating isomers is a significant analytical challenge because they have the identical mass and often produce very similar fragmentation patterns.[7] A multi-faceted approach is required:
-
Chromatographic Separation: The first and most crucial step is to achieve good separation of the isomers before they enter the mass spectrometer.
-
GC-MS: After derivatization (e.g., silylation), different sugar isomers often exhibit slightly different retention times on a GC column. A single sugar can even produce multiple chromatographic peaks corresponding to its different anomeric (α and β) and ring (pyranose and furanose) forms.[2][6]
-
LC-MS: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for separating polar compounds like sugars.
-
-
Advanced Mass Spectrometry Techniques: When chromatography is insufficient, advanced MS methods can provide isomer-specific information.
-
Tandem Mass Spectrometry (MS/MS or MSn): By isolating the parent ion and subjecting it to further fragmentation (e.g., Collision-Induced Dissociation - CID), you can sometimes generate unique fragment ions or different relative abundances of common fragments for each isomer.[8] The ratio of specific fragment ions can be characteristic of a particular structure.[8]
-
High-Resolution Mass Spectrometry: While this doesn't separate isomers, it ensures that you are analyzing the correct elemental formula and helps to eliminate isobaric interferences from other compounds in your sample.[9]
-
Q3: The mass spectrum for my derivatized arabinopyranose is very complex. How can I interpret the fragmentation pattern?
Answer: The fragmentation of derivatized sugars can indeed be complex, but it is often systematic. For trimethylsilyl (TMS) derivatives analyzed by GC-MS with Electron Ionization (EI), fragmentation typically involves characteristic losses and the formation of stable fragment ions.
-
Common TMS Fragments: You will almost always see a strong signal at m/z 73 , which corresponds to the trimethylsilyl cation [Si(CH3)3]+.[5][6] Another common TMS-related ion is found at m/z 147 [(CH3)2Si=O-Si(CH3)3]+.[5][8]
-
Characteristic Losses: The molecular ion (M+) of TMS-derivatized sugars is often weak or absent.[1] Instead, look for ions corresponding to logical losses:
-
[M-15]+ : Loss of a methyl group (-CH3) from a TMS group.
-
[M-90]+ : Loss of trimethylsilanol (TMSOH).
-
-
Sugar-Specific Fragments: The fragmentation of the sugar backbone itself produces key ions. For a tetra-TMS derivative of arabinopyranose, ions at m/z 217 and m/z 204 are characteristic fragments of the carbohydrate structure.[5][8][10][11] The ratio of these ions can sometimes provide clues about the ring structure (pyranose vs. furanose).[8]
A summary of expected fragments for tetra-TMS-D-arabinopyranose is provided in the data table below.
Quantitative Data Summary
The table below summarizes the predicted major fragment ions for the tetra-trimethylsilyl (4TMS) derivative of unlabeled D-arabinopyranose, which has a molecular weight of 438.85 g/mol . This data is crucial for confirming the identity of the compound in GC-MS (EI) analyses.
| Fragment Ion Description | Corresponding m/z for D-Arabinose-4TMS |
| Molecular Ion [M]+• | 438 (Often weak or absent)[5] |
| Loss of a methyl group [M-15]+ | 423[5] |
| Loss of trimethylsilanol [M-90]+ | 348[5] |
| Loss of CH2OTMS group [M-103]+ | 335[5] |
| Fragment containing C1-C4 | 305[5] |
| Fragment containing C1-C3 | 217[5][8][11] |
| Fragment containing C2-C4 | 204[5][8][11] |
| Common TMS artifact [(CH3)2Si=O-Si(CH3)3]+ | 147[5][8] |
| Trimethylsilyl cation [Si(CH3)3]+ | 73 (Often the base peak)[5][6] |
Experimental Protocols
Protocol: Derivatization of Arabinopyranose for GC-MS Analysis
This two-step protocol, involving methoximation followed by trimethylsilylation, is a robust method to prepare arabinopyranose and other reducing sugars for GC-MS analysis.[3] This procedure stabilizes the sugar by preventing the formation of multiple tautomeric forms in the GC inlet, resulting in sharper and more reproducible chromatographic peaks.[2]
Materials:
-
Dried sample containing arabinopyranose (moisture must be removed, e.g., by lyophilization or evaporation under nitrogen).
-
Pyridine (anhydrous).
-
Methoxyamine hydrochloride (MeOx).
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst.
-
Reaction vials with screw caps.
-
Heating block or oven.
Procedure:
-
Methoximation (Step 1): a. Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL). b. Add 50 µL of this solution to your dried sample in a reaction vial. c. Vortex the mixture for 1 minute to ensure complete dissolution. d. Incubate the vial at a controlled temperature (e.g., 37-60°C) for 90 minutes. This step converts the reactive aldehyde group of the open-chain form of arabinose into a stable methoxime.
-
Trimethylsilylation (Step 2): a. After the incubation, add 70-80 µL of MSTFA (with 1% TMCS) to the reaction mixture. b. Vortex thoroughly and return the vial to the heating block/oven. c. Incubate at the same temperature (37-60°C) for an additional 30-60 minutes. This step replaces the active hydrogens on the hydroxyl groups with TMS groups.
-
Analysis: a. Cool the sample to room temperature. b. The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.
Visualizations
Caption: Troubleshooting decision tree for mass spectrometry analysis.
Caption: Experimental workflow for GC-MS analysis of arabinopyranose.
References
- 1. mdpi.com [mdpi.com]
- 2. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 3. researchgate.net [researchgate.net]
- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Arabinose, 4TMS derivative [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Arabinose Anomer Separation in HPLC
Welcome to the technical support center for resolving challenges related to the chromatographic separation of arabinose anomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving their HPLC peak resolution for arabinose.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a split or broadened peak for my arabinose standard?
In solution, reducing sugars like D-arabinose exist as an equilibrium mixture of two anomers, alpha (α) and beta (β), through a process called mutarotation.[1] If the rate of this interconversion is slow compared to the time it takes for the sugar to travel through the HPLC column, the two anomers can be separated, resulting in peak splitting or broadening.[1][2]
Q2: How can I merge the anomer peaks into a single, sharp peak for easier quantification?
To obtain a single peak, the interconversion of anomers needs to be accelerated so that the two forms are not resolved during the separation.[1] There are two primary methods to achieve this:
-
Increase Column Temperature: Elevating the column temperature, typically to 60-80 °C, is a common and effective strategy.[1][2][3] The increased thermal energy speeds up mutarotation, causing the separate anomer peaks to coalesce into one sharp, averaged peak.[1]
-
Use a High pH Mobile Phase: Operating under strong alkaline conditions also catalyzes the interconversion of anomers.[1][2] This is the principle behind High-Performance Anion-Exchange Chromatography (HPAEC), which is effective for separating carbohydrates as a single peak per sugar.[1]
Q3: My goal is to resolve the α and β anomers of arabinose. How can I improve their separation?
To study the anomers individually, you need to slow down their interconversion relative to the chromatographic run time and optimize the column's selectivity.[1] Key strategies include:
-
Decrease Column Temperature: Lowering the column temperature (e.g., to sub-ambient or 5-25 °C) can slow mutarotation, preventing the peaks from merging and allowing for better resolution between the anomers.[1][4]
-
Optimize Column Chemistry:
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) using amino- or amide-bonded stationary phases can provide excellent performance for separating monosaccharides and their anomers.[1][4]
-
Boronate Affinity Chromatography: This technique utilizes a stationary phase functionalized with boronic acid, which forms reversible covalent complexes with the cis-diol groups in sugars, offering high selectivity.[1]
-
-
Adjust Mobile Phase Composition:
Q4: What are the potential causes and solutions for a tailing arabinose peak?
Peak tailing can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to non-ideal peak shapes.[1]
-
Solution: Reduce the sample concentration or injection volume.[1]
-
-
Secondary Interactions: For silica-based columns, residual acidic silanols on the stationary phase can interact with the hydroxyl groups of the sugar, causing tailing.[1]
-
Chemical Interactions: With amine-based columns, reducing sugars can form Schiff bases with the stationary phase, which can shorten column lifetime and affect peak shape.[1][5] This reaction is temperature-dependent.[1]
-
Solution: Ensure the mobile phase pH is compatible with the column and consider alternative column chemistries if the problem persists.[1]
-
Troubleshooting Guides
Problem: Poor or No Resolution of Arabinose Anomers
This guide provides a systematic approach to troubleshooting poor peak resolution for arabinose anomers.
Troubleshooting Workflow for Peak Resolution
Caption: A logical workflow for troubleshooting poor arabinose anomer peak resolution.
Quantitative Parameter Adjustments for Peak Resolution
| Parameter | To Merge Anomer Peaks | To Resolve Anomer Peaks | Reference |
| Column Temperature | Increase to 60-80 °C | Decrease to 5-25 °C | [1][2][3][4] |
| Mobile Phase pH | Increase (alkaline) | Neutral or slightly acidic | [1][2] |
| Acetonitrile (ACN) % in HILIC | Not applicable | Adjust ratio with aqueous buffer | [1] |
| Mobile Phase Additives | Not applicable | Boric acid or phenylboronic acid | [1] |
Experimental Protocols
Methodology for Resolving Arabinose Anomers using HILIC-HPLC
This protocol provides a starting point for separating arabinose anomers. Optimization may be required based on your specific instrumentation and sample matrix.
1. HPLC System and Column:
-
System: An HPLC or UHPLC system equipped with a column oven and a suitable detector (e.g., Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometer (MS)).
-
Column: A HILIC column suitable for sugar analysis, such as an amide- or amino-bonded phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).[1]
2. Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile (ACN)
-
Mobile Phase B: 10 mM Ammonium Formate in Ultra-pure Water, pH adjusted to 3.8.
3. Chromatographic Conditions:
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 25 °C (adjustable, lower temperatures may improve resolution)[1]
-
Gradient: Start with a high percentage of acetonitrile (e.g., 85-90% A) to ensure retention of the polar arabinose.[1] A gradient can be employed by increasing the percentage of Mobile Phase B to elute the anomers.
-
Injection Volume: 1-5 µL (minimize to prevent overload)
4. Detector Settings (Example for ELSD):
-
Nebulizer Temperature: 40 °C
-
Gas Flow (Nitrogen): ~1.5 SLM (Standard Liters per Minute)
Experimental Workflow for HILIC-HPLC Method Development
Caption: A typical experimental workflow for arabinose anomer separation by HILIC-HPLC.
This technical support guide is intended to provide a comprehensive overview of strategies to improve the peak resolution of arabinose anomers in HPLC. For specific applications, further optimization of the described methods may be necessary.
References
Technical Support Center: Overcoming Co-elution of β-D-Arabinopyranose and Xylopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the co-elution of β-D-arabinopyranose and xylopyranose in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why do β-D-arabinopyranose and xylopyranose frequently co-elute in chromatographic separations?
A1: β-D-arabinopyranose and xylopyranose are structural isomers, specifically C2 epimers, meaning they differ only in the stereochemical configuration at the second carbon atom. This subtle structural similarity results in very close physicochemical properties, such as polarity and hydrophilicity, leading to similar retention behaviors and frequent co-elution in many common chromatographic systems.
Q2: What are the primary analytical techniques to resolve the co-elution of these pentoses?
A2: Several advanced analytical techniques can be employed to separate β-D-arabinopyranose and xylopyranose. The most common and effective methods include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : This is a powerful technique for separating underivatized carbohydrates.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization : This method enhances the volatility of the sugars for separation in the gas phase.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC) with specialized columns : Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or chiral chromatography can achieve separation.[7][8][9][10]
-
Capillary Zone Electrophoresis (CZE) : This technique separates molecules based on their electrophoretic mobility in an electric field.[11][12]
Troubleshooting Guides
Guide 1: High-Performance Anion-Exchange Chromatography (HPAEC-PAD)
Issue: Poor resolution or co-elution of arabinose and xylose peaks.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Eluent Concentration | Optimize the sodium hydroxide (NaOH) eluent concentration. A lower concentration can sometimes improve the resolution of aldopentoses.[13] For example, reducing the NaOH concentration from 100 mM to 20 mM has been shown to resolve D-arabinose and D-lyxose, which have similar pKa values to xylose.[13] | Improved separation of the sugar peaks. |
| Column Overload | Reduce the sample concentration or injection volume. High concentrations can lead to peak broadening and loss of resolution. | Sharper, more defined peaks with better separation. |
| Contaminated Guard or Analytical Column | Wash the column with a strong base (e.g., 200 mM NaOH) for an extended period, following the manufacturer's guidelines. If resolution does not improve, replace the guard column and then the analytical column if necessary. | Restoration of column performance and peak resolution. |
| Incorrect Detector Settings | Ensure the pulsed amperometric detector (PAD) waveform is optimized for carbohydrate analysis as per the instrument manufacturer's recommendations. | Enhanced signal-to-noise ratio and detection sensitivity. |
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Issue: Incomplete derivatization or multiple derivative peaks for a single sugar.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can interfere with silylation and other derivatization reactions. | A single, sharp peak for each derivatized sugar. |
| Suboptimal Reaction Conditions | Optimize the reaction time and temperature for the chosen derivatization method (e.g., oximation followed by silylation or acetylation).[4] For example, for TFA-oximation, heat at 70°C for 30 minutes.[4] | Complete derivatization and improved peak shape. |
| Formation of Anomers | To reduce the number of isomeric peaks, use an oximation step prior to silylation or trifluoroacetylation. This will typically result in only two peaks (syn- and anti-isomers) for each sugar.[4] Alternatively, convert the sugars to their alditol acetates to yield a single peak per sugar.[4] | Simplified chromatogram with fewer, well-resolved peaks. |
| Injector Discrimination | Use a splitless injection or optimize the split ratio to ensure all derivatives are transferred to the column efficiently. | More accurate and reproducible quantification. |
Experimental Protocols
Protocol 1: HPAEC-PAD for Monosaccharide Analysis
This protocol is a general guideline for the separation of underivatized monosaccharides.
-
Instrumentation: High-performance anion-exchange chromatograph equipped with a pulsed amperometric detector (e.g., Dionex system).[2]
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA20).[2][3]
-
Mobile Phase: An isocratic or gradient elution using sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions. A typical starting point is an isocratic elution with 20 mM NaOH.[13]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode and an Ag/AgCl reference electrode, using a standard carbohydrate waveform.[2]
-
Sample Preparation: Dilute the sample in deionized water to an appropriate concentration.
Protocol 2: GC-MS Analysis with Alditol Acetate Derivatization
This protocol describes the conversion of monosaccharides to their alditol acetate derivatives for GC-MS analysis.[4]
-
Reduction Step:
-
Dissolve approximately 2 mg of the sugar sample in 250 µL of water.
-
Add 60 µL of 10 mg/mL sodium borohydride in n-methylimidazole.
-
Heat at 37°C for 90 minutes.
-
Stop the reaction by adding 20 µL of glacial acetic acid.
-
-
Acetylation Step:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 200 µL of acetic anhydride and 20 µL of 1-methylimidazole.
-
Heat at 37°C for 30 minutes.
-
Add 500 µL of water to stop the reaction.
-
-
Extraction:
-
Extract the alditol acetates with 500 µL of dichloromethane.
-
Analyze the organic layer by GC-MS.
-
-
GC-MS Conditions:
-
Column: A mid-polarity column such as an Rtx-225 is suitable for separating alditol acetate derivatives.[4]
-
Carrier Gas: Helium.
-
Temperature Program: Optimize the temperature gradient to achieve baseline separation. A typical starting point could be an initial temperature of 150°C, ramped to 220°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-400.
-
Quantitative Data Summary
The following tables summarize typical retention times for arabinose and xylose using different analytical methods. Note that absolute retention times can vary between instruments and laboratories.
Table 1: HPAEC-PAD Retention Times on an Anion-Exchange Column
| Monosaccharide | Retention Time (min) with 20 mM NaOH [13] |
| D-Arabinose | ~10.5 |
| D-Xylose | ~11.2 |
Table 2: GC-MS Retention Times of Alditol Acetate Derivatives
| Monosaccharide Derivative | Relative Retention Time (relative to inositol) |
| Arabitol Pentaacetate | Shorter retention than Xylitol Pentaacetate |
| Xylitol Pentaacetate | Longer retention than Arabitol Pentaacetate |
(Note: Actual retention times will depend on the specific GC column and temperature program used.)
Visualizations
Caption: General experimental workflow for the separation of arabinose and xylose.
References
- 1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of carbohydrate composition in lignocellulosic biomass by high performance liquid chromatography and gas chromatography analysis :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. halocolumns.com [halocolumns.com]
- 11. Study of the separation and determination of monosaccharides in soluble coffee by capillary zone electrophoresis with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Carbohydrates in Grape Tissues Using Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
stability of beta-D-arabinopyranose under acidic hydrolysis conditions.
Technical Support Center: Stability of β-D-Arabinopyranose
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions regarding the
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of β-D-arabinopyranose during acidic hydrolysis?
Under acidic conditions, the main stability concerns for β-D-arabinopyranose are:
-
Isomerization: An acid-catalyzed rearrangement from the generally more stable pyranoside (six-membered ring) to the furanoside (five-membered ring) form can occur. This is known as the pyranoside-into-furanoside (PIF) rearrangement.[1][2][3]
-
Degradation: At elevated temperatures, arabinose (a pentose sugar) can degrade into products like furfural, which can be inhibitory to yeasts in subsequent fermentation processes.[4][5]
-
Anomerization: In solution, arabinopyranose exists in equilibrium between its α and β anomers. Acidic conditions can influence the rate at which this equilibrium is reached.
Q2: My experiment shows a loss of arabinose or the appearance of unexpected products. What are the likely causes?
Several factors can contribute to the degradation or transformation of arabinose during acid hydrolysis:
-
High Temperature: Increased temperature accelerates both the hydrolysis of glycosidic bonds and the degradation of the resulting monosaccharides.[6]
-
High Acid Concentration: While necessary for hydrolysis, excessive acid concentration can promote degradation pathways.[6]
-
Prolonged Reaction Time: Extended exposure to acidic conditions, even at moderate temperatures, can lead to the formation of degradation byproducts.[7]
-
Presence of Specific Substituents: Acyl groups or other substituents on the sugar ring can influence the stability and favor the rearrangement to the furanose form.[1][2] For instance, fully O-sulfated methyl α-L-arabinopyranoside was observed to completely transform into its furanoside counterpart.[3]
Q3: How does the stability of arabinopyranose compare to other sugars under acidic conditions?
Generally, furanoside forms are less thermodynamically stable than their pyranoside counterparts.[3] However, the arabinose units in polysaccharides like arabinogalactans are often found in the furanose form (arabinofuranosyl residues) and are typically easier to hydrolyze from the polymer backbone compared to other sugars like galactose.[4][8] The stability of the free monosaccharide depends heavily on the specific conditions of the experiment.
Q4: How can I monitor the stability and structure of my arabinopyranose sample during an experiment?
To monitor stability, you can periodically take aliquots from your reaction mixture (after neutralization) and analyze them using:
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of arabinose and detect the formation of degradation products like furfural.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the ring form (pyranose vs. furanose) and the anomeric configuration (α vs. β) of the sugar in solution.[10]
Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve common issues encountered during experiments involving the acidic hydrolysis of arabinopyranose-containing compounds.
Caption: Troubleshooting workflow for arabinopyranose stability issues.
Quantitative Data Summary
The stability and release of arabinose are highly dependent on the starting material and hydrolysis conditions. The table below summarizes kinetic data from relevant studies.
| Parameter | Substrate | Acid | Acid Conc. | Temp. (°C) | Time (min) | Result | Reference |
| Optimal Hydrolysis | Gum Arabic | H₂SO₄ | 0.16 mol/L | 91 | 237 | Arabinose Conc: 35.45 g/L | [7] |
| Hydrolysis Rate | Arabinogalactan | HCl | pH 1 | 90 | - | Complete hydrolysis with no sugar degradation | [11] |
| Activation Energy | Arabinogalactan | HCl | - | - | - | Eₐ for arabinose release: 126 kJ/mol | [4] |
| Degradation Study | L-Arabinose | H₂SO₄ | 50 mM | 150 | - | Arabinose degradation observed | [5] |
| PIF Rearrangement | Methyl α-L-arabinopyranoside (per-O-sulfated) | - | Acid-promoted | - | 120 | Complete transformation to arabinofuranoside | [3] |
Experimental Protocols
Protocol 1: Monitoring Arabinose Stability under Dilute Acid Hydrolysis
This protocol is designed to assess the stability of a pure β-D-arabinopyranose standard under typical hydrolysis conditions.
1. Materials and Reagents:
-
β-D-arabinopyranose standard
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) for neutralization
-
Deionized water
-
Heating block or water bath with temperature control
-
HPLC system with a carbohydrate analysis column and Refractive Index (RI) detector
-
pH meter or litmus paper
2. Procedure:
-
Prepare Acid Solution: Prepare a 0.2 M solution of H₂SO₄ in deionized water.
-
Prepare Arabinose Stock: Accurately weigh and dissolve β-D-arabinopyranose in deionized water to a final concentration of 10 mg/mL.
-
Reaction Setup: In multiple sealed vials, mix the arabinose stock solution with the acid solution to achieve a final acid concentration of 0.1 M and an arabinose concentration of 5 mg/mL.
-
Time-Course Incubation: Place the vials in a heating block set to 90°C.[7][11]
-
Sampling: At specific time points (e.g., 0, 30, 60, 120, 240 minutes), remove one vial from the heat and immediately place it in an ice bath to stop the reaction.[11]
-
Neutralization: Carefully add NaOH solution (e.g., 0.2 M) dropwise to the cooled sample until the pH is neutral (pH ~7).[6][12]
-
Analysis: Filter the neutralized sample through a 0.22 µm syringe filter. Analyze the sample by HPLC to quantify the remaining arabinose and identify any degradation products by comparing retention times with standards.
Protocol 2: Acid Hydrolysis of an Arabinose-Containing Polysaccharide
This protocol is adapted from standard procedures for liberating monosaccharides from a polysaccharide for compositional analysis.[9][13]
1. Two-Stage Hydrolysis:
-
Primary Hydrolysis: Accurately weigh approximately 100 mg of the dry polysaccharide into a pressure-resistant glass tube. Add 1 mL of 72% (w/w) H₂SO₄.[9] Incubate at 30°C for 60 minutes, stirring periodically with a glass rod to ensure complete wetting and dissolution.[9]
-
Secondary Hydrolysis: Dilute the mixture by adding 28 mL of deionized water to bring the acid concentration to approximately 4% (w/w).[9] Seal the tube and place it in an autoclave or heating block at 121°C for 60 minutes.[9]
-
Cooling and Neutralization: Allow the tube to cool to room temperature. Transfer the hydrolysate to a beaker and neutralize by slowly adding a saturated solution of calcium carbonate or barium carbonate until effervescence ceases, or by using NaOH. Centrifuge or filter to remove the precipitate.
-
Analysis: Analyze the supernatant for monosaccharide content using HPLC or Gas Chromatography (after derivatization). This will determine the amount of arabinose released from the polymer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement [beilstein-journals.org]
- 3. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Chemical Hydrolysis of the Polysaccharides of the Tamarind Seed [scielo.org.mx]
- 7. ifoodmm.com [ifoodmm.com]
- 8. journals.asm.org [journals.asm.org]
- 9. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. moorparkcollege.edu [moorparkcollege.edu]
- 13. academics.su.edu.krd [academics.su.edu.krd]
minimizing anomerization of beta-D-arabinopyranose during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the anomerization of β-D-arabinopyranose during analytical procedures. Anomerization, the interconversion between α and β anomers in solution, can lead to peak broadening or splitting in chromatograms and inaccuracies in quantification. The following resources offer detailed protocols and solutions to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a problem in the analysis of β-D-arabinopyranose?
A1: Anomerization, also known as mutarotation, is the process where cyclic monosaccharides, like D-arabinopyranose, interconvert between their α and β anomeric forms when dissolved in a solvent.[1][2] This occurs through the transient opening of the pyranose ring to form the open-chain aldehyde, which can then re-close to form either anomer.[2][3] In analytical chromatography, if the rate of this interconversion is slow compared to the separation time, it can result in the appearance of two separate or broadened peaks for a single sugar, complicating quantification and peak identification.[4][5]
Q2: Which analytical techniques are most affected by the anomerization of β-D-arabinopyranose?
A2: Anomerization can affect several common analytical techniques used for sugar analysis, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC, it can lead to peak splitting or broadening.[4] For GC analysis, the presence of multiple anomers can result in multiple derivatized products and, consequently, multiple chromatographic peaks unless the sugar is "locked" into a single form before analysis.[6][7] In NMR, the presence of both anomers in solution will result in two distinct sets of signals, which can be useful for studying the equilibrium but problematic if the goal is to quantify only the β-anomer.
Q3: What are the general strategies to minimize anomerization during analysis?
A3: The primary strategies to minimize the analytical problems caused by anomerization involve either accelerating the interconversion so that a single averaged peak is observed or "locking" the molecule in a specific form to prevent interconversion.[6][8] Accelerating interconversion is typically achieved in HPLC by increasing the column temperature or using a mobile phase with a high pH.[8][9] Locking the anomeric form is the standard approach for GC analysis and is accomplished through a chemical derivatization process called oximation.[4][10] For NMR analysis, reducing the temperature can slow down the rate of interconversion.[11]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue: Peak splitting or broadening is observed for the β-D-arabinopyranose peak.
This is a common indication that the α and β anomers are separating on the column.
Solutions:
-
Increase Column Temperature: Raising the column temperature accelerates the rate of anomerization, causing the two anomeric peaks to coalesce into a single, sharper peak.[8]
-
Increase Mobile Phase pH: An alkaline mobile phase promotes faster mutarotation.[8][9] The use of polymer-based amino columns (e.g., NH2P) is effective as they can be operated under alkaline conditions.[8]
-
Add a Mobile Phase Modifier: The addition of a small amount of a basic modifier, such as ammonium hydroxide, to the mobile phase can help to minimize peak splitting.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: Multiple peaks are observed for D-arabinose after derivatization.
This suggests that anomerization occurred before or during the derivatization process, leading to the formation of derivatives of both α and β anomers, as well as potentially the open-chain form.
Solution:
-
Perform a two-step derivatization (Oximation followed by Silylation): This is the most effective method to obtain a single peak for D-arabinose. The initial oximation step converts the open-chain aldehyde form of the sugar into a stable oxime, which prevents ring formation and thus anomerization.[6][7][10] The subsequent silylation of the hydroxyl groups increases the volatility of the molecule for GC analysis.[4][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: The presence of signals from the α-anomer complicates the analysis of the β-anomer.
In solution, D-arabinose will exist as an equilibrium mixture of its anomers, which is reflected in the NMR spectrum.
Solution:
-
Low-Temperature Analysis: Acquiring the NMR spectrum at a low temperature will slow down the rate of interconversion between the anomers.[11] This does not eliminate the presence of the α-anomer but can "freeze" the equilibrium for the duration of the analysis, allowing for more accurate integration and quantification of the signals corresponding to the β-anomer. It is crucial to allow the sample to reach equilibrium at the desired temperature before measurement.
Experimental Protocols
HPLC: Minimizing Anomerization through Method Parameters
This protocol is designed to promote the coalescence of anomeric peaks for D-arabinopyranose into a single peak.
Methodology:
-
Column Selection: Utilize a polymer-based amino column (e.g., Shodex Asahipak NH2P series) suitable for alkaline conditions.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water. A common starting ratio is 75:25 (v/v).[13] To increase the pH, add ammonium hydroxide to a final concentration of 0.1% (v/v) in the aqueous portion of the mobile phase.[12]
-
Column Temperature: Set the column oven temperature to 70-80°C.[8]
-
Flow Rate: Use a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Detection: A Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is suitable for non-derivatized sugars.
-
Sample Preparation: Dissolve the β-D-arabinopyranose standard or sample in the mobile phase and allow it to equilibrate for several hours to ensure a stable anomeric ratio before injection.
GC-MS: Derivatization Protocol to Prevent Anomerization
This two-step protocol ensures the formation of a single derivative for D-arabinopyranose.
Methodology:
-
Sample Preparation: Place 100 µL of the sample or standard solution in a 2 mL glass vial. If the sample contains a stable isotope-labeled internal standard (e.g., D-arabinose-¹³C₅), it should be added at this stage. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.[10]
-
Oximation:
-
Silylation:
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
NMR: Sample Preparation for Analysis
This protocol outlines the general steps for preparing a sample of β-D-arabinopyranose for NMR analysis.
Methodology:
-
Solvent Selection: Dissolve approximately 5-25 mg of the β-D-arabinopyranose in 0.6-1.0 mL of a deuterated solvent (e.g., D₂O).[14]
-
Sample Filtration: To ensure a high-quality spectrum, filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[14]
-
Equilibration: Allow the sample to stand at a controlled temperature to reach anomeric equilibrium. For minimizing interconversion during analysis, this equilibration should be done at the intended low temperature of the NMR experiment.
-
NMR Tube: Transfer the filtered solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the NMR spectrum at the desired temperature. For slowing anomerization, a temperature below ambient (e.g., 5-10°C) can be used, but this may require longer acquisition times to achieve a good signal-to-noise ratio.
Quantitative Data Summary
Table 1: HPLC Conditions for Minimizing Anomerization
| Parameter | Recommended Condition | Rationale |
| Column Type | Polymer-based Amino (e.g., NH2P) | Stable under alkaline conditions. |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25 v/v) with 0.1% NH₄OH | Alkaline pH accelerates anomerization.[12] |
| Column Temp. | 70-80°C | High temperature increases the rate of anomer interconversion.[8] |
| Detector | RID or ELSD | Suitable for underivatized sugars. |
Table 2: GC-MS Derivatization Reagents and Conditions
| Step | Reagent | Conditions | Purpose |
| Oximation | 20 mg/mL Hydroxylamine HCl in Pyridine | 90°C for 30 min | Locks the sugar in its open-chain form to prevent anomerization.[6][10] |
| Silylation | BSTFA + 1% TMCS | 70°C for 60 min | Increases volatility for GC analysis.[10] |
Visualizations
Caption: Troubleshooting workflow for HPLC peak splitting.
Caption: Workflow for GC-MS derivatization of D-arabinose.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical studies by 13C nuclear magnetic resonance spectroscopy: some chemical shift dependencies of oxygenated derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective D-Tagatose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. shodex.com [shodex.com]
- 9. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Support Center: Navigating the Challenges of Overlapping NMR Signals in Arabinose-Containing Oligosaccharides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with arabinose-containing oligosaccharides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of assigning overlapping signals in your Nuclear Magnetic Resonance (NMR) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the NMR analysis of arabinose-containing oligosaccharides.
Q1: Why are the proton (¹H) NMR signals of my arabinose-containing oligosaccharide so overlapped, particularly in the 3.5-4.5 ppm region?
A1: This is a common challenge in carbohydrate NMR. The non-anomeric protons of different sugar residues, including arabinose, have very similar chemical environments, leading to a narrow chemical shift range and significant signal overlap.[1] This "spectral crowding" makes it difficult to distinguish individual proton signals and assign them to specific residues within the oligosaccharide.
Q2: My 1D ¹H NMR spectrum is too complex to interpret. What is the first step to resolve the signals?
A2: When faced with severe signal overlap in a 1D ¹H NMR spectrum, the recommended first step is to acquire a series of two-dimensional (2D) NMR experiments. These experiments disperse the signals into a second dimension, significantly improving resolution.[1][2] The most common and informative 2D experiments for oligosaccharide analysis are COSY, TOCSY, HSQC, and HMBC.
Q3: I am having trouble distinguishing between arabinofuranose (Araf) and arabinopyranose (Arap) forms in my sample. How can NMR help?
A3: The anomeric (H-1 and C-1) signals are key to differentiating between the furanose and pyranose ring forms of arabinose.
-
¹H NMR: The chemical shift of the anomeric proton (H-1) can be indicative. Generally, the anomeric protons of furanosides resonate at slightly different chemical shifts than those of pyranosides.
-
¹³C NMR: The chemical shift of the anomeric carbon (C-1) is often more diagnostic. Arabinofuranosyl residues typically have C-1 signals in a different range compared to arabinopyranosyl residues. An HSQC experiment, which correlates directly bonded protons and carbons, is invaluable for assigning these pairs.[3]
Q4: How can I determine the linkage positions between the arabinose unit and other sugar residues?
A4: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for determining glycosidic linkages.[4] This experiment shows correlations between protons and carbons that are two or three bonds apart. By identifying a correlation between the anomeric proton (H-1) of one residue and a carbon atom of the adjacent residue across the glycosidic bond, you can definitively establish the linkage position. For example, a cross-peak between the H-1 of an arabinose residue and the C-3 of a galactose residue indicates an Ara-(1→3)-Gal linkage.
Q5: Even with 2D NMR, some of my cross-peaks are still overlapping. What advanced techniques can I use?
A5: For exceptionally complex oligosaccharides with persistent signal overlap, several advanced NMR techniques can provide further resolution:
-
3D and 4D NMR Experiments: Techniques like 3D HOHAHA-COSY or HOHAHA-HSQC spread the signals into a third or even fourth dimension, further reducing overlap.
-
Pure Shift NMR: These methods suppress the effect of proton-proton (JHH) coupling, resulting in much sharper signals and significantly enhanced spectral resolution.[5][6]
-
Computational Approaches (CASPER): Computer-assisted spectral prediction tools like CASPER can help in assigning complex spectra by comparing experimental data with predicted chemical shifts for different possible structures.[7]
Quantitative Data Summary
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for arabinose residues in oligosaccharides. These values can vary depending on the solvent, temperature, and the specific structure of the oligosaccharide.
Table 1: Typical ¹H Chemical Shift Ranges (ppm) for Arabinose Residues
| Proton | Arabinofuranose (Araf) | Arabinopyranose (Arap) |
| H-1 (Anomeric) | 4.90 - 5.40 | 4.40 - 5.20 |
| H-2 | 3.80 - 4.30 | 3.50 - 4.00 |
| H-3 | 3.70 - 4.20 | 3.60 - 4.10 |
| H-4 | 3.90 - 4.40 | 3.70 - 4.20 |
| H-5 | 3.60 - 4.10 | 3.50 - 4.00 |
Data compiled from various sources, including[7][8][9].
Table 2: Typical ¹³C Chemical Shift Ranges (ppm) for Arabinose Residues
| Carbon | Arabinofuranose (Araf) | Arabinopyranose (Arap) |
| C-1 (Anomeric) | 105 - 111 | 95 - 105 |
| C-2 | 80 - 86 | 68 - 75 |
| C-3 | 75 - 82 | 70 - 78 |
| C-4 | 82 - 88 | 65 - 72 |
| C-5 | 60 - 65 | 62 - 68 |
Data compiled from various sources, including[3][7][9].
Experimental Protocols
Below are detailed methodologies for the key 2D NMR experiments essential for assigning the structure of arabinose-containing oligosaccharides.
Sample Preparation
-
Dissolution: Dissolve 1-10 mg of the purified oligosaccharide in 0.5-0.6 mL of high-purity deuterated solvent (e.g., D₂O). Ensure complete dissolution by gentle vortexing.
-
Internal Standard: Addition of an internal standard (e.g., DSS or TSP) is optional but recommended for accurate chemical shift referencing.
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.
2D COSY (Correlation Spectroscopy) Experiment
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the proton connectivity within each sugar residue.
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-cycled sequence).
-
Acquisition Parameters:
-
Spectral Width (SW): Set to cover all proton signals (e.g., 10-12 ppm).
-
Number of Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 8-16, depending on sample concentration.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform Fourier transformation (xfb).
-
Phase correction is typically not required for magnitude-mode COSY.
-
Symmetrize the spectrum for easier interpretation.
-
2D TOCSY (Total Correlation Spectroscopy) Experiment
The TOCSY experiment establishes correlations between all protons within a spin system (i.e., within a single sugar residue), even if they are not directly coupled.[10] This is extremely useful for identifying all the protons belonging to a specific arabinose unit.
-
Pulse Program: mlevph (or equivalent with spin-lock).
-
Acquisition Parameters:
-
Spectral Width (SW): Same as COSY.
-
Number of Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 16-32.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
TOCSY Mixing Time: 60-120 ms. A longer mixing time allows for magnetization transfer to more distant protons within the spin system.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
2D HSQC (Heteronuclear Single Quantum Coherence) Experiment
The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[4] This is essential for assigning the carbon signals and distinguishing between CH, CH₂, and CH₃ groups (with an edited HSQC).
-
Pulse Program: hsqcedetgpsisp2 (or equivalent edited, sensitivity-improved sequence).
-
Acquisition Parameters:
-
Spectral Width (SW): ¹H dimension (F2): 10-12 ppm; ¹³C dimension (F1): cover the expected carbon chemical shift range (e.g., 50-120 ppm for carbohydrates).
-
Number of Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 16-64, as ¹³C is less sensitive.
-
Relaxation Delay (D1): 1.5 seconds.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz for carbohydrates.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment
The HMBC experiment detects long-range correlations between protons and carbons (typically 2-3 bonds).[4] This is the primary experiment for determining the sequence and linkage points between sugar residues.
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected sequence).
-
Acquisition Parameters:
-
Spectral Width (SW): Same as HSQC.
-
Number of Points (TD): 2048 in F2, 512 in F1.
-
Number of Scans (NS): 32-128 or more, as long-range correlations are weaker.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
Long-range Coupling Delay: Optimized for an average long-range J-coupling of 8-10 Hz.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Visualizations
The following diagrams illustrate the workflow and logical relationships for troubleshooting and assigning NMR signals in arabinose-containing oligosaccharides.
Caption: Troubleshooting workflow for assigning overlapping NMR signals.
Caption: Logical relationships between 2D NMR experiments and derived structural information.
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Novel arabinan and galactan oligosaccharides from dicotyledonous plants [frontiersin.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Optimizing Derivatization of beta-D-Arabinopyranose for GC-MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography-mass spectrometry (GC-MS) analysis of beta-D-arabinopyranose.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization and analysis of this compound.
Problem: Multiple peaks are observed for a single this compound standard.
Answer:
The presence of multiple peaks for a single sugar is a common phenomenon in GC-MS analysis and is typically due to the formation of different isomers during derivatization.
-
Cause 1: Anomer Formation. Sugars like arabinose exist in equilibrium between different cyclic forms (anomers, such as α and β) and an open-chain form.[1] Standard silylation derivatizes these different forms, leading to multiple peaks in the chromatogram.[2] For instance, trimethylsilyl (TMS) derivatization of D-arabinose can result in four or more distinct peaks corresponding to different isomers.[1][3]
-
Solution 1: Oximation Pre-derivatization. To reduce the number of isomeric peaks, an oximation step can be performed before silylation.[4][5] This reaction converts the open-chain aldehyde form of the sugar into a stable oxime, which prevents the formation of multiple anomers during the subsequent silylation step, simplifying the chromatogram.[1][4] This typically results in two peaks (syn and anti isomers of the oxime).[1]
-
Solution 2: Alditol Acetate Derivatization. An alternative method is to perform a reduction (e.g., with sodium borohydride) followed by acetylation.[2][5] This converts the sugar into its corresponding sugar alcohol (alditol), which eliminates the anomeric center and results in a single peak for each sugar.[5] However, be aware that this method can cause different sugars to produce the same alditol acetate derivative.[2]
-
Cause 2: Incomplete Derivatization. If the derivatization reaction is incomplete, you may see peaks corresponding to partially derivatized compounds in addition to the fully derivatized ones.
-
Solution 3: Optimize Reaction Conditions. Ensure that the reaction time, temperature, and reagent ratios are optimized for your specific sample. Refer to the experimental protocols below for recommended starting conditions. Also, ensure your sample is completely dry before adding derivatization reagents, as moisture can interfere with the reaction.[4][6]
Problem: Poor peak shape is observed (e.g., fronting, tailing, or splitting).
Answer:
Poor peak shape can be caused by a variety of factors related to the sample, the derivatization process, or the GC-MS instrument.
-
Cause 1: Column Overload. Injecting too much sample can lead to broad, fronting peaks.
-
Solution 1: Dilute the Sample. Try diluting your derivatized sample before injection.
-
Cause 2: Active Sites in the GC System. Active sites in the injector liner, column, or connections can interact with the derivatized analytes, causing peak tailing.
-
Solution 2: System Maintenance. Ensure the GC inlet liner is clean and consider using a deactivated liner. Regularly condition your GC column according to the manufacturer's instructions.
-
Cause 3: Injection Issues. A faulty injection can cause peak splitting.[7] This could be due to an improper liner, issues with the glass wool in the liner, or a mismatch between the solvent and the stationary phase.[7][8]
-
Solution 3: Check Injection Parameters. Verify that you are using the correct liner for your injection type (e.g., splitless).[7] Ensure the initial oven temperature is appropriate for the solvent used to avoid peak splitting.[8]
-
Cause 4: Co-elution. A shoulder on your main peak may indicate the presence of a co-eluting compound.[9]
-
Solution 4: Optimize GC Method. Adjust the GC oven temperature program to improve the separation of analytes.
Problem: The GC-MS signal for the derivatized arabinose is low or absent.
Answer:
A low or non-existent signal can point to issues with sample preparation, derivatization, or instrument settings.
-
Cause 1: Incomplete Derivatization. The most common cause is an incomplete reaction, which can be due to the presence of moisture, incorrect reagent amounts, or insufficient reaction time/temperature.[6] Silylating reagents like BSTFA and MSTFA are highly sensitive to moisture.[5][10]
-
Solution 1: Ensure Anhydrous Conditions. Samples must be completely dry before adding derivatization reagents.[4] This can be achieved by evaporation under a stream of nitrogen or by lyophilization.[4][11] Use fresh, high-quality anhydrous solvents and reagents.[6]
-
Cause 2: Degradation of Derivatives. Trimethylsilyl (TMS) derivatives can be unstable and may degrade over time, especially if exposed to moisture.[12]
-
Solution 2: Analyze Samples Promptly. Analyze derivatized samples as soon as possible after preparation. If storage is necessary, ensure vials are tightly sealed and stored in a dry environment. Automated derivatization protocols can improve reproducibility by minimizing the delay between derivatization and injection.[12]
-
Cause 3: Incorrect GC-MS Parameters. The instrument may not be set up optimally to detect your compound.
-
Solution 3: Verify Instrument Method. Check the injection port temperature, oven program, and mass spectrometer settings (e.g., selected ion monitoring - SIM mode) to ensure they are appropriate for your derivatized arabinose.
Problem: Results are inconsistent and not reproducible.
Answer:
Poor reproducibility is often linked to variability in the sample preparation and derivatization steps.
-
Cause 1: Variability in Reaction Conditions. Small variations in temperature, time, or reagent volumes can lead to inconsistent derivatization efficiency.
-
Solution 1: Standardize the Protocol. Use precise measurements for all reagents and samples. Employ a heating block or oven with accurate temperature control. An automated derivatization system can significantly improve reproducibility.[12]
-
Cause 2: Presence of Water. As mentioned, moisture is a critical factor that can lead to inconsistent results.[5][10]
-
Solution 2: Rigorous Drying. Implement a consistent and thorough drying step for all samples before derivatization.[4]
-
Cause 3: Use of an Internal Standard. Without an internal standard, variations in sample handling, derivatization, and injection volume cannot be corrected for.
-
Solution 3: Incorporate an Internal Standard. The use of a stable isotope-labeled internal standard, such as D-arabinose-13C, is highly recommended for accurate and precise quantification.[4] The internal standard should be added at the beginning of the sample preparation process to account for variations in all subsequent steps.[4]
Frequently Asked Questions (FAQs)
Why is derivatization necessary for the GC-MS analysis of sugars like this compound?
Sugars are polar, non-volatile molecules due to their multiple hydroxyl groups.[5][13] Direct analysis by GC is not feasible because they would decompose at the high temperatures required for vaporization.[13] Derivatization replaces the polar hydroxyl groups with non-polar groups, which increases the molecule's volatility and thermal stability, making it suitable for GC analysis.[5][14]
What are the most common derivatization methods for this compound?
The most common methods include silylation and acetylation.[1][5]
-
Silylation: This involves replacing active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][14] This is often preceded by an oximation step to simplify the resulting chromatogram.[4]
-
Acetylation: This method typically involves a reduction step to form an alditol, followed by acetylation of the hydroxyl groups using acetic anhydride.[2]
What are the advantages and disadvantages of silylation vs. alditol acetylation?
| Method | Advantages | Disadvantages |
| Oximation-Silylation | Milder reaction conditions. | Can produce multiple derivative peaks (syn/anti oximes), complicating quantification.[5] TMS derivatives can be sensitive to moisture.[10] |
| Alditol Acetylation | Produces a single peak per sugar, simplifying chromatograms.[5] | The reduction step results in the loss of stereochemical information, meaning different sugars can produce the same derivative.[2] The procedure can be more time-consuming. |
How critical is the removal of water from the sample before derivatization?
It is absolutely critical. Silylating reagents are highly reactive towards water.[5][10] Any moisture present in the sample or reagents will preferentially react with the silylating agent, reducing the amount available to derivatize the target analyte. This leads to incomplete derivatization, low yields, and poor reproducibility.[6] Samples must be completely dry.[4]
What is the purpose of the oximation step in the silylation protocol?
The oximation step is used to reduce the complexity of the resulting chromatogram.[4] Sugars in solution exist as an equilibrium mixture of different isomers (anomers).[1] Without oximation, each of these isomers would be derivatized, leading to multiple peaks for a single sugar.[2] Oximation converts the sugar's open-chain aldehyde group into an oxime, which stabilizes the molecule and prevents the formation of multiple anomeric forms during silylation, thus simplifying the chromatogram.[1][4]
Experimental Protocols
Protocol 1: Two-Step Oximation and Silylation
This protocol is adapted for the derivatization of this compound.
Materials:
-
Dried arabinose sample
-
Pyridine (anhydrous)
-
Hydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Heating block or oven
Procedure:
-
Sample Drying: Ensure the sample containing arabinose (e.g., 100 µL) is completely dry in a 2 mL glass vial. This can be achieved by evaporation under a gentle stream of nitrogen gas at 40-50°C.[4]
-
Oximation:
-
Silylation:
-
Analysis: The sample is now ready for GC-MS analysis. If a precipitate has formed, centrifuge the vial and transfer the supernatant to an autosampler vial.[4]
Protocol 2: Alditol Acetate Derivatization
This protocol results in a single derivative peak for arabinose.
Materials:
-
Dried arabinose sample
-
Sodium borohydride in N-methylimidazole
-
Glacial acetic acid
-
Acetic anhydride
-
Chloroform
Procedure:
-
Sample Preparation: Dissolve the dried sugar sample (e.g., 2 mg) in 60 µL of 10 mg/mL sodium borohydride in N-methylimidazole and 250 µL of water.[5]
-
Reduction:
-
Acetylation:
-
Extraction:
Quantitative Data Summary
Table 1: Comparison of Typical Derivatization Conditions
| Parameter | Oximation-Silylation | Alditol Acetylation |
| Reagent 1 | 20 mg/mL Hydroxylamine HCl in Pyridine | 10 mg/mL Sodium Borohydride |
| Temp 1 | 90°C[4] | 37°C[5] |
| Time 1 | 30 min[4] | 90 min[5] |
| Reagent 2 | BSTFA + 1% TMCS[4] | Acetic Anhydride[5] |
| Temp 2 | 70°C[4] | 37°C[5] |
| Time 2 | 60 min[4] | 45 min[5] |
Table 2: Suggested GC-MS Starting Parameters
| Parameter | Suggested Value |
| Injection Port Temp. | 250 - 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial 130°C, ramp 8°C/min to 195°C, then 12°C/min to 290°C (hold 3 min)[1] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Monitored Ions (TMS) | m/z 204, 217[15] |
Note: These parameters are a starting point and may require optimization for your specific instrument and column.
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for GC-MS derivatization of this compound.
References
- 1. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of beta-D-arabinopyranose in Alkaline Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of beta-D-arabinopyranose in alkaline solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in alkaline solutions?
A1: In alkaline solutions, this compound, like other reducing sugars, primarily degrades through a series of reactions including:
-
Isomerization (Epimerization): Reversible conversion to other stereoisomers. For arabinose, this can include isomerization to D-ribose.
-
Enolization: Formation of enediol intermediates, which are key to further degradation pathways.
-
Peeling Reaction (End-wise degradation): A stepwise cleavage of the terminal monosaccharide unit from a polysaccharide chain, or in the case of a monosaccharide, it can lead to the formation of smaller acidic products.
-
Stopping Reaction: A competing reaction to the peeling reaction that results in the formation of a stable, alkali-resistant metasaccharinic acid, thus halting further degradation of the molecule.
Q2: What are the expected degradation products of this compound in an alkaline environment?
A2: The degradation of this compound in alkaline solutions yields a complex mixture of products. Based on the degradation of other pentoses and general monosaccharide degradation principles, expected products include:
-
Isomers such as D-ribose.
-
Smaller carboxylic acids like formic acid, acetic acid, glycolic acid, and lactic acid.
-
Saccharinic acids, which are formed through the stopping reaction.
Q3: What factors influence the rate and pathway of degradation?
A3: The rate and pathway of this compound degradation are significantly influenced by several factors:
-
Alkali Concentration: Higher concentrations of alkali generally accelerate the degradation rate.
-
Temperature: Increased temperature significantly increases the rate of degradation reactions.
-
Presence of Oxidizing Agents: Oxygen can lead to oxidative degradation pathways, forming different sets of products.
-
Reaction Time: The distribution of degradation products will change over time as initial products may undergo further reactions.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The degradation can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector is a common method for quantifying the remaining arabinose and the formation of non-UV active degradation products.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to identify and quantify volatile degradation products.
-
Spectrophotometry: Changes in the UV-Vis spectrum can sometimes be used to monitor the formation of certain degradation products, especially if colored compounds are formed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled degradation of arabinose. | 1. Alkali concentration is too high. 2. Reaction temperature is too high. 3. Presence of unexpected catalytic impurities. | 1. Perform a titration of the alkali solution to confirm its concentration. Reduce the concentration for subsequent experiments. 2. Lower the reaction temperature and monitor the reaction at shorter time intervals. 3. Use high-purity reagents and solvents. |
| Inconsistent or irreproducible results between experiments. | 1. Fluctuations in reaction temperature. 2. Inaccurate preparation of alkaline solutions. 3. Variable oxygen exposure. | 1. Use a temperature-controlled water bath or reaction block for precise temperature management. 2. Prepare fresh alkaline solutions for each set of experiments and standardize them. 3. If studying non-oxidative degradation, ensure reactions are performed under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in identifying and quantifying degradation products. | 1. Co-elution of products in chromatography. 2. Lack of appropriate analytical standards. 3. Low concentration of specific products. | 1. Optimize the chromatographic method (e.g., change the mobile phase, column, or temperature program). 2. Use mass spectrometry (LC-MS or GC-MS) for identification of unknown products. Synthesize or purchase certified standards for quantification. 3. Use a concentration technique (e.g., solid-phase extraction) to enrich the sample before analysis. |
| Precipitate formation during the reaction. | 1. Formation of insoluble salts of acidic degradation products. 2. Polymerization of degradation intermediates. | 1. Analyze the precipitate to identify its composition. Adjust the reaction pH to maintain the solubility of products. 2. Lower the initial concentration of arabinose to reduce the likelihood of polymerization. |
Data Presentation
Table 1: Comparison of Monosaccharide Degradation Rates in 50 mM Sulfuric Acid at 170 °C
| Monosaccharide | Degradation Rate Constant (k, x10⁻³ min⁻¹) | 95% Confidence Interval |
| Arabinose | 6.8 | [6.2, 7.4] |
| Xylose | 10.4 | [9.7, 11.1] |
| Glucose | 5.3 | [4.9, 5.7] |
| (Data adapted from a study on acid-catalyzed degradation)[2] |
Experimental Protocols
Protocol 1: General Procedure for Alkaline Degradation of this compound
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.
-
Prepare a stock solution of sodium hydroxide (NaOH) of the desired concentration (e.g., 1 M). Standardize the NaOH solution by titration.
-
-
Reaction Setup:
-
In a sealed, temperature-controlled reaction vessel, combine the this compound solution with the NaOH solution to achieve the desired final concentrations.
-
If excluding oxygen is necessary, purge the solutions and the reaction vessel with an inert gas (e.g., nitrogen) before mixing.
-
Maintain the reaction at a constant temperature using a water bath or heating block.
-
-
Sampling:
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the sample by adding an equivalent amount of a suitable acid (e.g., hydrochloric acid) to quench the reaction.
-
-
Analysis:
-
Analyze the neutralized samples by HPLC to determine the concentration of remaining this compound and major degradation products.
-
Protocol 2: HPLC Analysis of Arabinose and Degradation Products
-
Instrumentation: High-Performance Liquid Chromatograph with a Refractive Index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).
-
Mobile Phase: A dilute acid solution, such as 0.005 M sulfuric acid.[1]
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Column Temperature: Maintain the column at an elevated temperature, for example, 65 °C, to improve peak resolution.
-
Sample Preparation: Dilute the neutralized samples with the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Quantification: Use external calibration curves prepared from standards of this compound and any available degradation product standards.
Mandatory Visualizations
References
Validation & Comparative
Enantiomers in Action: A Comparative Guide to the Biological Activities of β-D-arabinopyranose and β-L-arabinopyranose
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of each other, can exhibit remarkably different, and sometimes opposing, effects within a biological system. This guide provides a comparative overview of the known biological activities of β-D-arabinopyranose and β-L-arabinopyranose, highlighting their distinct interactions with enzymes and their differential effects on cellular processes. While research directly comparing these two enantiomers across a wide range of activities is limited, this guide synthesizes the available experimental data to offer a clear picture of their individual biological profiles.
Contrasting Effects on Enzyme Activity and Cancer Cell Proliferation
Current research points to a significant divergence in the biological activities of β-D-arabinopyranose and β-L-arabinopyranose. Notably, β-L-arabinopyranose has been identified as a selective inhibitor of intestinal sucrase, an enzyme crucial for the digestion of sucrose. In stark contrast, its enantiomer, β-D-arabinopyranose, demonstrates no inhibitory effect on this enzyme. Conversely, β-D-arabinopyranose has been shown to possess anti-proliferative effects on breast cancer cells, a property not yet reported for its L-enantiomer.[1][2]
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data on the distinct biological activities of β-D-arabinopyranose and β-L-arabinopyranose.
| Biological Activity | Target/Model System | β-D-arabinopyranose | β-L-arabinopyranose | Reference |
| Enzyme Inhibition | Porcine Intestinal Sucrase | No inhibitory effect | Ki = 2 mmol/L (Uncompetitive inhibition) | |
| Anti-proliferative Activity | MCF-7 Breast Cancer Cells (72h) | ~50% viability at 80 mM | Data not available | [2] |
| MDA-MB-231 Breast Cancer Cells (72h) | ~60% viability at 80 mM | Data not available | [2] |
Delving into the Mechanisms: Experimental Insights
The distinct biological activities of the arabinopyranose enantiomers are underpinned by specific molecular interactions and cellular pathways.
β-L-arabinopyranose as a Selective Sucrase Inhibitor
The inhibitory effect of β-L-arabinopyranose on intestinal sucrase has been demonstrated to be highly selective. Studies have shown that it does not inhibit other intestinal enzymes such as maltase, isomaltase, trehalase, lactase, and glucoamylase, nor pancreatic amylase. This selectivity suggests a specific interaction with the active site or an allosteric site of sucrase that is not conserved in other glycosidases. The uncompetitive nature of the inhibition indicates that β-L-arabinopyranose binds to the enzyme-substrate complex.[3] This targeted inhibition of sucrase leads to a reduction in the rate of sucrose digestion and subsequent glucose absorption, which has been observed to lower postprandial glucose and insulin levels in human subjects.[4][5][6]
β-D-arabinopyranose Induces Cell Cycle Arrest and Autophagy in Breast Cancer Cells
In contrast to the enzymatic inhibition exhibited by its L-enantiomer, β-D-arabinopyranose has been found to exert its anti-proliferative effects on breast cancer cells by inducing cell cycle arrest at the G2/M phase.[1] This is achieved through the promotion of autophagy, a cellular process of self-degradation. The underlying mechanism involves the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][7]
Experimental Protocols
Determination of Sucrase Inhibition (In Vitro)
The inhibitory activity of arabinopyranose enantiomers on sucrase can be assessed using an in vitro enzyme assay. The following is a generalized protocol based on published studies.
-
Enzyme Preparation: A crude enzyme solution is prepared from the intestinal mucosa of a suitable animal model (e.g., porcine). The mucosa is homogenized in a buffer solution and centrifuged to obtain a supernatant containing the intestinal enzymes.
-
Substrate and Inhibitor Solutions: A solution of sucrose (the substrate) is prepared in a suitable buffer (e.g., maleate buffer, pH 6.0). Solutions of β-D-arabinopyranose and β-L-arabinopyranose at various concentrations are also prepared.
-
Enzyme Assay: The reaction mixture, containing the enzyme preparation, sucrose solution, and either β-D-arabinopyranose, β-L-arabinopyranose, or a control buffer, is incubated at a constant temperature (e.g., 37°C).
-
Measurement of Glucose Production: The reaction is stopped after a specific time, and the amount of glucose produced from the hydrolysis of sucrose is measured using a glucose oxidase assay.
-
Data Analysis: The inhibitory effect is determined by comparing the rate of glucose production in the presence of the inhibitors to the control. The type of inhibition and the inhibition constant (Ki) can be determined by analyzing the data using Lineweaver-Burk or Dixon plots.
Cell Proliferation and Viability Assay
The effect of arabinopyranose enantiomers on cancer cell proliferation can be evaluated using a cell viability assay, such as the Cell Counting Kit-8 (CCK-8) assay. The following is a representative protocol.[2]
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of β-D-arabinopyranose or β-L-arabinopyranose. Control wells receive medium without the test compounds.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: After incubation, a CCK-8 solution is added to each well, and the plate is incubated for a further 1-4 hours. The absorbance at 450 nm is then measured using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the control group. Dose-response curves can be generated to determine the concentration at which 50% of cell growth is inhibited (IC50).
Conclusion
The available evidence clearly demonstrates the principle of stereoselectivity in the biological actions of arabinopyranose enantiomers. β-L-arabinopyranose acts as a specific inhibitor of intestinal sucrase, a finding with potential applications in managing postprandial hyperglycemia. In contrast, β-D-arabinopyranose exhibits anti-proliferative activity against breast cancer cells through the induction of autophagy and cell cycle arrest.
This comparative guide highlights the importance of considering stereochemistry in drug discovery and development. Further research is warranted to conduct direct comparative studies of these enantiomers across a broader range of biological targets and disease models. Such studies will be invaluable in fully elucidating their therapeutic potential and understanding the nuanced roles of monosaccharide stereoisomers in biological systems.
References
- 1. D-arabinose induces cell cycle arrest by promoting autophagy via p38 MAPK signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-arabinose selectively inhibits intestinal sucrase in an uncompetitive manner and suppresses glycemic response after sucrose ingestion in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses | Food & Nutrition Research [foodandnutritionresearch.net]
- 5. L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of L-arabinose on intestinal sucrase activity: dose-response studies in vitro and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Enzymatic Processing of Beta-D-Arabinopyranose and Beta-D-Xylopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic processing of two pentose sugars: beta-D-arabinopyranose and beta-D-xylopyranose. While both are components of complex plant polysaccharides, their enzymatic handling by biological systems exhibits significant differences. This document outlines the key enzymes involved, presents available kinetic data, details relevant experimental protocols, and illustrates the metabolic pathways.
Introduction
Beta-D-xylopyranose is a primary constituent of xylan, a major component of hemicellulose in plant cell walls. Its enzymatic degradation is a well-characterized process, crucial for biomass conversion and microbial metabolism. In contrast, the direct enzymatic processing of this compound is less documented. Arabinose in plant biomass is predominantly found in its furanose form (alpha-L-arabinofuranose) as side chains on xylan backbones. While enzymes acting on L-arabinopyranose exist, the specific enzymatic hydrolysis of this compound is not as commonly reported, suggesting alternative metabolic routes may be more prevalent for this sugar.
This guide will delve into the known enzymatic pathways for beta-D-xylopyranose and explore the available information regarding the metabolism of this compound, highlighting the distinctions in their biochemical processing.
Enzymatic Processing of Beta-D-Xylopyranose
The primary enzymes responsible for the hydrolysis of beta-D-xylopyranosidic linkages are β-xylosidases (EC 3.2.1.37). These enzymes are essential for the final step of xylan degradation, breaking down short xylooligosaccharides into xylose monomers. β-xylosidases are found in a wide range of organisms, including bacteria and fungi, and are classified into several Glycoside Hydrolase (GH) families, such as GH3, GH30, GH39, GH43, GH53, GH54, GH116, and GH120.
The general reaction catalyzed by β-xylosidase is the hydrolysis of the glycosidic bond at the non-reducing end of a xylo-oligosaccharide.
Quantitative Data for β-D-Xylosidase Activity
The following table summarizes kinetic parameters for β-xylosidases from various sources acting on the artificial substrate p-nitrophenyl-β-D-xylopyranoside (pNPX) and the natural substrate xylobiose.
| Enzyme Source | Glycoside Hydrolase Family | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | Reference |
| Geobacillus thermoleovorans IT-08 | GH43 | pNPX | 2.845 | 0.0033 | 0.033 | 0.0115 | [1] |
| Thermotoga thermarum | GH3 | pNPX | 0.27 | 223.3 | - | 1173.4 | [2] |
| Pseudozyma hubeiensis NCIM 3574 | - | pNPX | 0.537 | 314 µmol min⁻¹ mg⁻¹ | 588.91 | 1096.6 | [3] |
| Thermoanaerobacterium sp. | GH39 | Xylobiose | 3.3 ± 0.7 | - | 2.7 ± 0.4 | 0.82 ± 0.21 | [4] |
Note: '-' indicates data not available in the cited source.
Enzymatic Processing of this compound
Direct enzymatic hydrolysis of this compound appears to be a less common metabolic pathway compared to beta-D-xylopyranose. Much of the research on arabinose metabolism focuses on the cleavage of alpha-L-arabinofuranosyl residues from hemicellulose by α-L-arabinofuranosidases.
However, enzymes capable of hydrolyzing arabinopyranosides have been identified. Notably, these are often specific for the L-enantiomer, β-L-arabinopyranosidases . For instance, a β-L-arabinopyranosidase has been characterized in Arabidopsis thaliana, belonging to the GH27 family, which is known to hydrolyze β-L-Arap residues in arabinogalactan-proteins.[4] Additionally, some bifunctional enzymes exist, such as a β-galactosidase/α-L-arabinopyranosidase from Paenibacillus polymyxa.[1]
The metabolism of D-arabinose in some organisms may proceed through isomerization to D-ribulose, which can then enter the pentose phosphate pathway. This suggests that direct hydrolysis of beta-D-arabinopyranosides might not be the primary route of its utilization in many biological systems.
Quantitative Data for L-Arabinopyranosidase Activity
The following table presents kinetic data for enzymes acting on L-arabinopyranosides. This is provided for comparative insight into the enzymatic processing of the pyranose form of arabinose, albeit the L-enantiomer.
| Enzyme Source | Glycoside Hydrolase Family | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |
| Bifidobacterium breve K-110 (α-L-arabinopyranosidase) | - | p-Nitrophenyl-α-L-arabinopyranoside | 0.16 | 10.7 | [5] |
| Paenibacillus polymyxa KF-1 (β-galactosidase/α-L-arabinopyranosidase) | GH42 | p-Nitrophenyl-α-L-arabinopyranoside | - | - | [1] |
Note: '-' indicates data not available in the cited source.
Signaling and Metabolic Pathways
Both D-xylose and D-arabinose, once processed to their respective monosaccharides, are typically funneled into the Pentose Phosphate Pathway (PPP) . The PPP is a central metabolic route that generates NADPH, essential for reductive biosynthesis and protection against oxidative stress, and precursors for nucleotide synthesis. The entry of these pentoses into the PPP often involves phosphorylation and subsequent isomerization to intermediates of the pathway, such as xylulose-5-phosphate and ribulose-5-phosphate.
Specific signaling roles for extracellular this compound and beta-D-xylopyranose that are distinct from their function as carbon sources are not well-established. In plants, sugar signaling is a complex network involving various sensors and downstream pathways that regulate growth and development, but specific triggers by these individual pentoses are an area of ongoing research.
Experimental Protocols
General Protocol for β-Glycosidase Activity Assay using p-Nitrophenyl Substrates
This protocol can be adapted for measuring the activity of β-xylosidases and other glycosidases using the appropriate p-nitrophenyl (pNP) conjugated substrate (e.g., pNP-β-D-xylopyranoside or pNP-β-L-arabinopyranoside). The principle of the assay is the enzymatic cleavage of the colorless pNP-glycoside to release p-nitrophenol, which is yellow under alkaline conditions and can be quantified spectrophotometrically.
Materials:
-
Enzyme solution (appropriately diluted)
-
Substrate stock solution (e.g., 10 mM p-nitrophenyl-β-D-xylopyranoside in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add 400 µL of assay buffer and 500 µL of the substrate stock solution.
-
Pre-incubation: Equilibrate the substrate mixture to the desired reaction temperature (e.g., 50°C) for 5 minutes.
-
Enzyme Addition: Initiate the reaction by adding 100 µL of the diluted enzyme solution to the pre-warmed substrate mixture. Mix gently.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stopping the Reaction: Terminate the reaction by adding 500 µL of the stop solution. This will raise the pH and develop the yellow color of the p-nitrophenolate ion.
-
Measurement: Measure the absorbance of the solution at 405 nm.
-
Blank Preparation: Prepare a blank by adding the stop solution to the substrate mixture before adding the enzyme. Subtract the absorbance of the blank from the sample readings.
-
Quantification: Use a standard curve of known concentrations of p-nitrophenol to determine the amount of product released.
Calculation of Enzyme Activity: One unit (U) of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Visualizations
Enzymatic Processing Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Biochemical and Structural Characterization of Thermostable GH159 Glycoside Hydrolases Exhibiting α-L-Arabinofuranosidase Activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Heterologous expression and characterization of an Arabidopsis β-l-arabinopyranosidase and α-d-galactosidases acting on β-l-arabinopyranosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a Novel β-l-Arabinofuranosidase in Bifidobacterium longum: FUNCTIONAL ELUCIDATION OF A DUF1680 PROTEIN FAMILY MEMBER - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of beta-D-Arabinopyranose: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrates is paramount for understanding their biological function and for the rational design of novel therapeutics. This guide provides a comparative analysis of two powerful analytical techniques, single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, in the validation of the three-dimensional structure of beta-D-arabinopyranose.
This document will delve into the experimental data and methodologies supporting the structural determination of this important monosaccharide, offering a clear comparison of the insights provided by each technique.
At a Glance: X-ray Crystallography vs. NMR Spectroscopy for this compound Structure Validation
| Parameter | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (Crystalline) | Liquid (Solution) |
| Primary Information | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Through-bond and through-space atomic connectivity, anomeric configuration, conformational dynamics |
| Key Strengths | Unambiguous determination of absolute stereochemistry and detailed molecular geometry in the solid state. | Provides information on the molecule's structure and behavior in a more biologically relevant solution state. |
| Limitations | Requires well-ordered single crystals; the solid-state conformation may not be the same as in solution. | Structural parameters are averaged over time and conformations; interpretation can be complex for molecules with significant flexibility. |
Quantitative Structural Data of this compound
The following tables summarize the key quantitative data obtained from the structural validation of this compound using X-ray crystallography and NMR spectroscopy.
Table 1: Crystallographic Data for beta-DL-Arabinopyranose
This data is derived from the refined crystal structure of beta-DL-arabinose, which contains both the D- and L-enantiomers in the crystal lattice. The molecular dimensions of the D- and L-forms are identical.
| Parameter | Value[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 5.925 Å |
| b | 7.820 Å |
| c | 13.354 Å |
| β | 99.45° |
| Molecules per Unit Cell (Z) | 4 |
Table 2: Selected Bond Lengths in this compound (from X-ray Crystallography)
| Bond | Bond Length (Å)[1] |
| C1-C2 | 1.527 |
| C2-C3 | 1.520 |
| C3-C4 | 1.523 |
| C4-C5 | 1.524 |
| C5-O5 | 1.432 |
| C1-O5 | 1.427 |
| C1-O1 | 1.392 |
| C2-O2 | 1.423 |
| C3-O3 | 1.417 |
| C4-O4 | 1.426 |
Table 3: Selected Bond Angles in this compound (from X-ray Crystallography)
| Angle | Bond Angle (°)[1] |
| C1-C2-C3 | 110.6 |
| C2-C3-C4 | 110.5 |
| C3-C4-C5 | 110.0 |
| C4-C5-O5 | 110.5 |
| C5-O5-C1 | 112.5 |
| O5-C1-C2 | 110.3 |
Table 4: ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
The chemical shifts for D-arabinose are presented below. Note that in solution, arabinose exists as an equilibrium mixture of different anomers (alpha- and beta-pyranose, and alpha- and beta-furanose forms). The data below pertains specifically to the this compound anomer.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm)[2] |
| 1 | ~4.4 (d) | 94.1 |
| 2 | ~3.5 (dd) | 70.0 |
| 3 | ~3.6 (t) | 70.1 |
| 4 | ~3.8 (m) | 70.2 |
| 5a | ~3.8 (dd) | 64.0 |
| 5e | ~3.5 (dd) |
Note: ¹H chemical shifts are approximate and can vary based on experimental conditions. The multiplicity of the signals is indicated in parentheses (d = doublet, dd = doublet of doublets, t = triplet, m = multiplet).
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the validity and applicability of the structural data.
Single-Crystal X-ray Diffraction of beta-DL-Arabinopyranose
The determination of the crystal structure of beta-DL-arabinopyranose involved the following key steps[1]:
-
Crystal Growth: Single crystals of beta-DL-arabinose were grown by slow evaporation from a suitable solvent.
-
Data Collection: A single crystal was mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The diffraction pattern was recorded on photographic film or a modern detector. Integrated photographic intensity data were collected.
-
Structure Solution: The positions of the atoms in the unit cell were determined from the intensities of the diffracted X-rays. This was achieved using direct methods, specifically a sign-correlation procedure.
-
Structure Refinement: The initial atomic model was refined using a least-squares method, which minimizes the difference between the observed and calculated structure factors. The refinement for beta-DL-arabinose was carried out anisotropically, and the final R-value, a measure of the agreement between the experimental data and the fitted model, was 0.076 for 1122 reflections[1]. The positions of the hydrogen atoms were located from a difference Fourier synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy of D-Arabinose
The acquisition of NMR data for D-arabinose in solution to identify the this compound anomer typically involves the following:
-
Sample Preparation: A sample of D-arabinose is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O), to a concentration of approximately 10-20 mg/mL. A small amount of a reference standard, such as DSS or TSP, may be added for chemical shift referencing.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D ¹H NMR: This experiment provides information on the chemical environment of each proton and their scalar couplings, which appear as signal multiplicities.
-
1D ¹³C NMR: This experiment identifies the chemical shifts of the carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): This experiment establishes the connectivity between protons that are coupled to each other (typically over two or three bonds).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the assignment of carbon resonances based on their attached proton's chemical shift.
-
-
Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation, phasing, and baseline correction) and analyzed. The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are used to assign all the proton and carbon signals for each anomer present in the equilibrium mixture. The characteristic chemical shift of the anomeric proton (H1) and its coupling constant to H2 are key indicators for identifying the beta-pyranose form.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the structural validation of this compound using X-ray crystallography and NMR spectroscopy.
Figure 1. Workflow for the structural validation of this compound.
Conclusion
Both X-ray crystallography and NMR spectroscopy are indispensable techniques for the structural validation of this compound. X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, yielding precise bond lengths and angles that are crucial for understanding its fundamental geometry. In contrast, NMR spectroscopy offers insights into the molecule's dynamic nature in solution, confirming its covalent structure and providing information about its conformational preferences, which is often more relevant to its biological activity. The complementary nature of these two techniques provides a comprehensive and robust validation of the structure of this compound, essential for its application in research and drug development.
References
A Researcher's Guide to Analytical Methods for Distinguishing Arabinose Isomers
Arabinose, a key pentose sugar, exists as various isomers, with L-arabinose and D-arabinose being the most common enantiomers. The ability to accurately distinguish between these isomers is critical in various fields, including drug development, food science, and metabolic research, as the biological activity of each isomer can differ significantly. This guide provides a comprehensive comparison of analytical methods for the separation and quantification of arabinose isomers, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method for distinguishing arabinose isomers is often dictated by the required sensitivity, resolution, and the nature of the sample matrix. The following table summarizes the key performance metrics of commonly employed techniques.
| Analytical Method | Principle | Derivatization Required? | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | No | ~0.7 ppm[1] | ~2.3 ppm[1] | Direct separation of enantiomers, good resolution. | Lower sensitivity compared to MS-based methods. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Yes (e.g., oximation followed by silylation) | ~10 ng/mL (in urine)[2] | Not explicitly stated | High sensitivity and selectivity, provides structural information. | Derivatization can be complex and time-consuming. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of charged complexes in an electric field. | No (borate complexation) | ~6.0 x 10⁻⁸ mol/L (for glucose)[3] | Not explicitly stated | High separation efficiency, small sample volume required. | Lower concentration sensitivity compared to GC-MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation based on distinct chemical shifts of protons in the presence of a chiral derivatizing agent. | Yes (with chiral derivatizing agent) | Not typically used for trace quantification | Not typically used for trace quantification | Provides detailed structural information, non-destructive. | Low sensitivity, requires higher analyte concentrations. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | No | 0.032–2.675 mg/L[4] | 0.107–8.918 mg/L[4] | Good for polar compounds, compatible with MS. | May have lower resolution for enantiomers compared to chiral HPLC. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation of arabinose enantiomers without derivatization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a refractive index (RI) or UV detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H).[5]
Reagents:
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Arabinose standards (D- and L-isomers)
-
Sample containing arabinose isomers
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane, ethanol, and TFA in a ratio of (7:3):0.1 (v/v/v).[6] Degas the mobile phase before use.
-
Standard Preparation: Prepare individual standard solutions of D- and L-arabinose in the mobile phase at a known concentration (e.g., 1 mg/mL). Also, prepare a mixed standard solution containing both isomers.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the peaks corresponding to D- and L-arabinose based on the retention times of the individual standards. Quantify the isomers by comparing the peak areas in the sample chromatogram to a calibration curve generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to make the arabinose isomers volatile for gas chromatography.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column (e.g., DB-5).[7]
Reagents:
-
Pyridine (anhydrous)
-
Hydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Arabinose standards (D- and L-isomers)
-
Internal standard (e.g., D-arabinose-13C-2)[8]
-
Nitrogen gas
Procedure:
-
Sample and Standard Preparation:
-
Derivatization:
-
Oximation: Add 50 µL of a freshly prepared solution of hydroxylamine hydrochloride in pyridine (20 mg/mL) to each dry vial. Seal and heat at 90°C for 30 minutes.[8] Cool to room temperature.
-
Silylation: Add 100 µL of BSTFA + 1% TMCS to each vial. Seal and heat at 70°C for 60 minutes.[8] Cool to room temperature.
-
-
GC-MS Conditions:
-
Column: DB-5 (e.g., 60 m x 0.25 mm x 0.25 µm)[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 190°C at 3°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
-
Analysis: Inject the derivatized standards and samples. Identify the arabinose isomer peaks based on their retention times and mass spectra. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Capillary Electrophoresis (CE)
This method separates arabinose isomers based on the formation of charged complexes with borate ions.
Instrumentation:
-
Capillary Electrophoresis system with a UV or photodiode array (PDA) detector.
-
Fused silica capillary (e.g., 50 µm i.d.).
Reagents:
-
Sodium tetraborate (Borax)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Arabinose standards (D- and L-isomers)
-
Sample containing arabinose isomers
Procedure:
-
Electrolyte (Background Electrolyte - BGE) Preparation: Prepare a borate buffer (e.g., 100 mM) by dissolving sodium tetraborate and boric acid in deionized water. Adjust the pH to approximately 9.0 with NaOH.
-
Capillary Conditioning:
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes.
-
Between runs, rinse with 0.1 M NaOH for 2 minutes, water for 2 minutes, and BGE for 5 minutes.
-
-
Standard and Sample Preparation: Dissolve standards and samples in deionized water or the BGE to the desired concentration.
-
CE Conditions:
-
Capillary: Fused silica, 50 cm total length (40 cm to detector), 50 µm i.d.
-
BGE: 100 mM Borate buffer, pH 9.0
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Indirect UV at 254 nm.
-
-
Analysis: Inject the standards and samples. The arabinose-borate complexes will migrate towards the anode. Identify the isomers based on their migration times compared to the standards.
Signaling Pathways and Separation Principles
The underlying principles of separation for each technique are crucial for method development and troubleshooting.
Chiral Recognition in HPLC
Chiral separation in HPLC is based on the differential interaction between the enantiomers and a chiral stationary phase (CSP). This interaction forms transient diastereomeric complexes with different stabilities, leading to different retention times.
Borate Complexation in Capillary Electrophoresis
In CE, neutral arabinose molecules are complexed with negatively charged borate ions to form anionic complexes. These complexes then migrate in the electric field, and their separation is based on differences in the stability of the borate complexes and the resulting charge-to-size ratio of the isomers.
References
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of monosaccharides by capillary electrophoresis with electrochemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative NMR Analysis of Arabinopyranose and Arabinofuranose for Researchers and Drug Development Professionals
A deep dive into the nuclear magnetic resonance (NMR) characteristics of arabinose anomers reveals distinct spectral signatures crucial for the structural elucidation of arabinose-containing biomolecules and therapeutics. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for the pyranose and furanose forms of L-arabinose, supported by detailed experimental protocols and visual aids to facilitate understanding and application in research and development.
Arabinose, a five-carbon monosaccharide, exists in solution as an equilibrium mixture of four main isomers: α-arabinopyranose, β-arabinopyranose, α-arabinofuranose, and β-arabinofuranose. Each of these anomers presents a unique three-dimensional structure, which translates into distinguishable NMR spectra. Understanding these differences is paramount for scientists working on arabinose-containing polysaccharides, glycoproteins, and synthetic drug candidates, as the conformation of the sugar moiety often dictates biological activity.
Comparative Analysis of ¹H and ¹³C NMR Data
The chemical shifts (δ) and coupling constants (J) observed in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment and the dihedral angles between coupled nuclei, respectively. These parameters serve as fingerprints for the identification and conformational analysis of the different arabinose anomers.
Key Distinguishing Features:
-
Anomeric Protons (H-1): The chemical shift of the anomeric proton is a key diagnostic marker. Generally, the anomeric protons of the furanose forms resonate at a lower field (higher ppm) compared to the pyranose forms. Within the furanose anomers, the α-form typically exhibits a larger chemical shift than the β-form.
-
Anomeric Carbons (C-1): Similar to the anomeric protons, the C-1 chemical shifts are distinct for each anomer. The furanose C-1 signals are generally found at a lower field than the pyranose signals.
-
Coupling Constants (³JH1,H2): The magnitude of the three-bond coupling constant between H-1 and H-2 is indicative of their dihedral angle and, consequently, the anomeric configuration. For pyranose forms, a larger coupling constant is typically observed for the β-anomer (trans-diaxial relationship) compared to the α-anomer (axial-equatorial relationship). In furanose forms, the α-anomer often displays a larger ³JH1,H2 value than the β-anomer.
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts and coupling constants for the anomers of L-arabinose in deuterium oxide (D₂O).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of L-Arabinose Anomers in D₂O
| Proton | α-Arabinopyranose | β-Arabinopyranose | α-Arabinofuranose | β-Arabinofuranose |
| H-1 | 5.22 (d, J=4.0) | 4.59 (d, J=7.8) | 5.31 (d, J=1.2) | 5.25 (s) |
| H-2 | 3.59 (dd, J=4.0, 9.5) | 3.32 (dd, J=7.8, 9.5) | 4.14 (d, J=1.2) | 4.07 (s) |
| H-3 | 3.69 (dd, J=9.5, 3.4) | 3.55 (dd, J=9.5, 3.4) | 3.98 (d, J=3.0) | 3.82 (d, J=4.4) |
| H-4 | 3.98 (m) | 3.98 (m) | 4.17 (dd, J=3.0, 6.0) | 4.21 (dd, J=4.4, 6.8) |
| H-5a | 3.82 (dd, J=12.5, 1.5) | 3.88 (dd, J=12.5, 2.0) | 3.73 (dd, J=12.0, 3.5) | 3.71 (dd, J=12.0, 3.0) |
| H-5b | 3.77 (dd, J=12.5, 3.0) | 3.55 (dd, J=12.5, 4.0) | 3.65 (dd, J=12.0, 5.5) | 3.65 (dd, J=12.0, 5.0) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of L-Arabinose Anomers in D₂O
| Carbon | α-Arabinopyranose | β-Arabinopyranose | α-Arabinofuranose | β-Arabinofuranose |
| C-1 | 99.5 | 94.1 | 102.6 | 96.6 |
| C-2 | 71.2 | 70.0 | 74.5 | 76.8 |
| C-3 | 75.2 | 70.1 | 75.2 | 82.1 |
| C-4 | 71.2 | 70.2 | 69.1 | 72.5 |
| C-5 | 69.1 | 64.0 | 67.9 | 69.1 |
Experimental Protocols
Accurate and reproducible NMR data are contingent on meticulous experimental execution. The following section outlines a standard protocol for the NMR analysis of arabinose.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of L-arabinose in 0.5-0.6 mL of high-purity deuterium oxide (D₂O, 99.9 atom % D).
-
Internal Standard: For precise chemical shift referencing, a known amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.
-
pH Adjustment: The chemical shifts of hydroxyl protons and carbons can be pH-dependent. If necessary, adjust the pD of the solution using dilute DCl or NaOD. A pD range of 6-8 is common for carbohydrate analysis.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Equilibration: Allow the sample to thermally equilibrate inside the NMR spectrometer for at least 5-10 minutes before data acquisition.
NMR Data Acquisition
-
Spectrometer: Data are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment with solvent suppression (e.g., presaturation or WATERGATE) is commonly used.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is typically employed.
-
Acquisition Parameters:
-
Spectral Width: ~150-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
2D NMR Experiments: To aid in the complete assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which is particularly useful for assigning all protons of a single anomer.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for establishing connectivity across glycosidic bonds in oligosaccharides.
-
Visualization of the Analytical Workflow
The logical flow of a comparative NMR analysis of arabinose anomers can be visualized as follows:
This comprehensive guide provides the foundational NMR data and methodologies necessary for the accurate identification and characterization of arabinopyranose and arabinofuranose anomers. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of carbohydrate chemistry, biochemistry, and drug development, enabling more precise structural analysis and a deeper understanding of the role of arabinose in biological systems.
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pentose Sugars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of common pentose sugars: ribose, arabinose, xylose, and lyxose. Understanding these patterns is crucial for the accurate identification and structural elucidation of these isomers in complex biological samples. This document outlines the characteristic fragmentation observed using two prevalent mass spectrometry techniques: Gas Chromatography-Mass Spectrometry (GC-MS) of trimethylsilyl (TMS) derivatives and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) of underivatized pentoses.
Comparison of Fragmentation Patterns
The subtle stereochemical differences between pentose isomers lead to distinct fragmentation patterns that can be used for their differentiation. Below is a summary of characteristic fragment ions observed for each pentose under different analytical conditions.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) of Underivatized Pentoses
In positive ion ESI-MS/MS, pentoses are typically analyzed as sodium [M+Na]⁺ or protonated [M+H]⁺ adducts. Collision-induced dissociation (CID) of these precursor ions results in a series of neutral losses and cross-ring cleavages. The fragmentation of pentose disaccharides, such as arabinobiose and xylobiose, has shown that product ions arise from cleavage at the nonreducing side of the glycosidic bond (Y₁⁺) and from cross-ring cleavages (⁰,¹A₂⁺, ⁰,²A₂⁺, and ⁰,³A₂⁺) at the reducing residue[1]. For monosaccharides, characteristic neutral losses of water (H₂O, 18 Da), and formaldehyde (CH₂O, 30 Da) are common[2]. Ribose-containing molecules, for instance, show consecutive losses of 18, 36, and 54 u[3].
Table 1: Characteristic Fragments of Underivatized Pentoses by Positive Ion ESI-MS/MS
| Precursor Ion | Pentose Isomer | Key Fragment Ions (m/z) | Putative Fragment Description |
| [M+Na]⁺ (m/z 173) | Ribose | 155, 137, 119 | Consecutive losses of H₂O |
| 143, 113 | Losses of CH₂O and subsequent H₂O | ||
| [M+Na]⁺ (m/z 173) | Arabinose | 155, 137, 119 | Consecutive losses of H₂O |
| 143, 113 | Losses of CH₂O and subsequent H₂O | ||
| [M+Na]⁺ (m/z 173) | Xylose | 155, 137, 119 | Consecutive losses of H₂O |
| 143, 113 | Losses of CH₂O and subsequent H₂O | ||
| [M+Na]⁺ (m/z 173) | Lyxose | 155, 137, 119 | Consecutive losses of H₂O |
| 143, 113 | Losses of CH₂O and subsequent H₂O |
Note: The relative intensities of these fragments can vary depending on the stereochemistry of the sugar and the instrument conditions, aiding in isomer differentiation.
Gas Chromatography-Mass Spectrometry (GC-MS) of Trimethylsilyl (TMS) Derivatives
For GC-MS analysis, pentose sugars are derivatized, commonly by trimethylsilylation, to increase their volatility. The electron ionization (EI) mass spectra of these derivatives show characteristic fragmentation patterns. The spectra of oxime-TMS derivatives of pentoses are confirmed by the presence of ions at m/z 73, 103, 147, 217, and 307.
Table 2: Characteristic Fragment Ions of Trimethylsilylated (TMS) Pentose Derivatives by GC-MS
| Pentose Isomer | Key Fragment Ions (m/z) | Putative Fragment Identity/Origin |
| Ribose | 73, 103, 147, 204, 217, 307 | Common fragments for TMS-sugars |
| Arabinose | 73, 103, 147, 204, 217, 307 | Common fragments for TMS-sugars |
| Xylose | 73, 103, 147, 204, 217, 307 | Common fragments for TMS-sugars |
| Lyxose | 73, 103, 147, 204, 217, 307 | Common fragments for TMS-sugars |
Note: While many fragments are common among the isomers, the relative abundance of these ions can differ, providing a basis for differentiation.
Experimental Protocols
Detailed methodologies for the two primary techniques discussed are provided below.
Protocol 1: Analysis of Underivatized Pentose Sugars by LC-ESI-MS/MS
This protocol is a general guideline for the analysis of underivatized pentoses using liquid chromatography coupled with electrospray ionization tandem mass spectrometry.
1. Sample Preparation:
-
Dissolve pentose standards or extracted samples in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 80:20 v/v), to a final concentration of approximately 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and separation of polar sugars.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the pentose sugars.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion Selection: Select the [M+Na]⁺ ion (m/z 173.0) for fragmentation.
-
Collision Gas: Argon.
-
Collision Energy: Optimize the collision energy (typically 10-30 eV) to achieve a good distribution of fragment ions.
-
Scan Mode: Product ion scan to acquire the MS/MS spectrum.
Protocol 2: Analysis of Pentose Sugars by GC-MS after Trimethylsilylation
This protocol describes the derivatization of pentose sugars to their trimethylsilyl (TMS) ethers for analysis by gas chromatography-mass spectrometry[4].
1. Sample Preparation and Derivatization:
-
Dry the sample completely in a reaction vial under a stream of nitrogen.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Incubate at 60°C for 30 minutes. This step is crucial for reducing sugars to prevent the formation of multiple anomers.
-
Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 50-600.
Visualization of Fragmentation Pathways
The following diagrams illustrate the general fragmentation workflows for pentose sugars in mass spectrometry.
Caption: Workflow for pentose analysis by GC-MS and LC-ESI-MS/MS.
References
Assessing the Enantiomeric Purity of D-Arabinose: A Comparative Guide to Chiral Chromatography Techniques
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like D-arabinose is of paramount importance. The biological activity of enantiomers can differ significantly, making accurate analytical methods for their separation and quantification essential. This guide provides an objective comparison of three powerful chiral chromatography techniques for assessing the enantiomeric purity of D-arabinose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
This document outlines the experimental protocols and presents a comparative analysis of their performance based on key analytical parameters.
Comparative Performance of Chiral Separation Techniques
The choice of analytical technique for determining the enantiomeric purity of D-arabinose depends on several factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes the key performance metrics for chiral HPLC, GC-MS, and CE methods.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Separation of volatile, derivatized enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase, with mass spectrometric detection. | Differential migration of charged enantiomers (or neutral enantiomers complexed with a charged chiral selector) in an electric field. |
| Stationary Phase/Selector | Polysaccharide-based (e.g., Chiralpak AD-H) | Chiral capillary column (e.g., Chirasil-Val) | Chiral selector in background electrolyte (e.g., Cyclodextrins) |
| Derivatization Required? | No | Yes (e.g., trifluoroacetylation) | No (for charged analytes or with charged selectors) |
| Resolution (Rs) of D/L-Arabinose | > 1.5[1][2] | Baseline separation of diastereomeric derivatives[3] | > 2.0 (estimated) |
| Retention/Migration Time | D-Arabinose: ~10 min, L-Arabinose: ~12 min[2][4] | Dependent on derivative and temperature program | < 15 minutes (estimated) |
| Limit of Detection (LOD) | Estimated: 1-5 µg/mL | ~10 ng/mL (in urine)[5] | Estimated: 0.5-2 µg/mL |
| Limit of Quantitation (LOQ) | Estimated: 5-15 µg/mL | Not explicitly stated | Estimated: 2-5 µg/mL |
| Advantages | Direct analysis, robust, well-established.[1] | High sensitivity and selectivity (with MS detection).[3] | High efficiency, low sample and reagent consumption.[6][7][8] |
| Disadvantages | Higher solvent consumption. | Derivatization step can be time-consuming and introduce variability.[3] | Can be less robust than HPLC, sensitivity can be lower with UV detection. |
Note: Some quantitative data are estimated based on typical performance characteristics of the techniques for similar analytes, as precise values for D-arabinose were not available in all cited literature.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on the separation of arabinose enantiomers using a polysaccharide-based chiral stationary phase.[1][2][4]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index (RI) or UV detector.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
D-Arabinose and L-Arabinose standards
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane:Ethanol with a small percentage of TFA (e.g., 90:10 v/v + 0.1% TFA). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare standard solutions of D-arabinose and L-arabinose, as well as a racemic mixture, in the mobile phase at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection: Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm).
-
-
Analysis: Inject the standard solutions and the sample solution to be analyzed. Identify the peaks corresponding to D- and L-arabinose based on the retention times of the individual standards.
-
Quantification: Calculate the enantiomeric purity by determining the peak area of each enantiomer.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves the derivatization of arabinose to form volatile diastereomers, which can be separated on a chiral GC column.[3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chiral Capillary Column: e.g., Chirasil-L-Val.
Reagents:
-
Trifluoroacetic anhydride (TFAA)
-
Chiral derivatizing agent (e.g., (R)-(-)-2-butanol)
-
Dichloromethane (anhydrous)
-
D-Arabinose and L-Arabinose standards
Procedure:
-
Derivatization:
-
Dry the arabinose sample completely.
-
Add the chiral derivatizing agent (e.g., (R)-(-)-2-butanol) and an acid catalyst, and heat to form the corresponding glycosides.
-
Remove the excess alcohol and then add trifluoroacetic anhydride to derivatize the hydroxyl groups.
-
Evaporate the excess reagent and redissolve the residue in a suitable solvent like dichloromethane.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan from m/z 50 to 500.
-
-
Analysis: Inject the derivatized standards and sample. The diastereomeric derivatives of D- and L-arabinose will have different retention times.
-
Quantification: Use selected ion monitoring (SIM) for enhanced sensitivity and quantify based on the peak areas of characteristic fragment ions.
Chiral Capillary Electrophoresis (CE)
This protocol describes the separation of arabinose enantiomers using a cyclodextrin as a chiral selector in the background electrolyte.[6][7]
Instrumentation:
-
Capillary electrophoresis system with a UV or diode array detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Reagents:
-
Sodium tetraborate buffer
-
Chiral Selector: e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
D-Arabinose and L-Arabinose standards
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a sodium tetraborate buffer (e.g., 50 mM, pH 9.2) containing the chiral selector (e.g., 20 mM HP-β-CD).
-
Standard and Sample Preparation: Dissolve the standards and sample in the BGE or water at a suitable concentration (e.g., 1 mg/mL).
-
CE Conditions:
-
Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, water, and the BGE.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 20-25 kV.
-
Temperature: 25 °C.
-
Detection: UV at 195 nm.
-
-
Analysis: The enantiomers will migrate at different velocities due to their differential interaction with the chiral selector, resulting in separate peaks.
-
Quantification: Determine the enantiomeric purity based on the corrected peak areas (peak area divided by migration time).
Visualizing the Workflow
To better understand the logical flow of assessing the enantiomeric purity of D-arabinose, the following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for assessing D-arabinose enantiomeric purity.
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 7. Enantioselective determination by capillary electrophoresis with cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Arabinosyltransferases with Diverse Sugar Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of various arabinosyltransferases when utilizing different sugar donors. The data presented is compiled from peer-reviewed studies to assist researchers in selecting the appropriate enzyme and donor for their specific applications, from basic research to drug development.
Executive Summary
Arabinoxylan, a major component of plant cell walls, is synthesized by a class of enzymes known as arabinosyltransferases. These enzymes catalyze the transfer of arabinose from an activated sugar donor to an acceptor molecule. The choice of sugar donor can significantly impact the efficiency of this reaction. This guide focuses on the comparative kinetics of arabinosyltransferases with a particular emphasis on the utilization of different uridine diphosphate (UDP) sugar donors. Understanding these kinetic differences is crucial for applications in synthetic biology, biofuel production, and the development of novel therapeutics.
Comparative Kinetic Data
The catalytic efficiency of arabinosyltransferases is paramount in various biotechnological applications. The following table summarizes the key kinetic parameters for two well-characterized plant arabinosyltransferases, UGT91R1 from Solanum lycopersicum (tomato) and AsAAT1 from Avena strigosa (oat), with their preferred and alternative sugar donors.
| Enzyme | Acceptor Substrate | Sugar Donor | Km (μM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| UGT91R1 | HexGlc | UDP-arabinose | 5.9 | 0.33 | 55.9 | [1] |
| HexGlc | UDP-xylose | 7.9 | 0.04 | 5.1 | [1] | |
| UGT91R4 | HexGlc | UDP-arabinose | 23 ± 2 | 0.26 ± 0.01 | 11.2 | [1] |
| AsAAT1 (Wild-Type) | Deglycosylated avenacin A-1 | UDP-arabinose | - | High Activity | - | [2] |
| Deglycosylated avenacin A-1 | UDP-xylose | - | Low Activity | - | [2] | |
| Deglycosylated avenacin A-1 | UDP-glucose | - | Low Activity | - | [2] | |
| Deglycosylated avenacin A-1 | UDP-galactose | - | Low Activity | - | [2] | |
| AsAAT1 (H404Q Mutant) | Deglycosylated avenacin A-1 | UDP-arabinose | - | Reduced Activity | - | [2] |
| Deglycosylated avenacin A-1 | UDP-xylose | - | Increased Activity | - | [2] | |
| Deglycosylated avenacin A-1 | UDP-glucose | - | Increased Activity | - | [2] |
Km: Michaelis constant, indicating the substrate concentration at which the reaction rate is half of the maximum. A lower Km suggests a higher affinity of the enzyme for the substrate. kcat: Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. kcat/Km: Catalytic efficiency, a measure of how efficiently an enzyme converts a substrate into product. HexGlc: (Z)-3-hexenyl-β-D-glucopyranoside
The data clearly indicates that UGT91R1 exhibits a strong preference for UDP-arabinose as the sugar donor, with an 11-fold higher catalytic efficiency compared to UDP-xylose.[1] Similarly, the wild-type AsAAT1 shows high specificity for UDP-β-L-arabinopyranose (UDP-Ara).[2][3] Interestingly, targeted mutagenesis of AsAAT1 (H404Q mutant) can alter its sugar donor specificity, leading to increased activity with UDP-xylose and UDP-glucose while reducing its native arabinosyltransferase activity.[2] This highlights the potential for protein engineering to tailor enzyme specificity for desired applications.
Experimental Protocols
The following are generalized protocols for assaying arabinosyltransferase activity based on the cited literature. Specific concentrations and incubation times may need to be optimized for different enzymes and substrates.
Protocol 1: In Vitro Arabinosyltransferase Assay using HPLC
This method is suitable for quantifying the enzymatic activity by measuring the formation of the glycosylated product.
Materials:
-
Purified arabinosyltransferase
-
Acceptor substrate (e.g., deglycosylated avenacin A-1, HexGlc)
-
Sugar donor (e.g., UDP-arabinose, UDP-xylose)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., methanol)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and sugar donor at desired concentrations.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the purified arabinosyltransferase.
-
Incubate the reaction for a specific time period, taking aliquots at different time points.
-
Stop the reaction by adding a quenching solution (e.g., an equal volume of methanol).
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the substrate and product.
-
Calculate the initial reaction velocity from the amount of product formed over time.
Protocol 2: Radioactivity-Based Arabinosyltransferase Assay
This highly sensitive method is used for mycobacterial arabinosyltransferases, employing a radiolabeled sugar donor.
Materials:
-
Enzyme source (e.g., cell membrane and envelope fractions from M. smegmatis)
-
Acceptor substrate (e.g., synthetic mannoside acceptors)
-
Radiolabeled sugar donor precursor (e.g., p[14C]Rpp)
-
ATP
-
Reaction buffer (e.g., 50 mM MOPS, pH 8.0, 5 mM 2-mercaptoethanol, 10 mM MgCl2)
-
Ethanol for reaction termination
-
Thin Layer Chromatography (TLC) plate
-
Phosphorimager or autoradiography film
Procedure:
-
Combine the reaction buffer, ATP, radiolabeled donor precursor, and acceptor substrate in a microcentrifuge tube.[4]
-
Add the enzyme source to initiate the reaction.[4]
-
Incubate at 37°C for a defined period (e.g., 1 hour).[5]
-
Terminate the reaction by adding ethanol.[5]
-
Centrifuge to pellet insoluble material.
-
Spot the supernatant onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the radiolabeled product from the unreacted donor.
-
Visualize the radiolabeled product using a phosphorimager or by exposing the plate to autoradiography film.
-
Quantify the product formation based on the intensity of the radioactive spot.
Visualizing a Typical Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro arabinosyltransferase assay coupled with HPLC analysis.
Caption: Workflow for an in vitro arabinosyltransferase assay.
Signaling Pathways and Logical Relationships
The choice of sugar donor is a critical determinant of the outcome of an arabinosyltransferase-catalyzed reaction. The following diagram illustrates the logical relationship between the enzyme, different sugar donors, and the resulting product formation, highlighting the concept of substrate specificity.
Caption: Enzyme preference for different sugar donors.
References
- 1. Identification of a tomato UDP-arabinosyltransferase for airborne volatile reception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Two New Arabinosyltransferases Belonging to the Carbohydrate-Active Enzyme (CAZY) Glycosyl Transferase Family1 Provides Insights into Disease Resistance and Sugar Donor Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Two New Arabinosyltransferases Belonging to the Carbohydrate-Active Enzyme (CAZY) Glycosyl Transferase Family1 Provides Insights into Disease Resistance and Sugar Donor Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel mycobacterial arabinosyltransferase activity which adds an arabinosyl residue to α-D-mannosyl residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Structure of Arabinogalactans from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
Arabinogalactans (AGs) are a class of complex, branched polysaccharides found throughout the plant kingdom, where they play crucial roles in cell signaling, growth, and development. Their intricate structures, which vary significantly depending on the plant source, dictate their physicochemical properties and biological activities, making them a subject of intense research for applications in the food, pharmaceutical, and cosmetic industries. This guide provides a detailed structural comparison of arabinogalactans from four prominent plant sources: Larch (Larix spp.), Acacia senegal (Gum Arabic), Echinacea purpurea, and Soybean (Glycine max).
Structural Comparison of Arabinogalactans
The primary structural differences among arabinogalactans lie in their molecular weight, the ratio of their constituent monosaccharides (galactose and arabinose), and the specific types and arrangements of the glycosidic linkages that form their backbone and branches. These structural variations are summarized in the table below.
| Plant Source | Molecular Weight (Da) | Galactose:Arabinose (Gal:Ara) Ratio | Predominant Glycosidic Linkages | Structural Type |
| Larch (Larix spp.) | 10,000 - 120,000[1] | ~ 6:1[1] | β-(1→3)-Gal backbone with β-(1→6)-Gal side chains[2][3] | Type II |
| Acacia senegal (Gum Arabic) | 2.8 x 10⁵ (major fraction)[4] | Varies, can be low (<2:1) to high (74:1) depending on the specific gum type. | β-(1→3)-Gal backbone with highly branched β-(1→6)-Gal side chains. Also contains α-(1→3)-Ara and terminal rhamnose. | Type II |
| Echinacea purpurea | ~ 1.2 x 10⁶ (as Arabinogalactan-Protein)[5] | ~ 1.8:1[5] | Highly branched core of (1→3)-, (1→6)-, and (1→3,6)-linked Galp residues with terminal Araf and GlcAp.[5] | Type II |
| Soybean (Glycine max) | ~ 3.3 x 10⁵ (major component) | ~ 2:1 | (1→4)-β-linked D-galactopyranose backbone with (1→5)-α-linked D-arabinofuranose substitutions. | Type I |
Experimental Protocols
The structural characterization of arabinogalactans relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments used to determine the structural parameters presented in this guide.
Molecular Weight Determination by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This technique separates molecules based on their hydrodynamic volume and then uses light scattering to determine their absolute molar mass.
Protocol:
-
System Preparation: An HPLC system equipped with a size-exclusion column (e.g., suitable for the molecular weight range of polysaccharides), a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector is used. The system is equilibrated with an appropriate mobile phase (e.g., phosphate-buffered saline) at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors.[6][7]
-
Sample Preparation: A solution of the purified arabinogalactan is prepared in the mobile phase at a known concentration (typically 1-5 mg/mL). The sample is filtered through a 0.22 µm syringe filter to remove any particulate matter.[6]
-
Injection and Data Acquisition: A defined volume of the sample (e.g., 100 µL) is injected onto the SEC column.[6] The elution profile is monitored by the RI and MALS detectors. Data is collected and processed using specialized software (e.g., ASTRA).
-
Data Analysis: The software uses the RI signal to determine the concentration of the eluting polysaccharide at each time point. The MALS detector measures the intensity of scattered light at multiple angles. This information, combined with the known refractive index increment (dn/dc) of the polysaccharide, is used to calculate the weight-average molecular weight (Mw) at each elution volume, providing a distribution of molecular weights across the chromatographic peak.[8]
Glycosidic Linkage Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method determines the types and relative proportions of glycosidic linkages within a polysaccharide.
Protocol:
-
Permethylation: The polysaccharide is first fully methylated to protect all free hydroxyl groups. This is typically achieved by treating the sample with sodium hydroxide and methyl iodide in dimethyl sulfoxide (DMSO).[9]
-
Hydrolysis: The permethylated polysaccharide is then hydrolyzed to its constituent partially methylated monosaccharides using an acid, such as trifluoroacetic acid (TFA).[10]
-
Reduction: The resulting monosaccharides are reduced to their corresponding alditols using a reducing agent like sodium borodeuteride (NaBD₄). The use of a deuterated reagent helps to label the anomeric carbon.[9]
-
Acetylation: The newly formed hydroxyl groups (from the reduction of the aldehyde/ketone and the positions of the original glycosidic linkages) are acetylated using acetic anhydride. This creates partially methylated alditol acetates (PMAAs).[9]
-
GC-MS Analysis: The volatile PMAA derivatives are separated on a gas chromatograph equipped with a capillary column and identified by their characteristic mass spectra using a mass spectrometer. The fragmentation patterns in the mass spectra reveal the positions of the methyl and acetyl groups, which in turn indicate the original positions of the glycosidic linkages. The relative peak areas in the chromatogram provide a quantitative measure of the different linkage types.[11]
Structural Elucidation by 2D-Nuclear Magnetic Resonance (NMR) Spectroscopy
2D-NMR techniques provide detailed information about the connectivity of atoms within the polysaccharide, including the anomeric configuration (α or β) of the glycosidic linkages and the sequence of monosaccharide residues.
Protocol:
-
Sample Preparation: A high-purity sample of the arabinogalactan (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O).[12]
-
Data Acquisition: A suite of 2D-NMR experiments is performed on a high-field NMR spectrometer. Key experiments include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same sugar residue, helping to assign the signals of the sugar ring protons.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., a single sugar residue).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C signals.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is a crucial experiment for identifying the glycosidic linkages between sugar residues.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the anomeric configuration and the three-dimensional structure.
-
-
Data Analysis: The complex 2D spectra are analyzed to assign all the proton and carbon signals of the constituent monosaccharides. The cross-peaks in the HMBC and NOESY spectra are then used to piece together the sequence of the sugar residues and the positions of the glycosidic linkages, ultimately revealing the detailed structure of the arabinogalactan.[13]
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the structural characterization of arabinogalactans, from the initial extraction to the final detailed structural elucidation.
This guide highlights the significant structural diversity among arabinogalactans from different plant sources. A thorough understanding of these structural nuances, obtained through the application of the detailed experimental protocols described, is essential for harnessing the unique properties of these complex biopolymers for various scientific and commercial applications.
References
- 1. chiro.org [chiro.org]
- 2. Larch arabinogalactan: clinical relevance of a novel immune-enhancing polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arabinogalactan Larch Wood Polysaccharides | Megazyme [megazyme.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of an arabinogalactan-protein isolated from pressed juice of Echinacea purpurea by precipitation with the beta-glucosyl Yariv reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Analytical Scientist | Characterizing polysaccharide structure with SEC-MALS and intrinsic viscosity measurements [theanalyticalscientist.com]
- 7. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
Decoding Anomeric Stereochemistry: A Comparative Guide to Validating Glycosidic Linkages to β-D-Arabinopyranose
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of glycosidic compounds, the precise determination of the anomeric configuration is a critical step in ensuring structural integrity and biological function. This guide provides a comprehensive comparison of established and alternative methods for validating the anomeric configuration of glycosidic linkages, with a specific focus on β-D-arabinopyranose.
The spatial arrangement of the substituent at the anomeric carbon (C-1) of a pyranose ring dictates whether the glycosidic bond is in the α or β configuration. This seemingly subtle difference can have profound effects on the pharmacological and biological properties of a molecule. Therefore, rigorous analytical validation is paramount. This guide objectively compares the performance of key analytical techniques, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Method Comparison: A Tabular Overview
The following table summarizes the key quantitative parameters and characteristics of the primary methods used to determine the anomeric configuration of glycosidic linkages to β-D-arabinopyranose.
| Method | Key Parameters | Advantages | Limitations |
| ¹H NMR Spectroscopy | Anomeric proton (H-1) chemical shift (δ) and ³J(H-1, H-2) coupling constant. | Rapid analysis, requires small sample amounts, provides information on the ratio of anomers in a mixture.[1] | Signal overlap in complex molecules can complicate analysis. |
| ¹³C NMR Spectroscopy | Anomeric carbon (C-1) chemical shift (δ) and ¹J(C-1, H-1) coupling constant. | Complements ¹H NMR data, less prone to signal overlap for the anomeric carbon.[2][3] | Longer acquisition times may be required. |
| X-ray Crystallography | Provides the precise three-dimensional atomic coordinates, bond angles, and torsion angles. | Unambiguous and definitive determination of the absolute and relative stereochemistry. | Requires the formation of a high-quality single crystal, which can be a significant challenge. |
| Enzymatic Hydrolysis | Specificity of glycosidase enzymes for either α or β linkages. | High specificity can provide a clear indication of the anomeric configuration. | Requires the availability of a specific glycosidase for the linkage ; the enzyme may not be readily available. |
| Chiroptical Spectroscopy (CD/ORD) | Measures the differential absorption or rotation of circularly polarized light. | Sensitive to the overall stereochemistry of the molecule; can be used for non-crystalline samples. | Data interpretation can be complex and may require theoretical calculations for unambiguous assignment.[4] |
Delving into the Data: Expected Experimental Outcomes
The choice of analytical method will depend on the sample's nature, purity, and the level of structural detail required. Below is a summary of expected quantitative data for the validation of a β-D-arabinopyranoside linkage.
| Method | Expected Data for β-D-Arabinopyranoside | Expected Data for α-D-Arabinopyranoside |
| ¹H NMR | Larger ³J(H-1, H-2) coupling constant (typically 7-9 Hz) due to the axial-axial relationship of H-1 and H-2. The anomeric proton signal appears at a relatively upfield chemical shift.[1] | Smaller ³J(H-1, H-2) coupling constant (typically < 4 Hz) due to the axial-equatorial relationship. The anomeric proton signal is typically downfield compared to the β-anomer.[1] |
| ¹³C NMR | The anomeric carbon (C-1) resonates at a specific chemical shift, which is generally upfield compared to the α-anomer. The ¹J(C-1, H-1) coupling constant is typically smaller (~160 Hz). | The anomeric carbon (C-1) resonates at a downfield chemical shift compared to the β-anomer. The ¹J(C-1, H-1) coupling constant is typically larger (~170 Hz). |
| X-ray Crystallography | The crystal structure will show the aglycone in an equatorial position relative to the pyranose ring. | The crystal structure will show the aglycone in an axial position relative to the pyranose ring. |
| Enzymatic Hydrolysis | Hydrolysis will occur in the presence of a specific β-arabinopyranosidase.[5] | No hydrolysis will occur with a β-arabinopyranosidase; an α-arabinopyranosidase would be required. |
| Chiroptical Spectroscopy | The Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectrum will exhibit a characteristic curve, which can be compared to known standards or theoretical models for β-glycosides. | The CD or ORD spectrum will show a curve that is typically a mirror image or significantly different from that of the β-anomer. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide an overview of the key experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified glycoside in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Transfer the solution to a clean NMR tube.
-
Add a small amount of an internal standard (e.g., TMS or TSP) for chemical shift referencing.
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to identify the anomeric proton signal and measure its chemical shift and the ³J(H-1, H-2) coupling constant.
-
Acquire a 1D ¹³C NMR spectrum, often with proton decoupling, to identify the anomeric carbon signal. A coupled ¹³C spectrum or a 2D HSQC experiment can be used to determine the ¹J(C-1, H-1) coupling constant.
-
2D NMR experiments such as COSY, HSQC, and HMBC can be employed to confirm the assignments of all proton and carbon signals and to establish the connectivity between the arabinopyranose ring and the aglycone.
X-ray Crystallography
Crystallization:
-
Dissolve the purified glycoside in a suitable solvent or solvent mixture.
-
Employ various crystallization techniques such as vapor diffusion (hanging or sitting drop), slow evaporation, or solvent layering to grow single crystals of sufficient size and quality.
-
Screen a wide range of conditions (e.g., precipitants, pH, temperature) to find the optimal crystallization conditions.
Data Collection and Structure Determination:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software packages. The resulting electron density map will reveal the precise three-dimensional arrangement of the atoms, confirming the anomeric configuration.[6][7][8][9]
Enzymatic Hydrolysis
Reaction Setup:
-
Prepare a solution of the glycoside in a buffer that is optimal for the specific glycosidase to be used.
-
Add a catalytic amount of the appropriate glycosidase (e.g., β-arabinopyranosidase).
-
Incubate the reaction mixture at the optimal temperature for the enzyme.
Analysis:
-
Monitor the reaction over time using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry.
-
The disappearance of the starting material and the appearance of the hydrolyzed products (arabinose and the aglycone) confirm the presence of the corresponding glycosidic linkage. The use of a highly specific enzyme provides strong evidence for the anomeric configuration.[10]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: Workflow for validating the anomeric configuration.
Logical Pathway for Method Selection
The selection of an appropriate validation method often follows a logical progression based on sample availability and the desired level of certainty.
Caption: Decision tree for selecting a validation method.
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. 13C nmr study of α- and β-anomeric pairs of d-mannopyranosides and l-rhamnopyranosides | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. [2509.18006] A Novel Chiroptical Spectroscopy Technique [arxiv.org]
- 5. 3a23 - Crystal Structure of beta-L-Arabinopyranosidase complexed with D-galactose - Summary - Protein Data Bank Japan [pdbj.org]
- 6. Crystallization and preliminary X-ray analysis of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (tyrosine inhibitable) from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystallization and preliminary X-ray crystallographic analysis of 3-deoxy-d-arabino-heptulosonate-7-phosphate synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization and preliminary X-ray crystallographic analysis of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Linkages in β-d-Glucans From Phaseolus aureus by exo-β-(1→3)-d-Glucanase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of beta-D-Arabinopyranose: A Comprehensive Guide
For researchers and professionals in scientific fields, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of beta-D-Arabinopyranose, a monosaccharide used in various research applications. While generally not classified as a hazardous substance, adherence to established disposal protocols is essential for all laboratory reagents.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with standard laboratory precautions. Appropriate Personal Protective Equipment (PPE) must be worn to minimize the risk of irritation or exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses.[1][2] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves.[1][2] |
| Body Protection | A standard laboratory coat.[1][2] |
| Respiratory | Use respiratory protection for dusty conditions.[1] |
In the event of a spill, the material should be carefully swept up to avoid generating dust and placed in a suitable, sealed container for disposal.[1][2]
Disposal Protocols for this compound
The appropriate disposal method for this compound depends on the quantity of waste and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Method A: Drain Disposal for Small, Uncontaminated Quantities
For small laboratory-scale quantities of uncontaminated this compound, drain disposal is often an acceptable method as it is biodegradable and water-soluble.[1]
-
Step 1: Quantify the Waste: This method is suitable for quantities less than 1 liter or 1 kilogram.[1]
-
Step 2: Dilution: If it is a solid, dissolve the this compound completely in water. Dilute the resulting solution with a significant amount of cold water, at a ratio of at least 10-20 parts water to 1 part sugar solution.[1]
-
Step 3: Drain Disposal: Slowly pour the diluted solution down the drain, flushing with a generous amount of additional cold water to prevent any potential clogging of pipes.[1]
-
Step 4: Log Entry: If required by your institution's policies, record the disposal in the laboratory waste log.[1]
Method B: Solid Waste Disposal for Large or Contaminated Quantities
Large quantities of this compound should not be disposed of down the drain to avoid overburdening wastewater treatment systems.[1] This method is also appropriate for material that has been contaminated.
-
Step 1: Containment: Place the solid this compound waste into a suitable, durable, and sealable container.[1][2]
-
Step 2: Labeling: Clearly label the container as "Non-Hazardous Waste: this compound".[1] If the material is contaminated, the label should also indicate the nature of the contaminant.
-
Step 3: Secondary Containment: For added safety, place the primary container into a larger, sealable bag or container.[2]
-
Step 4: Disposal: Dispose of the container in the regular solid waste stream, in accordance with your institution's and local waste management regulations.[1] It may be possible to dispose of this product in a landfill, but it is important to check with the local operator.[3]
Quantitative Disposal Guidelines
| Parameter | Drain Disposal | Solid Waste Disposal |
| Applicable Quantity | < 1 Liter / 1 kg | > 1 Liter / 1 kg or contaminated material |
| Dilution Ratio (Water) | At least 10-20 parts water to 1 part sugar solution | Not Applicable |
| Container Requirements | Not Applicable | Sealed, durable, and clearly labeled |
| Disposal Route | Sanitary Sewer System | Non-hazardous solid waste stream/landfill |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling beta-D-Arabinopyranose
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of beta-D-Arabinopyranose, a monosaccharide that requires careful management in a laboratory setting. Adherence to these procedures is essential to ensure the safety of researchers, scientists, and drug development professionals.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a chemical that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a potential for splashing or generating dust.[2] | To protect eyes from dust particles and potential splashes that can cause serious irritation[1]. |
| Hand Protection | Nitrile or neoprene gloves. | These materials provide good resistance to a wide range of chemicals and are effective in preventing skin contact and irritation[1]. |
| Body Protection | A standard laboratory coat. A chemical-resistant apron is recommended when handling larger quantities. | To protect the skin and clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level particulate respirator should be used when handling the powder outside of a fume hood or in areas with inadequate ventilation. | To prevent the inhalation of airborne particles that may cause respiratory tract irritation[1]. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[2] |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the necessary steps from preparation to the completion of work.
Caption: Safe handling workflow for this compound.
III. Disposal Plan
Proper disposal of unused this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. While generally not classified as hazardous waste, it is crucial to follow institutional and local guidelines.
Step-by-Step Disposal Procedure:
-
Containment: Place solid this compound waste into a clearly labeled, sealed container.
-
Labeling: Label the container as "Non-Hazardous Solid Waste: this compound".
-
Contaminated Materials: Any materials such as gloves, weighing boats, and paper towels that are contaminated with this compound should be placed in a sealed bag and disposed of as solid laboratory waste.
-
Consult Local Regulations: Before final disposal, consult your institution's Environmental Health and Safety (EHS) department and local waste disposal regulations.
-
Final Disposal: Once confirmed, the sealed container can typically be disposed of with regular laboratory solid waste destined for a licensed landfill. Do not dispose of this compound down the drain.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
